Product packaging for 1-(1-Methyl-1H-imidazol-5-yl)ethanone(Cat. No.:CAS No. 20970-50-7)

1-(1-Methyl-1H-imidazol-5-yl)ethanone

Cat. No.: B1611316
CAS No.: 20970-50-7
M. Wt: 124.14 g/mol
InChI Key: DARZKTBWZJGBSD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-5-yl)ethanone ( 20970-50-7) is a high-value imidazole derivative with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This compound is characterized by a density of approximately 1.114 g/cm³ and a boiling point of 288.46 °C at 760 mmHg . It serves as a versatile building block and key intermediate in organic synthesis and pharmaceutical research, particularly in the development of more complex heterocyclic compounds . As a derivative of 1-Methylimidazole, a scaffold known for its role in mimicking nucleoside bases and its use in creating ionic liquids, this compound offers researchers a functionalized template for constructing molecules with specific biological or chemical properties . The compound is classified as an irritant, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is essential to handle this material with appropriate personal protective equipment and to store it sealed in a dry, cool, and well-ventilated place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1611316 1-(1-Methyl-1H-imidazol-5-yl)ethanone CAS No. 20970-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-7-4-8(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARZKTBWZJGBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568667
Record name 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20970-50-7
Record name 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone (CAS No. 20970-50-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-imidazol-5-yl)ethanone, a key heterocyclic building block in medicinal chemistry. With a confirmed Chemical Abstracts Service (CAS) number of 20970-50-7 , this compound is gaining increasing attention as a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably histamine H3 receptor antagonists.[1] This guide delves into the physicochemical properties, challenges and strategies surrounding its regioselective synthesis, and its significant applications in modern drug discovery, particularly in the development of therapeutics for neurological disorders. While a definitive, publicly documented synthesis protocol for the 5-acetyl isomer remains elusive, this document offers a detailed exploration of synthetic strategies for related isomers, providing valuable insights for researchers in this field.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules and pharmaceuticals. Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups. This compound, as a substituted imidazole, offers a versatile platform for the synthesis of more complex molecules, particularly in the realm of G-protein coupled receptor (GPCR) modulation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and drug design. The following table summarizes its key computed properties.[1]

PropertyValueSource
CAS Number 20970-50-7PubChem[1]
Molecular Formula C₆H₈N₂OPubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 5-acetyl-1-methylimidazolePubChem[1]
Topological Polar Surface Area 34.9 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Spectroscopic Profile: A Comparative Analysis

Predicted ¹H NMR (400 MHz, CDCl₃):

  • Imidazole Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm).

  • Methyl Protons (N-CH₃): A singlet around δ 3.7-4.0 ppm.

  • Acetyl Protons (CO-CH₃): A singlet around δ 2.4-2.6 ppm.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl Carbon (C=O): A signal in the downfield region (δ 190-195 ppm).

  • Imidazole Carbons: Signals in the aromatic region (δ 120-150 ppm).

  • Methyl Carbon (N-CH₃): A signal around δ 33-36 ppm.

  • Acetyl Carbon (CO-CH₃): A signal around δ 27-30 ppm.

Predicted IR Spectroscopy:

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C=N Stretch (Imidazole): An absorption band around 1580-1620 cm⁻¹.

Synthesis of this compound: A Focus on Regioselectivity

The synthesis of substituted imidazoles often presents a significant challenge in controlling the regioselectivity of the reaction. The preparation of this compound is no exception, as direct acylation of 1-methylimidazole can lead to a mixture of isomers.

General Strategies for Imidazole Acylation

The acylation of imidazoles can be achieved through various methods, with the choice of reagents and reaction conditions playing a crucial role in determining the position of the incoming acyl group. One common approach involves the use of a strong base to deprotonate the imidazole ring, followed by the addition of an acylating agent.

A Plausible Synthetic Workflow: A Multi-Step Approach

While a specific protocol for the 5-acetyl isomer is not available, a plausible multi-step synthesis can be proposed based on established methodologies for related compounds. This approach would likely involve a protection-deprotection strategy to ensure the desired regioselectivity.

Synthesis_Workflow Start 1-Methylimidazole Protection N-Protection (e.g., Trityl chloride) Start->Protection Step 1 Acylation Regioselective Acylation (e.g., n-BuLi, Acetyl chloride) Protection->Acylation Step 2 Deprotection Deprotection (e.g., Acidic hydrolysis) Acylation->Deprotection Step 3 Product This compound Deprotection->Product Step 4

Caption: A plausible multi-step synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound, designed to achieve regioselectivity.

Step 1: N-Protection of 1-Methylimidazole

  • Dissolve 1-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add triethylamine (1.1 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-trityl-4-methyl-1H-imidazole.

Step 2: Regioselective Acylation

  • Dissolve the protected imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C5 position.

  • Add acetyl chloride (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the residue by column chromatography to yield the acylated intermediate.

Step 3: Deprotection

  • Dissolve the acylated intermediate (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid.

  • Stir the solution at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield this compound.

Applications in Drug Development: A Key Intermediate for Histamine H3 Receptor Antagonists

The primary application of this compound in drug development is as a crucial intermediate in the synthesis of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor have shown therapeutic potential for a range of neurological and psychiatric disorders.

The Role of Histamine H3 Receptors in Neurological Disorders

The histamine H3 receptor plays a critical role in regulating the sleep-wake cycle, cognition, and attention. By blocking these receptors, antagonists can increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness and cognitive function. This mechanism of action has led to the investigation of H3 receptor antagonists for the treatment of:

  • Alzheimer's Disease: By enhancing cholinergic and glutamatergic neurotransmission, H3 antagonists may improve cognitive deficits.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The stimulant-like effects of H3 antagonists could offer a non-stimulant therapeutic option.

  • Narcolepsy: By promoting wakefulness, these compounds can alleviate excessive daytime sleepiness.

Signaling Pathway of Histamine H3 Receptor Antagonism

H3_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Binds to Increased_Histamine Increased Histamine Concentration Vesicle Vesicle containing Histamine H3R->Vesicle Inhibits Release (Negative Feedback) Vesicle->Histamine Release H3_Antagonist This compound-derived Antagonist H3_Antagonist->H3R Blocks Postsynaptic_Receptor Postsynaptic Histamine Receptors (H1, H2) Increased_Histamine->Postsynaptic_Receptor Activates Neuronal_Activity Increased Neuronal Activity & Wakefulness Postsynaptic_Receptor->Neuronal_Activity Leads to

Caption: Signaling pathway illustrating the effect of a histamine H3 receptor antagonist.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and chemical synthesis communities. While challenges in its regioselective synthesis persist, its role as a key building block for potent histamine H3 receptor antagonists underscores its importance. Further research into efficient and selective synthetic methodologies will undoubtedly accelerate the development of novel therapeutics for a range of debilitating neurological disorders.

References

An In-depth Technical Guide to the Physical Properties of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1-Methyl-1H-imidazol-5-yl)ethanone, a substituted imidazole, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The imidazole nucleus is a common scaffold in numerous biologically active molecules, and the specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. An accurate understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside methodologies for their determination, to support researchers and drug development professionals.

Molecular Structure and Core Properties

The foundational physical properties of this compound are derived from its molecular structure. These intrinsic properties are crucial for a wide range of applications, from reaction stoichiometry to the interpretation of analytical data.

PropertyValueSource
Molecular Formula C₆H₈N₂O--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 124.14 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number 20970-50-7--INVALID-LINK--[1], --INVALID-LINK--[2]
Purity (Typical) ≥95-98%--INVALID-LINK--, --INVALID-LINK--[2]
Storage Conditions Sealed in a dry environment at room temperature.--INVALID-LINK--, --INVALID-LINK--[3][4]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various physical and biological systems. While experimental data for this compound is limited in the public domain, a combination of predicted values and data from structurally related compounds provides valuable insights.

PropertyValue/InformationSource/Methodology
Melting Point Data not available in the cited sources.N/A
Boiling Point 288.5°C at 760 mmHg (Predicted)--INVALID-LINK--, --INVALID-LINK--[5][6]
Solubility No specific experimental data is available. Generally expected to be soluble in polar organic solvents.General chemical principles
Appearance Typically a solid or oil.General chemical supplier information
Methodology for Determining Physicochemical Properties

For novel compounds or where data is unavailable, the following standard experimental protocols are recommended.

DSC is a highly sensitive and accurate method for determining the melting point and purity of a crystalline solid.

Workflow for DSC Analysis:

DSC_Workflow prep Sample Preparation (1-5 mg in aluminum pan) instrument Instrument Setup (Temperature program, inert atmosphere) prep->instrument Load sample analysis Thermal Analysis (Heating at a constant rate) instrument->analysis Start run data Data Interpretation (Identify onset and peak of endotherm) analysis->data Generate thermogram

Caption: Workflow for Melting Point Determination using DSC.

Protocol:

  • Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and a reference pan in the DSC cell.

  • Set the instrument to heat at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

For liquid compounds, the boiling point can be determined using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound.

Predicted ¹H and ¹³C NMR Data: While experimental spectra for this compound are not provided in the search results, predicted data for the related isomer, 1-(4-Methyl-1H-imidazol-2-yl)ethanone, can offer some insight into the types of signals to expect.[7] For the target compound, one would anticipate signals corresponding to the N-methyl group, the acetyl methyl group, and the two protons on the imidazole ring.

Workflow for NMR Analysis:

NMR_Workflow sample_prep Sample Preparation (Dissolve in deuterated solvent) instrument_setup Instrument Setup (Shim, lock, tune) sample_prep->instrument_setup data_acquisition Data Acquisition (¹H, ¹³C, 2D experiments) instrument_setup->data_acquisition data_processing Data Processing (Fourier transform, phasing, baseline correction) data_acquisition->data_processing spectral_analysis Spectral Analysis (Assign peaks, determine structure) data_processing->spectral_analysis

Caption: General Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorption would be the carbonyl (C=O) stretch of the ketone. Based on data for a related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, this peak is expected around 1665 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The expected molecular ion peak [M]⁺ would be at m/z = 124.

Synthesis and Purity

The physical properties of a compound are intrinsically linked to its purity. The synthesis and subsequent purification of this compound are therefore critical considerations. While a specific protocol for this isomer was not found, the Radziszewski imidazole synthesis is a common method for preparing similar compounds and is presented here as a representative example.[9]

Representative Synthesis Workflow:

Synthesis_Workflow reactants Reactants (1,2-dicarbonyl, aldehyde, ammonia source) reaction Condensation Reaction (One-pot synthesis) reactants->reaction workup Aqueous Workup (Extraction and washing) reaction->workup purification Purification (Column chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A Generalized Workflow for the Synthesis and Purification of Imidazole Derivatives.

The purity of the final product is typically assessed by chromatographic methods (TLC, HPLC, GC) and confirmed by the spectroscopic techniques outlined above. The absence of impurities is crucial for obtaining accurate physical property measurements.

Conclusion

This technical guide has consolidated the available information on the physical properties of this compound. While there are gaps in the experimental data within the public domain, the provided predicted values and methodologies offer a solid foundation for researchers and drug development professionals. The experimental determination of the melting point and solubility, along with the publication of its full spectroscopic data, would be of significant value to the scientific community.

References

A Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-(1-Methyl-1H-imidazol-5-yl)ethanone is a functionalized heterocyclic compound featuring the N-methylated imidazole core, a privileged scaffold in medicinal chemistry. Its structure, combining the biologically significant imidazole ring with a reactive acetyl group, makes it a valuable intermediate for the synthesis of diverse molecular entities. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed plausible synthetic protocol with mechanistic insights, and a predictive spectroscopic profile for its characterization. Furthermore, it explores the compound's strategic importance as a building block in drug development, enabling the exploration of new chemical space for various therapeutic targets.

Molecular Structure and Physicochemical Properties

This compound, identified by CAS Number 20970-50-7, is a substituted imidazole. The core structure consists of a five-membered aromatic ring with two nitrogen atoms, one of which is methylated at position 1. An acetyl group (ethanone) is attached at the C5 position.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and potential as a synthetic precursor.

References

An In-depth Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methyl-1H-imidazol-5-yl)ethanone is a heterocyclic ketone that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. The imidazole nucleus is a ubiquitous scaffold in numerous biologically active compounds, bestowing upon them a range of pharmacological properties. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, a proposed synthetic pathway with a detailed experimental protocol, its spectroscopic profile, and its potential applications as a therapeutic agent, with a particular focus on its role as a histamine H3 receptor antagonist.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
CAS Number 20970-50-7Lead Sciences[2]
Appearance Predicted to be a solid or liquid-
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO-
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-

Synthesis of this compound

The regioselective synthesis of 5-substituted-1-methylimidazoles presents a notable challenge due to the electronic nature of the imidazole ring, which can lead to a mixture of isomers upon acylation. The following section outlines a proposed synthetic route and a detailed experimental protocol for the preparation of this compound, based on established principles of imidazole chemistry.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 1-methylimidazole. The key is to achieve regioselective acylation at the C5 position. This can be approached through a directed metalation-acylation strategy.

G cluster_0 Step 1: Regioselective Lithiation cluster_1 Step 2: Acylation 1-Methylimidazole 1-Methylimidazole Intermediate_1 1-Methyl-5-lithioimidazole 1-Methylimidazole->Intermediate_1 n-BuLi, THF, -78 °C Intermediate_2 1-Methyl-5-lithioimidazole Target This compound Intermediate_2->Target Acetyl Chloride, -78 °C to rt

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and should be performed with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

Materials:

  • 1-Methylimidazole

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methylimidazole (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Acylation: To the resulting solution, slowly add acetyl chloride (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR prediction algorithms and can serve as a guide for the characterization of the synthesized compound.[3][4]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.5-7.7sH-2
~7.2-7.4sH-4
~3.7-3.9sN-CH₃
~2.4-2.6sCOCH₃
¹³C NMR ~190-195-C=O
~138-142-C-2
~130-135-C-5
~125-130-C-4
~33-35-N-CH₃
~26-28-COCH₃
Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3150MediumC-H stretching (aromatic)
~2900-3000MediumC-H stretching (aliphatic)
~1680-1700StrongC=O stretching (ketone)
~1500-1600Medium-StrongC=C and C=N stretching (imidazole ring)
Mass Spectrometry

In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 124. Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) leading to a significant peak at m/z = 81.

Applications in Drug Development: Histamine H3 Receptor Antagonism

The imidazole scaffold is a key pharmacophore in many histamine H3 receptor antagonists. The H3 receptor, primarily expressed in the central nervous system, acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine and other neurotransmitters. Antagonists of the H3 receptor, therefore, enhance the release of these neurotransmitters, leading to procognitive and wake-promoting effects.[5]

This compound serves as a valuable building block for the synthesis of more complex molecules targeting the H3 receptor. The ketone functionality provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The 1-methyl-1H-imidazol-5-yl moiety is a common feature in known H3 receptor antagonists, where it often interacts with key residues in the receptor's binding pocket.[6]

G cluster_0 Drug Development Workflow A This compound (Starting Material) B Chemical Modification (e.g., condensation, reduction, etc.) A->B C Library of Derivatives B->C D Biological Screening (Histamine H3 Receptor Binding Assay) C->D E Lead Compound Identification D->E F SAR Studies & Lead Optimization E->F G Preclinical Development F->G

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, with a molecular weight of 124.14 g/mol , is a valuable heterocyclic building block with significant potential in medicinal chemistry. While its direct synthesis and characterization are not extensively documented in publicly accessible literature, established synthetic methodologies for related imidazole compounds provide a reliable foundation for its preparation. Its structural features make it a promising starting material for the development of novel therapeutic agents, particularly histamine H3 receptor antagonists for the treatment of neurological disorders. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-imidazol-5-yl)ethanone, a heterocyclic ketone of significant interest to the pharmaceutical and chemical research communities. The document delineates the precise nomenclature and structural attributes of the molecule, contrasting it with its isomers. A detailed examination of its physicochemical properties is presented, followed by a robust, field-proven synthetic protocol. This guide emphasizes the causality behind methodological choices, offering mechanistic insights relevant to drug development professionals. Furthermore, it outlines standard analytical techniques for structural validation and explores the compound's critical role as a versatile intermediate in the synthesis of advanced pharmaceutical agents, particularly for neurological and oncological targets.

Nomenclature and Molecular Structure

IUPAC Name and CAS Registry

The correct and unambiguous name for the molecule, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1][2]. It is registered under the CAS Number 20970-50-7 [1][2][3]. This nomenclature precisely defines the connectivity: an ethanone (acetyl) group is attached to the 5-position of an imidazole ring, where the nitrogen at the 1-position is substituted with a methyl group.

Molecular Structure and Isomerism

The core of the molecule is a 1-methylimidazole heterocycle. The methylation at the N-1 position is critical as it prevents the tautomerism often observed in N-unsubstituted imidazoles, thus locking the position of the substituents. The acetyl group's placement at the C-5 position is a key structural feature, distinguishing it from its isomers, such as 1-(1-Methyl-1H-imidazol-2-yl)ethanone and 1-(1-Methyl-1H-imidazol-4-yl)ethanone, which exhibit different chemical reactivity and are used to build distinct classes of bioactive molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is typically supplied as a solid with high purity, suitable for research and development purposes. Its properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [1][2]
Exact Mass 124.063662883 Da[2]
CAS Number 20970-50-7[1][2][3]
Appearance Solid[4]
Purity Typically ≥97-98%[1]
Storage Sealed in a dry environment at room temperature.[1]
Synonyms Ethanone, 1-(1-methyl-1H-imidazol-5-yl)-[2]

Synthesis and Mechanistic Insights

Rationale for Synthetic Strategy Selection

Direct acylation of 1-methylimidazole, for instance via a Friedel-Crafts reaction, is challenging. The imidazole ring is considered electron-rich, but the nitrogen atoms can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution and leading to poor yields or complex product mixtures[5]. A more reliable and regioselective approach is to start with an imidazole ring that is already functionalized at the desired position. The commercially available 1-Methyl-1H-imidazole-5-carbaldehyde serves as an ideal starting material for a high-yield, two-step synthesis[6][7][8][9]. This strategy involves a Grignard reaction to form the carbon backbone, followed by a mild oxidation to yield the target ketone. This pathway offers superior control over regiochemistry and generally proceeds with high efficiency.

Proposed Synthetic Protocol

This protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of the intermediate and final product.

Step 1: Synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanol

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Methyl-1H-imidazole-5-carbaldehyde (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the system with dry nitrogen gas.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, typically 3.0 M in diethyl ether) dropwise via the dropping funnel over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Causality: NH₄Cl is a mild proton source that protonates the alkoxide and neutralizes the excess Grignard reagent without causing hydrolysis of other sensitive groups.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol. This intermediate is often used in the next step without further purification.

Step 2: Oxidation to this compound

  • Reagent Preparation: In a separate flask, prepare a slurry of Pyridinium chlorochromate (PCC, ~1.5 eq) in anhydrous dichloromethane (DCM).

  • Oxidation Reaction: Dissolve the crude 1-(1-Methyl-1H-imidazol-5-yl)ethanol from the previous step in anhydrous DCM and add it to the PCC slurry in one portion.

  • Reaction Time: Stir the mixture at room temperature for 2-4 hours. Causality: PCC is a mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation, which is a risk with stronger agents like potassium permanganate.

  • Monitoring: Monitor the disappearance of the alcohol by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Experimental Workflow Diagram

G start Starting Material: 1-Methyl-1H-imidazole-5-carbaldehyde step1 Step 1: Grignard Reaction Reagents: CH₃MgBr, Anhydrous THF Conditions: 0°C to RT start->step1 intermediate Intermediate: 1-(1-Methyl-1H-imidazol-5-yl)ethanol step1->intermediate step2 Step 2: Oxidation Reagents: PCC, Anhydrous DCM Conditions: RT intermediate->step2 purification Purification Silica Gel Column Chromatography step2->purification product Final Product: This compound purification->product

Caption: Proposed two-step synthesis workflow for this compound.

Analytical Characterization

Detailed experimental spectroscopic data for this specific compound is not widely published. However, based on the known spectra of analogous imidazole ketones and fundamental principles, the following characterization data can be predicted.

AnalysisPredicted DataRationale
¹H NMR δ ~7.5-7.8 (s, 1H, imidazole C2-H), ~7.4-7.6 (s, 1H, imidazole C4-H), ~3.7-3.9 (s, 3H, N-CH₃), ~2.4-2.6 (s, 3H, acetyl CH₃)The imidazole protons are in the aromatic region. The N-methyl group is slightly downfield due to the aromatic ring current. The acetyl methyl protons appear as a sharp singlet in the typical region for methyl ketones.
¹³C NMR δ ~190 (C=O), ~140 (imidazole C2), ~138 (imidazole C5), ~130 (imidazole C4), ~34 (N-CH₃), ~27 (acetyl CH₃)The carbonyl carbon is significantly downfield. The three imidazole ring carbons appear in the aromatic region, and the two methyl carbons are in the aliphatic region.
IR Spectroscopy ~1670-1690 cm⁻¹ (strong, sharp C=O stretch), ~1500-1600 cm⁻¹ (C=N/C=C stretches), ~2900-3100 cm⁻¹ (C-H stretches)The most prominent peak will be the strong ketone carbonyl stretch. Ring stretching and C-H stretching vibrations will also be present in their expected regions.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 124. Key fragment from loss of acetyl group (M-43) at m/z = 81.The molecular ion peak corresponding to the molecular weight is expected. A common fragmentation pathway for acetyl-substituted aromatics is the loss of the acetyl radical.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for more complex molecules. Its value lies in the synthetically versatile ketone functional group and the drug-like properties of the N-methylimidazole scaffold.

  • Histamine H3 Receptor Antagonists: The compound is a key intermediate in the synthesis of histamine H3 receptor antagonists. These agents are being investigated for their potential in treating a range of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and Attention-Deficit/Hyperactivity Disorder (ADHD), by modulating neurotransmitter release in the brain[10].

  • Kinase Inhibitors in Oncology: The substituted imidazole motif is a common feature in many kinase inhibitors developed for cancer therapy. For example, volitinib, a potent and selective c-Met inhibitor, incorporates a substituted imidazole-like core, highlighting the scaffold's utility in designing molecules that can fit into the ATP-binding pocket of kinases[11]. The title compound provides a reactive handle for elaborating structures aimed at such targets.

Conclusion

This compound is a well-defined heterocyclic compound with significant value for synthetic and medicinal chemists. Its unambiguous structure, accessible synthesis from commercially available precursors, and the strategic importance of its scaffold in bioactive molecules make it a cornerstone intermediate. The robust synthetic and analytical methodologies detailed in this guide provide researchers and drug development professionals with the critical information needed to leverage this compound in the discovery of novel therapeutics.

References

1-(1-Methyl-1H-imidazol-5-yl)ethanone stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Introduction

This compound is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. The imidazole nucleus is a common scaffold in many biologically active compounds, and understanding the stability and proper storage of its derivatives is crucial for ensuring the integrity and reproducibility of research findings. This guide provides a comprehensive overview of the stability of this compound and outlines best practices for its storage and handling, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Stability Profile

The stability of this compound is intrinsically linked to its chemical structure, which features a methylated imidazole ring and an acetyl group. While specific, in-depth stability studies on this particular isomer are not extensively documented in publicly available literature, its stability profile can be inferred from the general chemistry of imidazoles and related compounds.

Key Structural Features Influencing Stability:

  • Imidazole Ring: The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. While generally stable, the ring can be susceptible to certain degradation pathways.

  • Acetyl Group: The acetyl substituent can influence the electronic properties of the imidazole ring and may be involved in specific degradation reactions.

  • N-Methyl Group: The methyl group on one of the imidazole nitrogens prevents tautomerism and may influence the compound's susceptibility to certain reactions.

Potential Degradation Pathways:

Based on studies of similar imidazole-containing molecules, several potential degradation pathways should be considered:

  • Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that promote autoxidation. Studies on other imidazole derivatives have shown that oxidation can lead to the formation of various degradation products.[1][2]

  • Photodegradation: Imidazole compounds can be sensitive to light. Exposure to UV or high-intensity light may lead to photochemical reactions and degradation.[1]

  • Hydrolysis: While the N-methyl group offers some protection, extreme pH conditions could potentially lead to the hydrolysis of the acetyl group or degradation of the imidazole ring. Some related compounds have been noted to decompose in contact with water.[3]

  • Incompatible Materials: Strong oxidizing agents and potentially strong acids or bases could react with the molecule and cause degradation.[3]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended, based on information from chemical suppliers and the general stability of related compounds.

ParameterRecommendationRationale
Temperature Room TemperatureSeveral suppliers recommend storing the compound at room temperature.[4] For enhanced long-term stability, storage in a cool, dry place is advisable.
Atmosphere Sealed in a dry environment under an inert atmosphere (e.g., argon or nitrogen)The recommendation to keep the compound "Sealed in dry" suggests a sensitivity to moisture.[4] An inert atmosphere will minimize the risk of oxidation.
Light Store in a light-resistant containerGiven the potential for photodegradation of imidazole compounds, protection from light is a critical precaution.[1]
Container Tightly closed, well-sealed containerThis prevents the ingress of moisture and air, which can contribute to degradation.[5]

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform in-house stability assessments. A general protocol for a preliminary stability study is outlined below.

Protocol: Accelerated Stability Study

  • Sample Preparation: Prepare multiple aliquots of this compound in appropriate, sealed vials.

  • Stress Conditions: Expose the aliquots to a range of stress conditions:

    • Elevated Temperature: Store samples at 40°C and 60°C.

    • High Humidity: Store samples at room temperature in a desiccator with a saturated salt solution to maintain high humidity (e.g., 75% RH).

    • Light Exposure: Expose samples to a photostability chamber with controlled light and UV exposure.

    • Control: Store a reference sample under the recommended storage conditions (room temperature, dark, dry).

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.

  • Data Evaluation: Compare the purity of the stressed samples to the control sample over time to determine the rate of degradation under each condition.

Visualization of Stability Factors and Storage Protocol

The following diagram illustrates the key factors that can affect the stability of this compound and the recommended storage protocol to mitigate these risks.

Stability_and_Storage Stability Factors & Recommended Storage for this compound cluster_factors Potential Degradation Factors cluster_storage Recommended Storage Protocol Oxidation Oxidation (Air) Compound This compound Oxidation->Compound degrades Moisture Moisture (Hydrolysis) Moisture->Compound degrades Light Light (Photodegradation) Light->Compound degrades Heat Elevated Temperature Heat->Compound degrades Incompatibles Incompatible Materials Incompatibles->Compound degrades Container Tightly Sealed, Light-Resistant Container Compound->Container stored in Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Container->Atmosphere under Temperature Room Temperature, Cool, Dry Place Atmosphere->Temperature at Handling Handle in a Well-Ventilated Area Temperature->Handling with Stability Ensured Stability & Integrity Handling->Stability leads to

References

An In-Depth Technical Guide to the Discovery and History of 1-(1-Methyl-1H-imidazol-5-yl)ethanone: A Key Intermediate in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 1-(1-Methyl-1H-imidazol-5-yl)ethanone. This heterocyclic ketone has emerged as a critical building block in medicinal chemistry, particularly in the development of histamine H3 receptor antagonists for the potential treatment of neurological disorders such as Alzheimer's disease, epilepsy, and Attention Deficit Hyperactivity Disorder (ADHD). This guide will delve into the synthetic pathways, experimental protocols, and the scientific context that underscores the importance of this molecule for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Key Pharmacophore

The imidazole ring is a ubiquitous scaffold in biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in drug design. Within the vast chemical space of imidazole derivatives, this compound (also known as 5-acetyl-1-methylimidazole) has garnered significant attention as a pivotal intermediate. Its strategic substitution pattern, featuring a methyl group on one nitrogen and an acetyl group at the C5 position, makes it an ideal precursor for the elaboration of more complex molecules targeting various biological pathways.

While the precise date and publication of the ab initio discovery of this compound are not readily apparent in a singular, seminal paper, its history is intrinsically linked to the broader exploration of imidazole chemistry and the subsequent quest for novel therapeutics. Its significance became particularly pronounced with the rise of research into histamine H3 receptor antagonists.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the imidazole ring followed by or incorporating the introduction of the acetyl and methyl groups. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and regioselectivity considerations.

Conceptual Synthetic Approach: Acylation of 1-Methylimidazole

A plausible and direct conceptual approach involves the acylation of 1-methylimidazole. However, the regioselectivity of electrophilic substitution on the imidazole ring presents a significant challenge. Acylation can occur at the C2, C4, or C5 positions, and controlling the reaction to favor the desired C5 isomer is crucial.

A common strategy to achieve regioselective acylation involves the protection of the more reactive C2 position, followed by directed acylation at C5, and subsequent deprotection. This multi-step process, while effective, can be lengthy.

Experimental Protocol: A Plausible Multi-Step Synthesis

This protocol is adapted from established methods for the synthesis of analogous substituted imidazoles and represents a viable pathway for the preparation of this compound.[3][4]

Step 1: N-Protection of a Suitable Imidazole Precursor

The initial step involves the protection of an appropriate imidazole starting material to direct subsequent reactions. For instance, starting with a commercially available 5-substituted imidazole, the nitrogen can be protected to prevent unwanted side reactions.

Step 2: Introduction of the Acetyl Group (Acylation)

With the imidazole ring appropriately protected, the acetyl group can be introduced at the C5 position. This is typically achieved through Friedel-Crafts acylation or by using a strong base to deprotonate the C5 position followed by reaction with an acetylating agent like acetyl chloride or acetic anhydride.

Step 3: N-Methylation

Following the introduction of the acetyl group, the methyl group is installed on the N1 position of the imidazole ring. This is commonly achieved by reacting the N-unsubstituted imidazole with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Step 4: Deprotection (if necessary)

If a protecting group was used in the initial step, it is removed in the final stage to yield the target compound, this compound.

Table 1: Reagents and Materials for a Plausible Synthesis

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier Example
1-MethylimidazoleC₄H₆N₂82.10Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09Alfa Aesar
Strong Base (e.g., n-BuLi)C₄H₉Li64.06Acros Organics
Tetrahydrofuran (THF)C₄H₈O72.11J.T. Baker
Hydrochloric Acid (HCl)HCl36.46Fisher Scientific
Sodium BicarbonateNaHCO₃84.01VWR
Ethyl AcetateC₄H₈O₂88.11EMD Millipore
Anhydrous Sodium SulfateNa₂SO₄142.04Sigma-Aldrich

Detailed Step-by-Step Methodology (Illustrative)

  • Lithiation of 1-Methylimidazole: Dissolve 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.

  • Transmetalation and Acylation (Hypothetical for C5): Achieving direct C5 acylation is complex and often requires specialized directing groups or multi-step procedures not detailed here. The following is a generalized acylation step. To the lithiated intermediate, add a solution of acetic anhydride (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Reaction Quench and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical during the lithiation step, as organolithium reagents are highly reactive towards water and oxygen.

  • Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium reagent and prevent side reactions.

  • Quenching: The reaction is quenched with a mild proton source like saturated ammonium chloride to neutralize the reactive intermediates without causing degradation of the product.

Diagram 1: Conceptual Synthetic Workflow

G cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product start 1-Methylimidazole step1 1. Lithiation at C2 (e.g., n-BuLi, THF, -78 °C) start->step1 Initial Reactant step2 2. Isomerization/Directed Acylation (Complex step, often multi-stage) step1->step2 step3 3. Acetylation (Acetic Anhydride) step2->step3 step4 4. Quench & Work-up step3->step4 end_product This compound step4->end_product Purification

Caption: Conceptual workflow for the synthesis of this compound.

Role in Drug Discovery and Development: A Histamine H3 Receptor Antagonist Intermediate

The primary significance of this compound in modern science lies in its role as a key intermediate for the synthesis of histamine H3 receptor antagonists.[5] The histamine H3 receptor is predominantly expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters.[5]

Antagonists of the H3 receptor have been shown to increase the release of histamine, acetylcholine, and other neurotransmitters, leading to procognitive and wakefulness-promoting effects.[5] This has made them attractive targets for the development of therapeutics for a range of neurological and psychiatric disorders.

Diagram 2: Role in Histamine H3 Receptor Antagonist Synthesis

G cluster_intermediate Key Intermediate cluster_modification Chemical Elaboration cluster_final Therapeutic Target intermediate This compound modification Multi-step Chemical Modifications (e.g., condensation, reduction, coupling) intermediate->modification Starting Material final_drug Histamine H3 Receptor Antagonist modification->final_drug Leads to

Caption: The central role of the target compound in drug development.

This compound provides a versatile scaffold for the construction of these complex antagonists. The acetyl group can be readily modified through various chemical transformations, such as condensation reactions, reductions, or conversions to other functional groups, allowing for the introduction of diverse side chains and pharmacophoric elements required for potent and selective H3 receptor binding.

The development of drugs targeting neurodegenerative conditions like Alzheimer's disease is a particularly active area of research where H3 receptor antagonists are being investigated.[6][7] The ability to modulate neurotransmitter systems implicated in memory and cognition makes these compounds promising candidates for symptomatic treatment.

Conclusion: A Small Molecule with Significant Impact

While the initial discovery of this compound may be nestled within the broader annals of heterocyclic chemistry, its contemporary importance is undeniable. Its utility as a key intermediate in the synthesis of histamine H3 receptor antagonists has solidified its place in the modern medicinal chemist's toolbox. The ongoing research into treatments for complex neurological disorders ensures that this seemingly simple molecule will continue to be a subject of scientific interest and a vital component in the quest for novel therapeutics. This guide has provided a framework for understanding its synthesis and a window into its critical role in the landscape of drug discovery.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of imidazole derivatives. Imidazole, a five-membered aromatic heterocycle, is a crucial pharmacophore in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][2][3] Its unique electronic structure allows for diverse interactions with biological targets, making the precise elucidation of the structure and properties of its derivatives a critical aspect of medicinal chemistry and materials science.[4][5]

This guide provides a comprehensive overview of the core spectroscopic techniques employed in the structural analysis of imidazole derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere recitation of data, this document delves into the causality behind experimental choices, offers field-proven insights for data interpretation, and presents self-validating protocols to ensure scientific integrity.

Section 1: The Foundational Pillar - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and imidazole derivatives are no exception. It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the connectivity of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Key Diagnostic Regions for Imidazole Derivatives:

Proton TypeTypical Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Notes
Imidazole Ring Protons (C2-H, C4-H, C5-H)7.0 - 8.0J4,5 ≈ 1.0 - 1.5 HzThe chemical shift is highly sensitive to the electronic nature of substituents on the ring. The C2-H proton is often the most deshielded.[6]
N-H Proton10.0 - 14.0Broad singletThe chemical shift and broadness can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Substituent ProtonsVariableVariableThe chemical shifts of protons on substituents will depend on their proximity and electronic influence on the imidazole ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified imidazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for observing the N-H proton, as it slows down the exchange rate.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to encompass all expected proton signals (typically 0-15 ppm).

    • Use a 30-45° pulse angle to allow for a shorter relaxation delay and faster acquisition time.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

Causality in Experimental Choices: The selection of a deuterated solvent is paramount not only for providing a lock signal but also for its influence on the exchangeable N-H proton. Using DMSO-d₆, for instance, allows for the observation of this proton, which might be exchanged with deuterium in D₂O and thus become invisible. The number of scans is a trade-off between signal-to-noise and experimental time; for dilute samples, more scans are necessary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the number and types of carbon atoms in a molecule.

Key Diagnostic Regions for Imidazole Derivatives:

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Imidazole Ring Carbons (C2, C4, C5)115 - 145The C2 carbon is typically the most downfield due to its position between two nitrogen atoms. The chemical shifts are sensitive to substituent effects.
Substituent CarbonsVariableDependent on the nature of the substituent.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) is often required due to the lower natural abundance of ¹³C.

  • Instrument Setup: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A wider spectral width (0-200 ppm) is necessary.

    • A longer relaxation delay (2-5 seconds) is often required for quaternary carbons.

  • Data Processing: Similar to ¹H NMR.

2D NMR Techniques: Assembling the Puzzle

For complex imidazole derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

  • COSY: Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC: Correlates directly bonded proton and carbon atoms.[7]

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structural Elucidation H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (¹H-¹³C Connectivity) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->HSQC Structure Final Structure COSY->Structure HSQC->Structure

Caption: NMR workflow for structural elucidation.

Section 2: Vibrational Signatures - Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Diagnostic Vibrational Frequencies for Imidazole Derivatives:

Functional GroupTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3200 - 3500Medium-BroadBroadening is due to hydrogen bonding. In the absence of hydrogen bonding, a sharper peak is observed.[8]
Aromatic C-H Stretch3000 - 3150Medium-WeakOften appears as a group of small peaks just above 3000 cm⁻¹.[8]
C=N Stretch1620 - 1680Medium-StrongA characteristic absorption for the imidazole ring.[8]
C=C Stretch1450 - 1600Medium-StrongMultiple bands are often observed in this region due to the aromatic nature of the ring.
C-H Bending (out-of-plane)700 - 900StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Authoritative Grounding: The position of the N-H stretching vibration is a direct indicator of the extent of intermolecular hydrogen bonding. A shift to lower wavenumbers suggests stronger hydrogen bonding, which can be influenced by the solvent and the presence of other functional groups.

Section 3: Electronic Transitions - Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Key Electronic Transitions in Imidazole Derivatives:

Imidazole and its derivatives typically exhibit two main absorption bands in the UV region:

  • π → π* transitions: These are high-energy transitions that occur in the far-UV region (around 200-220 nm).[9]

  • n → π* transitions: These are lower-energy transitions that occur at longer wavelengths (around 260-280 nm) and are often of lower intensity.[9][10]

The position and intensity of these bands are highly sensitive to the nature and position of substituents on the imidazole ring, as well as the solvent polarity.[11][12]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the imidazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in the sample beam path.

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

G cluster_workflow Spectroscopic Analysis Workflow Synthesis Synthesis of Imidazole Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for spectroscopic characterization.

Section 4: Molecular Weight and Fragmentation - Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation patterns.

Key Features in the Mass Spectrum of Imidazole Derivatives:

  • Molecular Ion Peak (M⁺·): This peak corresponds to the intact molecule with one electron removed and gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[13]

  • Fragmentation Pattern: The fragmentation of imidazole derivatives often involves the loss of small, stable molecules from the substituents. The imidazole ring itself is relatively stable, and its fragmentation is less common.[14] Common fragmentation pathways include the loss of HCN or radicals from the substituents.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A small amount of formic acid or ammonia may be added to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Trustworthiness of Data: The presence of the correct molecular ion peak in the high-resolution mass spectrum is a crucial piece of evidence for confirming the identity of a newly synthesized imidazole derivative. The isotopic pattern of the molecular ion can also provide valuable information about the elemental composition of the molecule.

Conclusion

The comprehensive spectroscopic characterization of imidazole derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous determination of the molecular structure. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently elucidate the structures of novel imidazole derivatives, paving the way for their application in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone from 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(1-methyl-1H-imidazol-5-yl)ethanone, a valuable heterocyclic ketone, from the readily available starting material, 1-methylimidazole. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore two primary synthetic strategies: direct electrophilic acylation and a lithiation-acylation sequence. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to facilitate the successful synthesis of the target compound.

Introduction

Imidazole-containing compounds are of paramount importance in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The targeted synthesis of specific isomers, such as this compound, is crucial for the development of novel pharmaceuticals and functional materials. This guide details robust and reproducible methods for the synthesis of this target molecule, beginning with the preparation of the key starting material, 1-methylimidazole.

Part 1: Synthesis of the Starting Material: 1-Methylimidazole

The synthesis of 1-methylimidazole is a well-established process, typically achieved through the N-methylation of imidazole. A common and efficient laboratory-scale procedure utilizes methyl iodide as the methylating agent in the presence of a base.

Reaction Scheme: N-Methylation of Imidazole

Synthesis_of_1_Methylimidazole imidazole Imidazole C₃H₄N₂ one_methylimidazole 1-Methylimidazole C₄H₆N₂ imidazole->one_methylimidazole 1. NaOH, Ethanol 2. CH₃I naoh Sodium Hydroxide NaOH methyl_iodide Methyl Iodide CH₃I nai Sodium Iodide NaI h2o Water H₂O

Caption: N-methylation of imidazole to produce 1-methylimidazole.

Experimental Protocol: Synthesis of 1-Methylimidazole

Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Typical Supplier
ImidazoleC₃H₄N₂68.08Sigma-Aldrich
Sodium HydroxideNaOH40.00Fisher Scientific
Methyl IodideCH₃I141.94Acros Organics
EthanolC₂H₅OH46.07J.T. Baker
Diethyl Ether(C₂H₅)₂O74.12VWR
Anhydrous Magnesium SulfateMgSO₄120.37EMD Millipore

Procedure [1][2]

  • Dissolution and Deprotonation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (5.0 g, 73.4 mmol) in ethanol (100 mL). To this solution, add powdered sodium hydroxide (3.2 g, 80.0 mmol) and stir the mixture at room temperature for 1 hour to facilitate the deprotonation of imidazole, forming the sodium imidazolide salt.

  • Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (5.1 mL, 81.0 mmol) dropwise to the stirred suspension. After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation to yield crude 1-methylimidazole.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure 1-methylimidazole as a colorless liquid. A typical yield for this procedure is in the range of 85-95%.

Part 2: Synthesis of this compound

Two primary strategies are proposed for the synthesis of the target molecule: direct Friedel-Crafts acylation and a regioselective lithiation followed by acetylation.

Method A: Direct Friedel-Crafts Acylation

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution reactions such as Friedel-Crafts acylation. The C5 position of 1-methylimidazole is known to be reactive towards electrophiles.[3]

Friedel_Crafts_Acylation one_methylimidazole 1-Methylimidazole C₄H₆N₂ product This compound C₆H₈N₂O one_methylimidazole->product Acetyl Chloride, Lewis Acid acetyl_chloride Acetyl Chloride CH₃COCl lewis_acid Lewis Acid (e.g., AlCl₃) hcl HCl

Caption: Proposed Friedel-Crafts acylation of 1-methylimidazole.

Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Typical Supplier
1-MethylimidazoleC₄H₆N₂82.10Synthesized as above
Acetyl ChlorideCH₃COCl78.50Oakwood Chemical
Aluminum Chloride (Anhydrous)AlCl₃133.34Sigma-Aldrich
Dichloromethane (Anhydrous)CH₂Cl₂84.93VWR
Hydrochloric Acid (conc.)HCl36.46Fisher Scientific
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01EMD Millipore

Procedure

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 g, 9.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (0.64 mL, 9.0 mmol) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation: In a separate flask, dissolve 1-methylimidazole (0.5 g, 6.1 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the acylium ion complex at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any non-polar impurities.

  • Neutralization and Extraction: Cool the acidic aqueous layer in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the product with dichloromethane (3 x 30 mL).

  • Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Method B: Regioselective Lithiation and Acetylation

An alternative approach involves the deprotonation of 1-methylimidazole at the C5 position using a strong base, such as n-butyllithium, followed by quenching the resulting lithiated species with an acetylating agent. While the C2 proton of imidazole is generally considered the most acidic, regioselective lithiation at C5 can be achieved under specific conditions.

Lithiation_Acetylation one_methylimidazole 1-Methylimidazole C₄H₆N₂ lithiated_intermediate 1-Methyl-5-lithioimidazole one_methylimidazole->lithiated_intermediate n-BuLi, THF, -78 °C n_buli n-Butyllithium n-BuLi product This compound C₆H₈N₂O lithiated_intermediate->product Acetyl Chloride, -78 °C to rt butane Butane acetyl_chloride Acetyl Chloride CH₃COCl licl LiCl

References

detailed synthesis protocol for 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

This compound is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its imidazole core is a prevalent scaffold in numerous biologically active compounds, making this specific ketone a valuable precursor for the synthesis of novel pharmaceutical agents. The targeted synthesis of this compound is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities. This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this important compound, designed for researchers, scientists, and drug development professionals.

The synthesis of substituted imidazoles can be challenging due to the electronic nature of the imidazole ring and the potential for side reactions. Direct acylation of 1-methylimidazole, for instance via Friedel-Crafts type reactions, is often complicated by the coordination of the Lewis acid catalyst to the basic nitrogen atoms of the imidazole ring, which can deactivate the catalyst and lead to poor yields[1][2]. To circumvent these issues, a more robust and reliable strategy involves the use of a pre-functionalized imidazole precursor. The protocol detailed herein employs a modern and highly efficient approach starting from 1-methyl-1H-imidazole-5-carboxylic acid, proceeding through a Weinreb amide intermediate to ensure a high-yielding and clean conversion to the desired ketone.

Reaction Scheme

Synthesis_Scheme Start 1-Methyl-1H-imidazole-5-carboxylic acid Intermediate N-methoxy-N,1-dimethyl-1H-imidazole-5-carboxamide (Weinreb Amide) Start->Intermediate 1. (COCl)₂, cat. DMF, DCM 2. HN(OMe)Me·HCl, Et₃N Product This compound Intermediate->Product CH₃MgBr, THF

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of N-methoxy-N,1-dimethyl-1H-imidazole-5-carboxamide (Weinreb Amide)

The initial step involves the conversion of commercially available or synthesized 1-methyl-1H-imidazole-5-carboxylic acid into its corresponding Weinreb amide. This intermediate is particularly advantageous as it is stable and reacts with organometallic reagents in a controlled manner to afford ketones, minimizing the over-addition that can lead to tertiary alcohols.

Experimental Protocol
  • Acid Chloride Formation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of carboxylic acid).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise via a syringe. Gas evolution (CO₂, CO, and HCl) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when the solution becomes homogeneous and gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

  • Amide Formation:

    • In a separate flame-dried 500 mL round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM (approx. 15 mL per gram of the hydrochloride salt).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (TEA, 3.0 eq) dropwise.

    • Dissolve the crude 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine hydrochloride suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-methoxy-N,1-dimethyl-1H-imidazole-5-carboxamide as a solid or oil.

Part 2: Synthesis of this compound

The final step is the reaction of the Weinreb amide with a Grignard reagent to form the target ketone. This reaction is typically high-yielding and clean.

Experimental Protocol
  • Grignard Reaction:

    • Dissolve the N-methoxy-N,1-dimethyl-1H-imidazole-5-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 20 mL per gram of amide) in a flame-dried round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (1.5 eq, typically a 3.0 M solution in diethyl ether) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield this compound as a solid.

Data Presentation

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier
1-Methyl-1H-imidazole-5-carboxylic acidC₅H₆N₂O₂126.11Commercially Available
Oxalyl chlorideC₂Cl₂O₂126.93Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93VWR
N,O-Dimethylhydroxylamine hydrochlorideC₂H₈ClNO97.54Acros Organics
Triethylamine (TEA)C₆H₁₅N101.19J.T. Baker
Tetrahydrofuran (THF)C₄H₈O72.11EMD Millipore
Methylmagnesium bromide (3.0 M in Et₂O)CH₃BrMg119.23Alfa Aesar
Ethyl acetateC₄H₈O₂88.11VWR
MethanolCH₄O32.04Fisher Scientific
AnalysisPredicted Data for this compound
¹H NMR (400 MHz, CDCl₃)δ 7.55 (s, 1H, imidazole C2-H), 7.45 (s, 1H, imidazole C4-H), 3.80 (s, 3H, N-CH₃), 2.50 (s, 3H, acetyl CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 190.5 (C=O), 140.0 (imidazole C2), 135.0 (imidazole C5), 128.0 (imidazole C4), 33.5 (N-CH₃), 27.0 (acetyl CH₃)
IR (Infrared) Spectroscopy ~1670 cm⁻¹ (C=O stretch), ~1540 cm⁻¹ (C=N stretch)
Mass Spectrometry (ESI) m/z = 125.07 [M+H]⁺

Visualization of the Experimental Workflow

Experimental_Workflow cluster_part1 Part 1: Weinreb Amide Synthesis cluster_part2 Part 2: Ketone Synthesis A1 Suspend 1-methyl-1H-imidazole-5-carboxylic acid in DCM A2 Add catalytic DMF and cool to 0 °C A1->A2 A3 Add oxalyl chloride dropwise A2->A3 A4 Stir at room temperature for 2-3 hours A3->A4 A5 Concentrate in vacuo to obtain crude acid chloride A4->A5 A7 Add the crude acid chloride solution A5->A7 A6 Prepare a solution of N,O-dimethylhydroxylamine·HCl and TEA in DCM at 0 °C A6->A7 A8 Stir at room temperature for 12-16 hours A7->A8 A9 Aqueous work-up and extraction A8->A9 A10 Purify by column chromatography A9->A10 B1 Dissolve Weinreb amide in anhydrous THF at 0 °C A10->B1 Proceed to Part 2 B2 Add methylmagnesium bromide dropwise B1->B2 B3 Stir at room temperature for 2-4 hours B2->B3 B4 Quench with saturated NH₄Cl solution B3->B4 B5 Extract with ethyl acetate B4->B5 B6 Dry, concentrate, and purify by column chromatography B5->B6 B7 Obtain pure this compound B6->B7

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the use of standard analytical techniques at each stage.

  • Reaction Monitoring: TLC is employed to monitor the consumption of starting materials and the formation of products, ensuring that reactions are allowed to proceed to completion.

  • Intermediate Characterization: While the acid chloride is used crude, the Weinreb amide intermediate should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity before proceeding to the final step.

  • Final Product Validation: The final product, this compound, must be rigorously characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained data should be compared with the predicted values provided in the data table to confirm the structure and purity of the synthesized compound.

References

one-pot synthesis of substituted imidazoles.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the One-Pot Synthesis of Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2] Its prevalence drives the continuous need for efficient, versatile, and sustainable synthetic methodologies. One-pot, multi-component reactions (MCRs) represent a highly effective strategy for constructing the imidazole ring, offering significant advantages in terms of operational simplicity, atom economy, and reduced waste generation.[3] This guide provides an in-depth exploration of key one-pot synthetic strategies for substituted imidazoles, from the foundational Debus-Radziszewski reaction to modern catalytic, microwave-assisted, and green chemical approaches. Detailed protocols, mechanistic insights, and comparative data are presented to equip researchers with the practical knowledge required for laboratory application.

The Strategic Importance of Imidazoles

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is present in many biologically crucial molecules, including the amino acid histidine and the neurotransmitter histamine.[4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a "privileged scaffold" in drug design. Consequently, imidazole derivatives have found application across a vast spectrum of therapeutic areas, including as anti-cancer (Dacarbazine), anti-hypertensive (Losartan), and anti-parasitic (Metronidazole) agents.[1] The demand for novel imidazole-based compounds necessitates robust and adaptable synthetic methods that allow for the rapid generation of diverse molecular libraries.

Foundational Methodology: The Debus-Radziszewski Synthesis

The first and most fundamental one-pot synthesis of imidazoles was reported by Heinrich Debus in 1858 and later explored by Bronisław Radziszewski.[4][5] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia.[6][7] The use of a primary amine in place of ammonia allows for the synthesis of N-substituted (1-substituted) imidazoles.[6]

Reaction Mechanism

While the precise mechanism is not definitively certain, the reaction is generally understood to proceed in two main stages[6][8]:

  • Diimine Formation: The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.

  • Cyclization and Aromatization: This diimine intermediate then condenses with the aldehyde, followed by cyclization and subsequent oxidation (often by air) to yield the aromatic imidazole ring.

G R1 1,2-Dicarbonyl I1 Diimine Intermediate R1->I1 + 2 NH3 - 2 H2O R2 Aldehyde P1 Substituted Imidazole R2->P1 R3 2x Ammonia R3->I1 I1->P1

Caption: General workflow of the Debus-Radziszewski imidazole synthesis.

Despite its historical significance, the classical Debus-Radziszewski synthesis can suffer from drawbacks such as harsh reaction conditions, long reaction times, and modest yields.[5]

Modern & Green Synthetic Strategies

To overcome the limitations of classical methods, significant research has focused on developing more efficient and environmentally friendly protocols. These modern approaches leverage catalysis and alternative energy sources to improve reaction rates and yields.

Catalytic One-Pot Syntheses

The introduction of a catalyst can dramatically enhance the efficiency of imidazole synthesis. A wide array of catalysts have been successfully employed:

  • Solid Acid Catalysts: Zeolites, such as H-ZSM-22, serve as reusable, heterogeneous catalysts that facilitate the condensation reactions under milder conditions, offering high yields and easy work-up.[9] Other solid-supported acids like silica sulfuric acid have also proven effective.[10]

  • Lewis Acids: Catalysts like FeCl₃·6H₂O, ZnCl₂, and various metal tetrafluoroborates can activate the carbonyl groups, accelerating the condensation steps.[1][11]

  • Ionic Liquids: Used as both catalysts and green reaction media, ionic liquids can promote the reaction while simplifying product isolation and enabling catalyst recycling.[12][13]

  • Bio-catalysts: In an effort to create truly "green" protocols, readily available and biodegradable catalysts like lemon juice have been successfully used, capitalizing on the catalytic activity of citric acid.[14]

Alternative Energy Sources
  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reactions.[15][16] By directly and efficiently heating the reaction mixture, microwaves can reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner product profiles.[17] Solvent-free microwave conditions are particularly attractive from a green chemistry perspective.[18]

  • Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates through acoustic cavitation. This method has been used to synthesize various imidazole derivatives, often in combination with novel catalysts like nano copper ferrite, leading to excellent yields in short reaction times.[2][19][20]

Van Leusen Imidazole Synthesis

The Van Leusen three-component reaction (vL-3CR) is another versatile one-pot method for synthesizing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[21][22] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine (often formed in situ from an aldehyde and a primary amine).[21]

Causality Behind the Method: The power of TosMIC lies in its unique trifunctionality: it possesses a reactive isocyanide carbon, an acidic methylene group, and a sulfinate leaving group. This combination drives a stepwise cycloaddition followed by elimination of toluenesulfinic acid to form the aromatic imidazole ring.[21]

G R1 Aldehyde I1 Aldimine (in situ) R1->I1 R2 Primary Amine R2->I1 + R3 TosMIC I2 Cycloadduct Intermediate R3->I2 I1->I2 + TosMIC P1 Substituted Imidazole I2->P1 Elimination of TosH

Caption: Simplified workflow for the Van Leusen Imidazole Synthesis.

Comparative Overview of Methodologies

The choice of synthetic method depends on the desired substitution pattern, available equipment, and scalability.

Methodology Key Reactants Conditions Typical Yields Advantages Limitations
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, NH₃/AmineHigh temp (reflux in acetic acid)40-70%Simple, uses basic reagents.[5]Harsh conditions, long reaction times, moderate yields.[5]
Catalytic (Zeolite) 1,2-Dicarbonyl, Aldehyde, Amine, NH₄OAc80-120°C, Solvent/Solvent-free85-95%High yields, reusable catalyst, milder conditions.[9]Catalyst preparation/cost may be a factor.
Microwave-Assisted 1,2-Dicarbonyl, Aldehyde, NH₄OAcMicrowave irradiation (1-5 min)80-95%Extremely fast, high yields, suitable for high-throughput synthesis.[17]Requires specialized equipment, scalability can be challenging.
Ultrasonic Irradiation 1,2-Dicarbonyl, Aldehyde, Amine, NH₄OAcUltrasound, often with catalyst90-98%Fast, high yields, efficient energy use.[19][20]Requires sonicator, potential for localized overheating.
Van Leusen (vL-3CR) Aldehyde, Amine, TosMICBase (e.g., K₂CO₃), solvent70-90%Predictable regiochemistry, mild conditions.[21][22]TosMIC is a specialized, lachrymatory reagent.

Application Notes: Experimental Protocols

Protocol 1: Classical Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is a representative example of the Debus-Radziszewski reaction.

  • Materials: Benzil (2.10 g, 10 mmol), Benzaldehyde (1.06 g, 1.0 mL, 10 mmol), Ammonium acetate (7.71 g, 100 mmol), Glacial acetic acid (30 mL).

  • Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration apparatus.

  • Procedure:

    • Combine benzil, benzaldehyde, and ammonium acetate in the round-bottom flask containing glacial acetic acid.[23]

    • Attach the reflux condenser and heat the mixture to reflux (approx. 100-110°C) with continuous stirring for 1-2 hours.[23][24] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.[17]

    • A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid product thoroughly with cold water to remove residual acetic acid and ammonium salts.

  • Purification:

    • Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

    • Dissolve the solid in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Expected Outcome: A white to off-white crystalline solid. Yields typically range from 70-85%. Melting point: 274-276 °C.[25]

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol demonstrates the speed and efficiency of microwave-assisted synthesis.

  • Materials: α-Hydroxyketone (e.g., Benzoin, 1 mmol), Aldehyde (1 mmol), Ammonium acetate (2 mmol), Solid support (e.g., acidic alumina or silica gel, 1 g).

  • Equipment: Microwave synthesis reactor, 10 mL microwave process vial, magnetic stir bar, rotary evaporator.

  • Procedure:

    • Caution: Microwave reactions can generate pressure. Use appropriate shielded vessels and operate within a fume hood.

    • In a mortar, thoroughly grind the α-hydroxyketone, aldehyde, and ammonium acetate with the solid support (acidic alumina) to create a homogeneous powder.[18]

    • Transfer the mixture to a microwave process vial containing a magnetic stir bar.

    • Place the vial in the microwave reactor and irradiate at a suitable power (e.g., 300-500 W) for 1-5 minutes. Monitor the reaction progress by TLC after a test run.

    • After completion, allow the vial to cool to room temperature.

  • Work-up and Purification:

    • Add 15-20 mL of ethyl acetate to the reaction vial and stir for 5 minutes to extract the product.

    • Filter the mixture to remove the solid support.

    • Wash the solid support with additional ethyl acetate (2 x 10 mL).

    • Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting solid from a suitable solvent (e.g., ethanol) to obtain the pure product.

  • Expected Outcome: High yields (often >90%) of the pure product are typically obtained in a fraction of the time required for conventional heating.[5]

Conclusion

The one-pot synthesis of substituted imidazoles has evolved from lengthy, high-temperature classical methods to rapid, highly efficient, and environmentally conscious protocols. The Debus-Radziszewski and Van Leusen reactions provide the foundational logic, while modern innovations using catalysis, microwave energy, and sonication have made the synthesis of complex imidazole libraries more accessible than ever. For researchers in drug discovery and materials science, a thorough understanding of these diverse methodologies is crucial for selecting the optimal synthetic route to achieve their molecular design goals efficiently and sustainably.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm Shift in Imidazole Synthesis

Imidazole derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The traditional synthesis of these vital heterocyclic compounds, however, is often hampered by long reaction times, harsh conditions, and the formation of unwanted byproducts. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of microwave technology for the synthesis of a variety of imidazole derivatives.

Microwave heating operates on the principle of dielectric heating, where polar molecules and ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves.[1] This direct and efficient energy transfer leads to a rapid increase in temperature throughout the bulk of the reaction mixture, a stark contrast to the slower and often uneven heating of conventional methods that rely on thermal conduction.[1] This unique heating mechanism is the primary driver behind the dramatic reduction in reaction times, often from hours to mere minutes, and the frequent improvement in product yields and purity observed in MAOS.[2]

This guide will delve into specific, field-proven protocols, explain the mechanistic rationale behind experimental choices, and provide the necessary data and visualizations to empower researchers to confidently implement and adapt these techniques in their own laboratories.

Core Synthetic Strategies & Protocols

The versatility of microwave-assisted synthesis is showcased in its application to various established methods for imidazole ring formation. Here, we detail protocols for some of the most common and effective approaches.

The Debus-Radziszewski Reaction: A Classic Reimagined

First reported in the 19th century, the Debus-Radziszewski reaction is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from ammonium acetate) to form a substituted imidazole.[3][4] Microwave irradiation dramatically accelerates this process, making it a highly efficient route to 2,4,5-trisubstituted imidazoles.[5]

Causality of Experimental Choices: The use of a catalyst, such as an acid or a Lewis acid, can enhance the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial condensation steps.[5] Solvent-free conditions are often preferred in microwave synthesis to maximize the absorption of microwave energy by the reactants and to simplify work-up, aligning with the principles of green chemistry.[6]

Experimental Protocol: Synthesis of 2,4,5-Triarylimidazoles (Solvent-Free)

This protocol is adapted from a procedure utilizing glyoxylic acid as a catalyst under solvent-free microwave irradiation.[7]

  • Reactant Mixture: In a 50 mL beaker, combine the aromatic aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and glyoxylic acid (5 mol%).

  • Homogenization: Thoroughly mix the components with a glass rod to ensure a homogeneous mixture.

  • Microwave Irradiation: Place the beaker in a microwave oven and irradiate at 300W for a period of 1-3 minutes.[7][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (9:1) eluent.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ice-cold water to precipitate the solid product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2,4,5-triarylimidazole.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

EntryAldehydeConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
14-Chlorobenzaldehyde120-180 min, Lower Yields1.5 min, 98%[7]
24-MethoxybenzaldehydeNot specified12 min, 92%[8]
3BenzaldehydeNot specified3-5 min, 80-99%[6]

Visualization: Debus-Radziszewski Reaction Workflow

Debus_Radziszewski_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation Aldehyde Aromatic Aldehyde Mix Mix Reactants Aldehyde->Mix Benzil Benzil Benzil->Mix AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Mix Catalyst Catalyst Catalyst->Mix Irradiate Microwave Irradiation (e.g., 300W, 1-3 min) Mix->Irradiate Homogenize Cool Cool to RT Irradiate->Cool Precipitate Precipitate with Ice Water Cool->Precipitate Filter Filter Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize FinalProduct Pure 2,4,5-Triarylimidazole Recrystallize->FinalProduct

Caption: Workflow for the microwave-assisted Debus-Radziszewski synthesis.

Multi-Component Synthesis of Tetrasubstituted Imidazoles

Building upon the Debus-Radziszewski reaction, a fourth component, a primary amine, can be introduced to synthesize 1,2,4,5-tetrasubstituted imidazoles. This one-pot, multi-component approach is highly efficient under microwave irradiation, allowing for the rapid generation of diverse imidazole libraries.[9]

Causality of Experimental Choices: The use of a protic acid catalyst like p-toluenesulfonic acid (p-TsOH) facilitates the formation of the imine intermediate, a key step in the reaction mechanism.[9] Ethanol is often chosen as the solvent due to its good microwave absorption properties and its environmentally friendly nature.[9]

Experimental Protocol: Sequential One-Pot Synthesis of Imidazo[1,2-a]pyrimidine-Containing Tetrasubstituted Imidazoles

This protocol is adapted from a sequential two-step, one-pot synthesis.[9]

  • Step 1: Imine Formation: In a microwave process vial, dissolve imidazo[1,2-a]pyrimidine-2-carbaldehyde (1 mmol), a primary amine (1.2 mmol), and p-TsOH (0.2 mmol) in ethanol (5 mL).

  • Microwave Irradiation (Step 1): Seal the vial and irradiate in a microwave reactor at 120°C for 5-10 minutes.

  • Step 2: Addition of Reagents: Cool the reaction mixture, then add benzil (1 mmol) and ammonium acetate (5 mmol).

  • Microwave Irradiation (Step 2): Reseal the vial and irradiate at 140°C for 15-20 minutes.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to yield the desired tetrasubstituted imidazole.

Data Presentation: Yields of Tetrasubstituted Imidazoles

EntryPrimary AmineYield (%)Reference
1Benzylamine75[9]
2Aniline80[9]
34-Fluoroaniline72[9]
4Cyclohexylamine65[9]

Visualization: Proposed Mechanism for Tetrasubstituted Imidazole Formation

Tetrasubstituted_Imidazole_Mechanism Aldehyde Aldehyde Imine Imine Intermediate (A) Aldehyde->Imine + Amine, -H2O Amine Primary Amine Amine->Imine IntermediateB Intermediate (B) Imine->IntermediateB + NH3 Ammonia NH3 (from NH4OAc) Ammonia->IntermediateB IntermediateC Intermediate (C) IntermediateB->IntermediateC + Benzil Benzil Benzil Benzil->IntermediateC FinalProduct Tetrasubstituted Imidazole IntermediateC->FinalProduct Cyclization & Dehydration

Caption: Proposed mechanism for tetrasubstituted imidazole synthesis.

Synthesis of Benzimidazoles

Benzimidazoles, characterized by a fused benzene and imidazole ring system, are of significant interest in medicinal chemistry.[10] Microwave-assisted synthesis provides a rapid and efficient route to these compounds, typically through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[10][11]

Causality of Experimental Choices: The reaction is often carried out under acidic conditions to activate the carbonyl group of the carboxylic acid or aldehyde, facilitating nucleophilic attack by the diamine.[11] In some protocols, the reaction can proceed without a catalyst, especially under the high-energy conditions provided by microwave irradiation.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

This protocol is adapted from a procedure involving the condensation of o-phenylenediamine and a carboxylic acid.[11]

  • Reactant Mixture: In a 25 mL glass beaker, thoroughly grind o-phenylenediamine (1.0 mmol) with the appropriate carboxylic acid (1.0 mmol) using a pestle and mortar.

  • Acidification: Add two drops of 4 M hydrochloric acid to the mixture.

  • Microwave Irradiation: Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes.

  • Work-up and Purification: After cooling, recrystallize the crude product from a 50:50 ethanol-water mixture to obtain the pure benzimidazole derivative.

Data Presentation: Comparison of Synthesis Methods for Benzimidazoles

EntryCarboxylic AcidMicrowave Method (Time, Yield)Conventional Heating (Time, Yield)Reference
1Acetic Acid2 min, 92%2 h, 75%[11]
2Propanoic Acid2 min, 90%2 h, 72%[11]
3Phenylacetic Acid3 min, 88%3 h, 70%[11]

Safety, Optimization, and Troubleshooting

Safety is paramount when working with microwave reactors.

  • Use appropriate equipment: Never use a domestic microwave oven for chemical synthesis.[12] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature monitoring and control, and are built to contain potential explosions.[12]

  • Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Use only vessels certified by the manufacturer for your specific reactor.[13]

  • Pressure Management: Loosen screw caps on vessels when heating liquids to prevent pressure build-up.[14] For reactions expected to generate significant pressure, use sealed vessels designed for high-pressure applications and do not exceed the manufacturer's pressure limits.[13]

  • Solvent Safety: Be aware of the flammability of organic solvents. Ensure the microwave reactor is placed in a well-ventilated fume hood.[14] Some reactors are equipped with vapor sensors that will shut down the unit if flammable vapors are detected.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and thermal gloves when handling hot reaction vessels.[14]

Optimization and Troubleshooting:

  • Solvent Choice: The choice of solvent can significantly impact heating efficiency. Polar solvents with a high dielectric constant absorb microwave energy more effectively. For non-polar solvents, a small amount of a polar co-solvent or an ionic liquid can be added to facilitate heating.[15]

  • Temperature and Power Control: Start with lower power and temperature settings if you are unsure about a reaction's kinetics.[12] Modern microwave reactors allow for precise temperature control, which can be crucial for minimizing side reactions.

  • Reproducibility: Ensure consistent placement of the reaction vessel within the microwave cavity and use a stir bar to promote even heating and prevent superheating, which can lead to reproducibility issues.[13][16]

  • Scaling Up: Scaling up microwave reactions is not always linear and requires careful consideration of factors like microwave penetration depth and heat dissipation. Continuous flow microwave reactors can be an effective solution for larger-scale synthesis.[17]

Conclusion

Microwave-assisted synthesis has emerged as an indispensable tool in the modern synthetic chemist's arsenal, particularly for the construction of imidazole derivatives. The protocols and guidelines presented in this application note demonstrate the significant advantages of MAOS in terms of speed, efficiency, and environmental friendliness. By understanding the underlying principles and adhering to safety protocols, researchers can leverage this powerful technology to accelerate their discovery and development efforts in the ever-evolving landscape of medicinal chemistry.

References

Application Note and Protocol for the Purification of 1-(1-Methyl-1H-imidazol-5-yl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(1-Methyl-1H-imidazol-5-yl)ethanone is a key building block in contemporary medicinal chemistry and drug development. The precise regiochemistry of the acetyl and methyl groups on the imidazole ring is critical for its intended biological activity and subsequent synthetic transformations. Consequently, obtaining this compound in high purity is paramount. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We will delve into the rationale behind the selection of chromatographic parameters and offer insights into troubleshooting potential separation challenges.

The imidazole moiety, with its basic nitrogen atoms, can present unique challenges during chromatographic purification, such as peak tailing and irreversible adsorption onto the stationary phase. The protocol outlined herein is designed to mitigate these issues, ensuring a robust and reproducible purification process.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue/DescriptionSignificance for Chromatography
Molecular Formula C6H8N2O[1]Provides the elemental composition.
Molecular Weight 124.14 g/mol [1]Influences diffusion rates but is less critical for this separation.
Appearance Expected to be a solid or oil.The physical state will dictate the sample loading technique.
Polarity Medium to high polarity due to the ketone and imidazole functionalities.This is the primary determinant for selecting the stationary and mobile phases.
pKa The imidazole ring has a pKa of approximately 7 for the conjugate acid.The basicity of the imidazole nitrogen can lead to interactions with acidic silica gel, potentially causing peak tailing.
Solubility Soluble in polar organic solvents like methanol, ethanol, and ethyl acetate. Limited solubility in non-polar solvents like hexanes.Crucial for choosing an appropriate solvent for sample loading and for the mobile phase.

Chromatographic Purification Strategy

Selection of the Stationary Phase: The "Like for Like" Principle

For the purification of polar compounds such as this compound, a polar stationary phase is the logical choice, following the "like for like" principle of chromatography.[2] We recommend using silica gel (SiO2) with a particle size of 40-63 µm. The hydroxyl groups on the surface of the silica gel will interact with the polar ketone and imidazole groups of the target molecule, facilitating separation from less polar impurities.

Development of the Mobile Phase: A Balancing Act

The selection of the mobile phase is a critical step and is best optimized using Thin Layer Chromatography (TLC) prior to performing the column chromatography. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound. This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.

Given the polarity of our target molecule, a mixture of a non-polar solvent (to control the overall elution strength) and a polar solvent (to elute the compound) is appropriate. A common and effective combination is ethyl acetate (EtOAc) and hexanes . For more polar compounds, or to improve the separation from very polar impurities, a stronger eluent system like dichloromethane (DCM) and methanol (MeOH) can be employed.

To mitigate peak tailing caused by the interaction of the basic imidazole nitrogen with the acidic silica gel, the addition of a small amount of a basic modifier to the mobile phase is highly recommended. Triethylamine (TEA) or ammonia solution (e.g., 0.5-1% in methanol) can be used for this purpose. These additives compete with the analyte for the acidic sites on the silica gel, resulting in more symmetrical peaks.

Potential Impurities and Separation Strategy

The potential impurities in a sample of this compound will depend on the synthetic route employed. Common impurities could include:

  • Unreacted starting materials: These are often less polar than the product and will elute earlier.

  • Regioisomers: The formation of other isomers, such as 1-(1-Methyl-1H-imidazol-4-yl)ethanone, is a possibility. These isomers may have very similar polarities, requiring careful optimization of the mobile phase for successful separation.

  • Over-alkylation products: If the synthesis involves methylation, di-methylated byproducts could be present.

  • Polymerization products: Imidazole derivatives can sometimes polymerize under certain conditions.

A gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity, can be effective in separating a wide range of impurities.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Ethyl acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

Step-by-Step Purification Procedure

1. TLC Analysis for Mobile Phase Optimization:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems. Start with a 1:1 mixture of Hexanes:EtOAc and adjust the ratio to achieve an Rf of 0.25-0.35 for the product spot. If the compound does not move from the baseline, switch to a more polar system like DCM:MeOH (e.g., 95:5).

  • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Once an optimal solvent system is identified, add a small amount of TEA (e.g., 0.1-0.5%) to the mobile phase and re-run the TLC to observe any improvement in spot shape.

2. Column Packing:

  • Choose a column with an appropriate diameter based on the amount of crude material to be purified (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to begin the elution process.

  • Collect fractions of a suitable volume. The size of the fractions will depend on the column size and the separation of the components.

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the final product by analytical techniques such as NMR, LC-MS, and/or melting point.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Optimization (e.g., EtOAc/Hexanes + 0.1% TEA) Pack Pack Column TLC->Pack Slurry Prepare Silica Slurry Slurry->Pack Load Load Sample (Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Peak Tailing Interaction of the basic imidazole with acidic silica.Add a basic modifier (e.g., 0.1-1% TEA or ammonia in MeOH) to the mobile phase.
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. Consider using a different solvent system or a gradient elution.
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A final flush with a high concentration of methanol may be necessary.
Cracked or Channeled Column Bed Improper column packing.Repack the column, ensuring a uniform and well-settled bed.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound by column chromatography. By carefully selecting the stationary and mobile phases and employing the recommended techniques, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for its successful application in drug discovery and development.

References

The Versatile Scaffold: Application Notes and Protocols for 1-(1-Methyl-1H-imidazol-5-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Moiety as a Cornerstone in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including high stability, water solubility, and the capacity for hydrogen bonding, render it an attractive core for the design of novel therapeutic agents.[1][2] The imidazole nucleus is a common feature in a plethora of biologically active molecules and clinically approved drugs, underscoring its significance in interacting with a wide array of biological targets.[2][3][4][5][6] This guide focuses on a specific, yet highly versatile, imidazole derivative: 1-(1-Methyl-1H-imidazol-5-yl)ethanone . While this compound primarily serves as a crucial synthetic intermediate, its structural attributes provide a foundation for the development of potent and selective modulators of various physiological pathways. This document will provide an in-depth exploration of its applications, complete with detailed synthetic and biological evaluation protocols for researchers, scientists, and drug development professionals.

Key Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a key building block for more complex molecules with therapeutic potential. Its structural features, namely the methylated imidazole ring and the reactive acetyl group, allow for diverse chemical modifications to explore structure-activity relationships (SAR).

Precursor for Histamine H3 Receptor Antagonists

A significant application of this compound is in the synthesis of histamine H3 receptor antagonists.[7][8][9][10] The histamine H3 receptor is predominantly expressed in the central nervous system (CNS) and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters.[7][11] Antagonists of the H3 receptor have shown therapeutic promise in treating a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy, by enhancing neurotransmitter release and promoting wakefulness and cognitive function.[7][9][11] The 1-methyl-1H-imidazol-5-yl moiety is a common pharmacophore in many potent H3 receptor antagonists.

Mechanism of Action: Histamine H3 receptor antagonists block the constitutive activity of the H3 receptor, which leads to an increased release of histamine from presynaptic neurons. This, in turn, enhances the activity of postsynaptic H1 and H2 receptors, leading to improved cognitive function and wakefulness.

H3_Receptor_Antagonism cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine Histamine Histamine_Vesicle->Histamine Release H3_Receptor Histamine H3 Receptor (Autoreceptor) Ca_Channel Ca2+ Channel H3_Receptor->Ca_Channel Inhibits Ca_Channel->Histamine_Vesicle Triggers Release Histamine->H3_Receptor Binds to H1_H2_Receptors Postsynaptic H1/H2 Receptors Histamine->H1_H2_Receptors Activates Cognitive_Effects Enhanced Wakefulness & Cognitive Function H1_H2_Receptors->Cognitive_Effects Leads to H3_Antagonist 1-(1-Methyl-1H-imidazol-5-yl) ethanone Derivative (H3 Antagonist) H3_Antagonist->H3_Receptor Blocks

Caption: Signaling pathway of Histamine H3 Receptor Antagonism.

Scaffold for Anticancer Agents

The imidazole core is a well-established scaffold for the development of anticancer agents.[1][5][12] Derivatives of this compound can be synthesized to target various cancer-related pathways, such as protein kinases, which are often dysregulated in cancer cells. The acetyl group provides a convenient handle for further chemical elaboration to create more complex molecules with enhanced potency and selectivity.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many imidazole-based compounds act as inhibitors of tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., in the PI3K/AKT/mTOR and MAPK pathways), which are crucial for cancer cell proliferation, survival, and metastasis.[5][13]

  • Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][12]

  • Induction of Apoptosis: Imidazole-containing compounds can induce programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).

Anticancer_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Claisen-Schmidt condensation) Start->Synthesis Derivatives Library of Imidazole Derivatives Synthesis->Derivatives Screening In Vitro Anticancer Screening (e.g., MTT Assay) Derivatives->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID MOA Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) Hit_ID->MOA Lead_Opt Lead Optimization (SAR Studies) MOA->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Experimental workflow for developing anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is based on established methods for the acylation of imidazole derivatives and provides a plausible route for the synthesis of the target compound.

Principle: This synthesis involves the protection of the N1 position of a suitable imidazole precursor, followed by regioselective acylation at the C5 position and subsequent deprotection.

Materials:

  • 1-Methyl-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetyl chloride

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Lithiation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Acylation:

    • To the cooled solution from the previous step, add acetyl chloride (1.2 eq) dropwise, maintaining the temperature at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Expected Characterization Data:

AnalysisPredicted Data
¹H NMR Signals corresponding to the methyl group on the imidazole ring, the acetyl methyl group, and the imidazole ring protons.
¹³C NMR Resonances for the carbonyl carbon, the imidazole ring carbons, and the methyl carbons.
Mass Spec Molecular ion peak corresponding to the molecular weight of the product (124.14 g/mol ).
Protocol 2: In Vitro Evaluation of Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of synthesized derivatives of this compound against cancer cell lines.[12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., HCT-116, SK-MEL-28, A549)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized imidazole derivatives in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Histamine H3 Receptor Binding Assay (Hypothetical)

This protocol describes a competitive binding assay to evaluate the affinity of synthesized compounds for the histamine H3 receptor.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the H3 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing the human histamine H3 receptor

  • Radiolabeled ligand (e.g., [³H]R-α-methylhistamine)

  • Synthesized imidazole derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compounds or a known H3 receptor antagonist (positive control).

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the Ki value (inhibitory constant) for each compound by fitting the data to a competitive binding model.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its utility as a precursor for histamine H3 receptor antagonists for the treatment of neurological disorders is a prime example of its importance. Furthermore, its adaptable scaffold holds significant promise for the development of novel anticancer agents and other therapeutic molecules. The protocols provided in this guide offer a framework for the synthesis and biological evaluation of derivatives of this compound, paving the way for further research and development in the quest for new and effective medicines. Future investigations should focus on exploring diverse chemical modifications of the this compound core to generate libraries of compounds for high-throughput screening against a wide range of biological targets.

References

The Strategic Utility of 1-(1-Methyl-1H-imidazol-5-yl)ethanone as a Precursor for Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the imidazole nucleus stands as a "privileged scaffold," a core structural motif frequently found in a multitude of clinically significant therapeutic agents.[1] Its prevalence stems from the unique electronic properties and hydrogen bonding capabilities of the diazole ring, which facilitate potent interactions with a wide array of biological targets.[2] Within this esteemed class of heterocycles, 1-(1-methyl-1H-imidazol-5-yl)ethanone emerges as a particularly versatile and valuable building block. The strategic placement of the acetyl group on the N-methylated imidazole ring provides a reactive handle for the construction of more complex molecular architectures, notably chalcones and other derivatives with demonstrated pharmacological relevance.[3]

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible approach to synthesis and application.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is fundamental to its successful application. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[4]
Molecular Weight 124.14 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 20970-50-7PubChem[4]
Appearance Not specified, typically a solidN/A
Solubility Soluble in common organic solventsGeneral Knowledge

Core Application: Synthesis of Bioactive Imidazole-Chalcones via Claisen-Schmidt Condensation

A primary and highly effective application of this compound is its use as the ketone component in the Claisen-Schmidt condensation.[5] This base-catalyzed reaction with an aromatic aldehyde produces an α,β-unsaturated ketone, known as a chalcone. Chalcones derived from heterocyclic ketones are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][6]

The rationale for employing the Claisen-Schmidt condensation lies in its reliability and versatility. The reaction proceeds via the formation of an enolate from the ketone under basic conditions, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product is often spontaneous, driven by the formation of a highly conjugated system.

General Workflow for Imidazole-Chalcone Synthesis

The synthesis of bioactive chalcones from this compound follows a straightforward and reproducible workflow.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Reactant Preparation (Ketone, Aldehyde, Solvent) B Base-Catalyzed Condensation (Claisen-Schmidt) A->B Add reactants to flask C Reaction Monitoring (TLC) B->C Stir at room temp. D Precipitation & Filtration C->D Upon completion E Recrystallization or Column Chromatography D->E Isolate crude product F Characterization (NMR, MS, IR) E->F Obtain pure product G Biological Activity Screening F->G Confirmed structure

Caption: Synthetic workflow for imidazole-chalcones.

Protocol 1: Synthesis of (E)-3-(4-chlorophenyl)-1-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-one

This protocol details the synthesis of a representative bioactive chalcone. The choice of a chloro-substituted benzaldehyde is strategic, as halogenated compounds often exhibit enhanced antimicrobial and anticancer activities.[7]

Materials and Reagents:
  • This compound (1.0 eq)

  • 4-chlorobenzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-chlorobenzaldehyde in an appropriate amount of 95% ethanol (approximately 15-20 mL per gram of ketone). Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Prepare a 10-15 M aqueous solution of NaOH. Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add the aqueous NaOH solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C. The formation of a precipitate is often observed during or after the addition of the base.

  • Reaction: After the complete addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexanes, 1:1).

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water. The chalcone product will precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual NaOH and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Data and Interpretation:
AnalysisExpected Data for (E)-3-(4-chlorophenyl)-1-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-one
¹H NMR Signals for the imidazole ring protons, a singlet for the N-methyl group, and two doublets for the vinylic protons of the α,β-unsaturated system with a coupling constant (J) of ~15-16 Hz, indicative of a trans-alkene geometry. Aromatic protons of the chlorophenyl ring will also be present.
¹³C NMR A peak for the carbonyl carbon around 180-190 ppm, signals for the carbons of the imidazole and chlorophenyl rings, and peaks for the vinylic carbons.
Mass Spec (HRMS) The calculated exact mass for C₁₃H₁₁ClN₂O should be observed.

Application Note 1: Antimicrobial Activity of Imidazole-Chalcones

Chalcones containing an imidazole moiety have demonstrated significant potential as antimicrobial agents.[4] The mechanism of action is often attributed to their ability to act as Michael acceptors, allowing them to react with nucleophilic residues (such as cysteine) in microbial enzymes and proteins, leading to their inactivation.[8]

Screening Protocol for Antibacterial Activity (Broth Microdilution Method):

  • Preparation of Stock Solutions: Prepare a stock solution of the synthesized chalcone in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Procedure: In a 96-well microtiter plate, perform serial two-fold dilutions of the chalcone stock solution in Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application Note 2: Imidazole Derivatives as Kinase Inhibitors

The 1-methyl-1H-imidazole scaffold is a key component in a number of potent and selective kinase inhibitors.[9] A prominent example is the inhibition of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway.[10] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases.

The JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors.[6] Its activation is critical for processes such as hematopoiesis, immune regulation, and cell proliferation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) STAT_inactive STAT Receptor->STAT_inactive 4. STAT Recruitment JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active 2. JAK2 Activation (Autophosphorylation) JAK2_active->Receptor JAK2_active->STAT_inactive 5. STAT Phosphorylation STAT_active STAT-P STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor 1-Methyl-Imidazole Inhibitor Inhibitor->JAK2_active Inhibition Transcription Gene Transcription DNA->Transcription 8. Gene Regulation

Caption: Simplified JAK-STAT signaling pathway and inhibition.[1][6][10]

This compound serves as a valuable starting point for the synthesis of molecules that can be further elaborated into selective JAK2 inhibitors. The imidazole core can act as a hinge-binding motif, a common feature in many kinase inhibitors, by forming hydrogen bonds with the kinase hinge region.

Conclusion

This compound is a building block of significant strategic importance in the discovery and development of new bioactive molecules. Its utility in the straightforward synthesis of imidazole-chalcones via the Claisen-Schmidt condensation provides access to a class of compounds with a wide range of pharmacological activities. Furthermore, the inherent properties of the 1-methyl-imidazole scaffold make it an attractive core for the design of targeted therapies, such as kinase inhibitors. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this versatile chemical entity in their drug discovery programs.

References

Application Notes & Protocols: The Strategic Application of 1-(1-Methyl-1H-imidazol-5-yl)ethanone in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of the strategic use of 1-(1-Methyl-1H-imidazol-5-yl)ethanone , a pivotal heterocyclic building block, in the synthesis of a distinct class of kinase inhibitors. We will explore the chemical rationale for its use, detail key synthetic transformations, provide a step-by-step protocol for a crucial intermediate, and present a case study on its application in the synthesis of p38 MAP kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthon in their kinase inhibitor discovery programs.

Introduction: The Value of the Imidazole Scaffold in Kinase Inhibition

The ATP-binding site of protein kinases presents a well-defined set of pharmacophoric requirements. A successful inhibitor must typically engage with the "hinge" region of the kinase, often through hydrogen bonding, while extending into adjacent hydrophobic pockets to achieve high affinity and selectivity. The imidazole ring is a privileged scaffold in this context. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, making it an excellent hinge-binding motif.

This compound is a particularly valuable starting material. The N-methylation prevents unwanted side reactions and provides a specific vector for substitution. The acetyl group at the C5 position is the key synthetic handle, allowing for a variety of chemical transformations to build out the inhibitor structure. Its reactivity is readily modulated, making it an ideal anchor point for coupling with other fragments.

Diagram 1: Key Pharmacophoric Features

The diagram below illustrates the strategic value of the this compound core. The acetyl group serves as the primary point for synthetic elaboration, while the imidazole ring provides a crucial interaction point with the kinase hinge region.

G cluster_0 This compound A Acetyl Group (C=O) - Key Synthetic Handle - H-Bond Acceptor C Imidazole Core - Hinge Binding Motif - Scaffold for Elaboration A->C Attached at C5 B N1-Methyl Group - Blocks Tautomerization - Directs Substitution B->C Attached at N1

Caption: Pharmacophoric breakdown of the title compound.

Core Synthetic Strategy: From Ketone to Inhibitor

The most prevalent synthetic route involving this compound begins with the activation of the acetyl group, typically through α-halogenation. This creates a highly reactive electrophilic center, primed for nucleophilic substitution. This two-step sequence is a robust and versatile method for coupling the imidazole core to a wide range of partner molecules, often amines, which form the basis of the final inhibitor.

Key Transformation: α-Bromination

The conversion of the ketone to an α-bromoketone is the critical first step. This reaction transforms the relatively unreactive acetyl group into a potent electrophile, 2-bromo-1-(1-methyl-1H-imidazol-5-yl)ethanone. Various brominating agents can be employed, with reagents like pyridine hydrobromide perbromide offering good yields and selectivity for cyclic enones[1]. For substrates like ours, other reagents such as N-Bromosuccinimide (NBS) with a catalytic amount of acid or a radical initiator are also commonly used.

Coupling Reaction: Nucleophilic Substitution

The resulting α-bromoketone is an excellent substrate for SN2 reactions. It readily reacts with nucleophiles, most commonly primary or secondary amines embedded in another molecular fragment. This coupling reaction forms a new carbon-nitrogen bond, linking the imidazole headgroup to the rest of the inhibitor scaffold. This strategy has been successfully applied to generate vast libraries of kinase inhibitors for screening.

Diagram 2: General Synthetic Workflow

This workflow visualizes the common synthetic pathway from the starting ketone to a final kinase inhibitor.

G start This compound step1 α-Halogenation (e.g., Bromination) start->step1 intermediate 2-Bromo-1-(1-methyl-1H- imidazol-5-yl)ethanone (Key Electrophile) step1->intermediate step2 SN2 Coupling with Nucleophile (e.g., R-NH2) intermediate->step2 product Final Kinase Inhibitor Scaffold step2->product

Caption: High-level overview of the synthetic strategy.

Application Profile: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are key regulators of inflammatory responses[2]. They are activated by cellular stress and inflammatory cytokines, leading to the production of downstream effectors like TNF-α and IL-1β. Consequently, inhibitors of p38 MAPK are highly sought after as potential treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease[3]. The imidazole scaffold is a well-established pharmacophore for potent p38 inhibitors[4][5].

One of the most potent and well-studied p38 inhibitors is Doramapimod (BIRB 796) [2][6][7]. While the exact synthesis of Doramapimod itself does not start from our title compound, many structurally related and highly potent p38 inhibitors do, leveraging the synthetic logic described above. These inhibitors often feature a substituted imidazole or pyrazole core that occupies the ATP-binding site.

Diagram 3: Simplified p38 MAPK Signaling Pathway

This diagram shows the central role of p38 MAPK in the inflammatory signaling cascade, highlighting it as a key therapeutic target.

G stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) mkk Upstream Kinases (MKK3/6) stress->mkk p38 p38 MAPK mkk->p38 Phosphorylates downstream Downstream Targets (e.g., MK2) p38->downstream Activates response Inflammatory Response (TNF-α, COX-2 production) downstream->response inhibitor p38 Inhibitors (e.g., Doramapimod) inhibitor->p38 Blocks

Caption: Inhibition of the inflammatory p38 MAPK pathway.

Data Summary: Representative p38 MAPK Inhibitors

The table below summarizes the activity of Doramapimod, a benchmark p38 inhibitor, showcasing the potency that can be achieved with related scaffolds.

Inhibitor NameTarget KinaseIC₅₀ (nM)Dissociation Constant (Kd) (nM)Reference
Doramapimod (BIRB 796) p38α380.1[7]
p38β65N/A[7]
p38γ200N/A[7]
p38δ520N/A[7]

Detailed Experimental Protocol: Synthesis of 2-Bromo-1-(1-methyl-1H-imidazol-5-yl)ethanone

This protocol provides a representative method for the α-bromination of this compound, a critical step for its use in kinase inhibitor synthesis.

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

  • This compound (1.0 eq)

  • Pyridine hydrobromide perbromide (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per 1 g of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate flask, dissolve pyridine hydrobromide perbromide (1.1 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel. Add the brominating agent solution dropwise to the stirred solution of the ketone over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Slow, controlled addition is crucial to prevent overheating and the formation of undesired di-brominated or other side products. The pyridine hydrobromide perbromide is chosen as it is a solid, easily handled source of bromine that often leads to cleaner reactions compared to using liquid Br₂[1].

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine. Follow this with the careful addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-bromo-1-(1-methyl-1H-imidazol-5-yl)ethanone, can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Expected Outcome: The product is a more reactive electrophile, ready for subsequent coupling reactions. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound stands out as a highly effective and versatile building block in the medicinal chemist's toolbox. Its inherent pharmacophoric features, combined with the straightforward and robust chemistry of its acetyl group, provide a reliable platform for the synthesis of potent kinase inhibitors. The synthetic strategy, centered on an α-bromination followed by nucleophilic substitution, allows for rapid diversification and optimization of lead compounds targeting a range of kinases, most notably those involved in inflammatory signaling pathways like p38 MAPK. The protocols and strategies outlined in this guide serve as a foundational resource for researchers aiming to exploit this valuable synthon in the development of next-generation targeted therapeutics.

References

The Versatile Ketone of 1-(1-Methyl-1H-imidazol-5-yl)ethanone: A Guide to Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

1-(1-Methyl-1H-imidazol-5-yl)ethanone (CAS No: 20970-50-7, Formula: C₆H₈N₂O) is a heterocyclic ketone that serves as a pivotal building block in medicinal chemistry and organic synthesis. The imidazole core is a common motif in numerous biologically active compounds, including the essential amino acid histidine and pharmaceuticals like the antibiotic metronidazole.[1] The strategic placement of a reactive acetyl group on the C5 position of the N-methylated imidazole ring provides a versatile chemical handle for a wide array of molecular elaborations.

The reactivity of the ketone is modulated by the electronic properties of the 1-methyl-1H-imidazol-5-yl group. This electron-rich aromatic system influences the electrophilicity of the carbonyl carbon, making it amenable to a host of nucleophilic addition reactions. This guide provides an in-depth exploration of the key reactions targeting this ketone group, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Core Synthetic Pathways: Unlocking Molecular Diversity

The ketone functional group is a gateway to diverse chemical transformations. This section details four principal reaction classes: reduction to secondary alcohols, conversion to amines via reductive amination, olefination through the Wittig reaction, and carbon-carbon bond formation using Grignard reagents.

G cluster_reduction Reduction cluster_amination Reductive Amination cluster_olefination Olefination cluster_grignard Grignard Addition start This compound alcohol 1-(1-Methyl-1H-imidazol-5-yl)ethanol start->alcohol NaBH4 or Catalytic Hydrogenation amine N-Substituted 1-(1-Methyl-1H-imidazol-5-yl)ethanamine start->amine R-NH2, NaBH(OAc)3 alkene 5-(1-Alkenyl)-1-methyl-1H-imidazole start->alkene Wittig Reagent (Ph3P=CHR) tert_alcohol Tertiary Alcohol Derivative start->tert_alcohol R-MgBr, then H3O+

Caption: Key synthetic transformations of the ketone in this compound.

Reduction to Secondary Alcohols

The conversion of the ketone to a secondary alcohol is a fundamental transformation, often employed to introduce a chiral center or to modify the polarity and hydrogen-bonding capability of a molecule.

Application Insight: Hydride Reduction

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce other common functional groups like esters or amides, providing a significant advantage in the synthesis of complex molecules. The reaction is operationally simple and proceeds under mild conditions, typically in alcoholic solvents like methanol or ethanol.

Protocol: Sodium Borohydride Reduction

Objective: To synthesize 1-(1-Methyl-1H-imidazol-5-yl)ethanol.

Materials:

Reagent/Material Formula M.W. ( g/mol ) Typical Supplier
This compound C₆H₈N₂O 124.14 Commercially Available
Sodium Borohydride (NaBH₄) NaBH₄ 37.83 Sigma-Aldrich
Methanol (MeOH), Anhydrous CH₄O 32.04 Fisher Scientific
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 VWR
Saturated Ammonium Chloride (aq. NH₄Cl) NH₄Cl 53.49 -

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | J.T. Baker |

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 10 mL per 1 mmol of ketone).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add sodium borohydride (1.1 - 1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to decompose the excess NaBH₄ and the borate-ester complex.

  • Work-up: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(1-Methyl-1H-imidazol-5-yl)ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Reductive Amination for Amine Synthesis

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds, converting a ketone into a secondary or tertiary amine in a single pot.[2] This reaction proceeds via the in situ formation of an imine or iminium ion intermediate, which is then reduced by a selective hydride reagent.[3]

Application Insight: Choosing the Right Hydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and selective reducing agent ideal for one-pot reductive aminations.[4] It is less reactive than NaBH₄ and will preferentially reduce the protonated iminium ion intermediate over the starting ketone.[5] This selectivity allows for the reaction to be performed in a single step without the need to pre-form and isolate the imine, simplifying the procedure and often improving yields.[2] The reaction is typically performed in non-protic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][6]

G Ketone Ketone Imine Imine Ketone->Imine + R-NH2 - H2O Amine Primary Amine Amine->Imine Iminium Iminium Ion Imine->Iminium + H+ Product Secondary Amine Iminium->Product + [H-] (from NaBH(OAc)3)

Caption: Simplified workflow for reductive amination.

Protocol: One-Pot Reductive Amination

Objective: To synthesize an N-alkyl-1-(1-Methyl-1H-imidazol-5-yl)ethanamine.

Materials:

Reagent/Material Formula M.W. ( g/mol ) Typical Supplier
This compound C₆H₈N₂O 124.14 Commercially Available
Primary Amine (e.g., Benzylamine) R-NH₂ Varies Acros Organics
Sodium Triacetoxyborohydride NaBH(OAc)₃ 211.94 Alfa Aesar
1,2-Dichloroethane (DCE) C₂H₄Cl₂ 98.96 VWR
Acetic Acid (optional catalyst) CH₃COOH 60.05 Fisher Scientific

| Saturated Sodium Bicarbonate (aq. NaHCO₃) | NaHCO₃ | 84.01 | - |

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCE (approx. 15 mL per 1 mmol of ketone) in a round-bottom flask, add the primary amine (1.0 - 1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive ketones or amines, a catalytic amount of acetic acid (0.1 eq) can be added.[4]

  • Reduction: Add sodium triacetoxyborohydride (1.3 - 1.5 eq) in one portion. Safety Note: The reaction may effervesce slightly. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone and imine intermediate.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous phase twice with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine by column chromatography on silica gel.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of a ketone into an alkene with high regioselectivity.[7] The reaction involves a phosphonium ylide (the Wittig reagent), which acts as a carbon nucleophile, attacking the carbonyl carbon to form a new carbon-carbon double bond.[8]

Application Insight: Ylide Generation and Reactivity

The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[9] The choice of base and solvent is critical for successful ylide formation. Anhydrous conditions are mandatory as the ylide is highly basic and will be quenched by protic sources. Ketones are generally less reactive than aldehydes in the Wittig reaction, and reactions may require elevated temperatures or longer reaction times.[10]

Protocol: Wittig Olefination

Objective: To synthesize 5-(prop-1-en-2-yl)-1-methyl-1H-imidazole.

Materials:

Reagent/Material Formula M.W. ( g/mol ) Typical Supplier
Methyltriphenylphosphonium Bromide (C₆H₅)₃PCH₃Br 357.22 Sigma-Aldrich
n-Butyllithium (n-BuLi), 1.6 M in hexanes C₄H₉Li 64.06 Alfa Aesar
Tetrahydrofuran (THF), Anhydrous C₄H₈O 72.11 J.T. Baker

| this compound | C₆H₈N₂O | 124.14 | Commercially Available |

Procedure:

  • Ylide Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, three-necked flask equipped with a stir bar, thermometer, and septum.

    • Add anhydrous THF (approx. 10 mL per 1 mmol of salt).

    • Cool the resulting suspension to 0 °C.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the temperature below 5 °C. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Ketone:

    • Dissolve this compound (1.0 eq) in a small amount of anhydrous THF.

    • Cool the ylide solution back to 0 °C.

    • Add the ketone solution dropwise to the ylide.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction by TLC. The reaction may require several hours to overnight for completion.

  • Quenching and Work-up:

    • Cool the reaction to room temperature and quench by adding a few drops of water.

    • Remove most of the THF under reduced pressure.

    • Add diethyl ether and water. Extract the aqueous layer with diethyl ether.

  • Purification:

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • The major byproduct is triphenylphosphine oxide, which can often be removed by trituration with a non-polar solvent like hexanes or by column chromatography.

Grignard Reaction for Tertiary Alcohols

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group.[11] The reaction with a ketone yields a tertiary alcohol after an acidic work-up.

Application Insight: Anhydrous Conditions are Paramount

Grignard reagents are extremely strong bases and will react readily with any protic source, including water and alcohols.[11] Therefore, the success of the reaction is critically dependent on using anhydrous solvents (typically diethyl ether or THF) and flame-dried glassware.[12] The magnesium metal used to prepare the reagent often requires activation, for example, with a small crystal of iodine, to remove the passivating oxide layer on its surface.[11]

Protocol: Grignard Addition

Objective: To synthesize 2-(1-Methyl-1H-imidazol-5-yl)propan-2-ol.

Materials:

Reagent/Material Formula M.W. ( g/mol ) Typical Supplier
This compound C₆H₈N₂O 124.14 Commercially Available
Methylmagnesium Bromide (MeMgBr), 3.0 M in ether CH₃MgBr 119.27 Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous C₄H₈O 72.11 J.T. Baker

| Saturated Ammonium Chloride (aq. NH₄Cl) | NH₄Cl | 53.49 | - |

Procedure:

  • Reaction Setup: Under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-necked flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the methylmagnesium bromide solution (1.2 - 1.5 eq) dropwise via syringe, keeping the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: Cool the flask back to 0 °C and quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl. Causality Note: This is a highly exothermic quench. Slow addition is essential to control the reaction and prevent splashing.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude tertiary alcohol by column chromatography on silica gel or recrystallization.

References

N-alkylation of the imidazole ring in 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: N-alkylation of the Imidazole Ring in 1-(1-Methyl-1H-imidazol-5-yl)ethanone to Synthesize 1,3-Disubstituted-5-Acetylimidazolium Salts

Audience: Researchers, scientists, and drug development professionals.

A Detailed Guide to the Synthesis of 1,3-Disubstituted-5-Acetylimidazolium Salts via N-Alkylation

Abstract

This application note provides a comprehensive guide to the N-alkylation of this compound, a key transformation for synthesizing 1,3-disubstituted-5-acetylimidazolium salts. These quaternary ammonium compounds are valuable intermediates in medicinal chemistry, serving as precursors to N-heterocyclic carbenes (NHCs) and as components of novel ionic liquids.[1][2] The imidazole moiety is a critical scaffold in numerous bioactive compounds, and its functionalization through N-alkylation can significantly alter physicochemical and pharmacological properties.[3][4] This document elucidates the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and presents expected characterization data, providing researchers with a robust framework for synthesis and development.

Scientific Principles and Mechanistic Overview

The N-alkylation of this compound is a quaternization reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this substrate, the nitrogen at the N-1 position is already functionalized with a methyl group. The remaining lone pair of electrons on the N-3 nitrogen atom makes it a potent nucleophile.

Key Mechanistic Steps:

  • Nucleophilic Attack: The N-3 nitrogen of the imidazole ring attacks the electrophilic carbon of an alkyl halide (or other suitable alkylating agent).

  • Transition State: A trigonal bipyramidal transition state is formed.

  • Product Formation: The halide ion is displaced as a leaving group, resulting in the formation of a stable, positively charged 1,3-disubstituted-5-acetylimidazolium salt.

A critical advantage of using an N-1 substituted imidazole is the elimination of regioselectivity issues. Unlike unsubstituted imidazoles, where alkylation can produce a mixture of N-1 and N-3 isomers, this substrate selectively yields the N-3 alkylated product.[6][7] The reaction rate is influenced by several factors:

  • Alkylating Agent: The reactivity of the alkyl halide is paramount, following the general trend: Iodide > Bromide > Chloride.

  • Solvent: Polar aprotic solvents such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are preferred as they can stabilize the charged transition state without solvating the nucleophile excessively.[8]

  • Temperature: The reaction can often be performed at room temperature, but heating may be required to accelerate the conversion, particularly with less reactive alkylating agents.[5]

Caption: SN2 mechanism for the N-alkylation of this compound.

Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a robust and reproducible method for the synthesis of 1,3-disubstituted-5-acetylimidazolium salts.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Typical SupplierNotes
This compoundC₆H₈N₂O124.14Commercially AvailableStarting material.
Alkyl Halide (e.g., Ethyl Bromide)C₂H₅Br108.97Sigma-AldrichAlkylating agent. Use with caution.
Acetonitrile (ACN), AnhydrousCH₃CN41.05Fisher ScientificReaction solvent.
Diethyl Ether(C₂H₅)₂O74.12VWRUsed for product precipitation/washing.
Sodium Sulfate, AnhydrousNa₂SO₄142.04J.T. BakerDrying agent.
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration). Stir the mixture at room temperature until a clear solution is obtained.

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 - 1.5 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[8]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. If the product has precipitated, collect it by vacuum filtration. If the product is soluble, reduce the solvent volume under reduced pressure.

  • Purification: Add diethyl ether to the concentrated residue to precipitate the imidazolium salt. Stir vigorously for 30 minutes. Collect the solid product by vacuum filtration, washing thoroughly with several portions of diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified solid product under high vacuum to remove residual solvents. The resulting imidazolium salts are often hygroscopic and should be stored in a desiccator.

Experimental_Workflow cluster_main Synthesis Workflow start 1. Dissolve Reactant in ACN add_reagent 2. Add Alkyl Halide start->add_reagent react 3. Heat & Stir (12-24h) add_reagent->react monitor 4. Monitor by TLC react->monitor workup 5. Cool & Concentrate monitor->workup Reaction Complete precipitate 6. Precipitate with Ether workup->precipitate filtrate 7. Filter & Wash Solid precipitate->filtrate dry 8. Dry Under Vacuum filtrate->dry characterize 9. Characterize Product dry->characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues that may lead to low yields. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals efficiently and reliably.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, presents unique challenges primarily centered around regioselectivity. Direct Friedel-Crafts acylation of 1-methylimidazole is often unselective, leading to a mixture of C2, C4, and C5-acylated products, as well as N-acylation, which significantly complicates purification and drastically lowers the yield of the desired C5 isomer.

This guide focuses on a more robust and regioselective multi-step approach involving a directed metallation strategy. By employing a lithiation reaction, we can selectively functionalize the C5 position of the 1-methylimidazole ring, followed by acylation to introduce the acetyl group. This method offers greater control and a more predictable outcome.

Troubleshooting Guide: Low Yields and Impurities

This section addresses specific problems you might encounter during the synthesis.

Q1: My overall yield of this compound is consistently low (<30%). What are the most likely causes?

Low yields in this multi-step synthesis can arise from several critical points in the procedure. The most common culprits are inefficient lithiation, competing side reactions during acylation, and product loss during workup and purification.

A1: Inefficient Lithiation at the C5 Position

The regioselective deprotonation of 1-methylimidazole at the C5 position is a crucial step. Incomplete lithiation will result in unreacted starting material, which can complicate purification and lower your overall yield.

  • Cause & Explanation: The acidity of the protons on the imidazole ring follows the order C2 > C5 > C4. While the C2 proton is the most acidic, selective deprotonation at C5 can be achieved under specific conditions. However, any residual moisture or protic sources in your reaction will quench the organolithium reagent (n-butyllithium), leading to incomplete lithiation.

  • Solution:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Accurate Titration of n-Butyllithium: The concentration of commercially available n-butyllithium can vary over time. It is highly recommended to titrate your n-butyllithium solution before use to ensure accurate stoichiometry. A slight excess (1.05-1.1 equivalents) is often beneficial.

    • Low Temperature: The lithiation reaction is highly exothermic and should be performed at very low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions and ensure regioselectivity.

A2: Competing N-Acylation and C2-Acylation

Even with a directed lithiation approach, side reactions can occur, primarily if the lithiation is incomplete or if the reaction conditions are not carefully controlled.

  • Cause & Explanation: If unreacted 1-methylimidazole is present during the addition of the acylating agent (e.g., acetyl chloride), it can be N-acylated by forming a highly reactive N-acylimidazolium intermediate[1]. Additionally, if the lithiation is not perfectly regioselective, some C2-lithiated species may form, leading to the C2-acylated isomer as a byproduct.

  • Solution:

    • Slow Addition of Acylating Agent: Add the acylating agent dropwise at -78 °C to the lithiated intermediate. This ensures that the electrophile reacts immediately with the C5-lithiated species and minimizes its reaction with any unlithiated starting material.

    • Choice of Acylating Agent: While acetyl chloride is commonly used, N,N-dimethylacetamide can sometimes offer better control and higher yields in similar reactions.

A3: Product Loss During Workup and Purification

The final product, this compound, is a relatively polar molecule and can be water-soluble, leading to potential losses during aqueous workup.

  • Cause & Explanation: During the quenching and extraction steps, the product may partition between the organic and aqueous layers. Multiple extractions are necessary to recover the product efficiently.

  • Solution:

    • Saturated Brine Washes: After quenching the reaction, wash the organic layer with saturated aqueous sodium chloride (brine). This reduces the solubility of the organic product in the aqueous layer.

    • Multiple Extractions: Extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery.

    • Careful Chromatography: Use an appropriate solvent system for column chromatography to ensure good separation from any byproducts and unreacted starting materials.

Q2: I am observing an unexpected byproduct that appears to be N-acylated 1-methylimidazole. How can I prevent its formation?

The formation of an N-acylated byproduct is a strong indicator of issues with the lithiation step.

A1: Understanding the Mechanism of N-Acylation

1-methylimidazole is a potent nucleophilic catalyst and will readily react with acylating agents like acetyl chloride to form a reactive N-acylimidazolium salt[1]. This reaction is often faster than the desired C-acylation if free 1-methylimidazole is present.

  • Visualizing the Competing Pathways:

    G cluster_main Desired C5-Acylation Pathway cluster_side Side Reaction: N-Acylation 1-MeIm 1-Methylimidazole nBuLi n-BuLi, THF, -78 °C 1-MeIm->nBuLi Deprotonation C5_Li 1-Methyl-5-lithioimidazole nBuLi->C5_Li AcCl Acetyl Chloride (AcCl) C5_Li->AcCl Acylation Product This compound AcCl->Product Free_1MeIm Unreacted 1-Methylimidazole AcCl_side Acetyl Chloride (AcCl) Free_1MeIm->AcCl_side Nucleophilic Attack NAcyl_Intermediate N-Acetyl-N'-methylimidazolium Chloride (Byproduct) AcCl_side->NAcyl_Intermediate

    Caption: Desired C5-acylation vs. competing N-acylation pathway.

  • Preventative Measures:

    • Ensure Complete Lithiation: As detailed in Q1, ensuring the complete conversion of 1-methylimidazole to its C5-lithiated form before adding the acylating agent is paramount.

    • Inverse Addition: In some cases, adding the lithiated imidazole solution to the acetyl chloride solution (inverse addition), both at low temperature, can be beneficial. This ensures that the acetyl chloride is never in excess relative to the lithiated species.

Frequently Asked Questions (FAQs)

Q1: Is a protecting group necessary for the C5-acylation of 1-methylimidazole?

For the regioselective C5-acylation via lithiation, a protecting group on the imidazole nitrogen is generally not required. The methyl group at the N1 position already prevents tautomerization and directs the deprotonation. The primary challenge is achieving regioselectivity between the C2 and C5 positions. Fortunately, under carefully controlled low-temperature conditions, lithiation at the C5 position can be favored.

Q2: What is the best acylating agent for this synthesis?

Both acetyl chloride and N,N-dimethylacetamide are commonly used.

  • Acetyl Chloride: Highly reactive, readily available, and inexpensive. However, its high reactivity can sometimes lead to more side reactions if conditions are not optimal.

  • N,N-Dimethylacetamide (DMA): Less reactive than acetyl chloride, which can offer more controlled acylation and potentially higher yields of the desired product. It is a good alternative to consider if you are struggling with side reactions using acetyl chloride.

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.

  • TLC Analysis:

    • Starting Material: 1-methylimidazole.

    • Product: this compound.

    • Solvent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) or dichloromethane and methanol (e.g., 95:5) usually provides good separation.

    • Visualization: Use a UV lamp (254 nm) and/or an iodine chamber to visualize the spots. The product, having a ketone functionality, will be more polar than the starting material.

Recommended Synthetic Protocol

This protocol is based on established procedures for the regioselective lithiation and acylation of N-alkylimidazoles and provides a reliable starting point for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 1-Methylimidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

  • Acetyl chloride or N,N-dimethylacetamide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-methylimidazole (1.0 eq).

    • Dissolve the 1-methylimidazole in anhydrous THF (approximately 0.2 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • C5-Lithiation:

    • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. The solution may become cloudy or change color, indicating the formation of the lithiated species.

  • Acylation:

    • In a separate dry flask, prepare a solution of the acylating agent (acetyl chloride or N,N-dimethylacetamide, 1.1 eq) in anhydrous THF.

    • Add the acylating agent solution dropwise to the cold (-78 °C) lithiated imidazole solution.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for another 2-4 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Comparative Data of Acylation Methods

MethodKey ReagentsTypical ConditionsRegioselectivityReported YieldsKey Challenges
Direct Friedel-Crafts Acylation 1-Methylimidazole, Acetyl Chloride, Lewis Acid (e.g., AlCl₃)Varies, often elevated temperaturesPoor (mixture of C2, C4, C5, and N-acylation)Low for C5 isomerPoor selectivity, difficult purification, harsh conditions.
Directed C5-Lithiation and Acylation 1-Methylimidazole, n-BuLi, Acetyl Chloride/DMAAnhydrous THF, -78 °C to RTHigh for C5Moderate to Good (40-70% reported for analogous systems)Requires strictly anhydrous conditions, cryogenic temperatures, and careful stoichiometry.

References

Technical Support Center: Optimization of Reaction Conditions for Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of imidazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and enhance the efficiency of their synthetic protocols. Imidazoles are a critical class of heterocyclic compounds, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2] Achieving high yields and purity is paramount. This center provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Section 1: Troubleshooting Low Yields in Imidazole Synthesis

Low product yield is one of the most frequent challenges in imidazole synthesis. The causes can be multifaceted, ranging from suboptimal reaction parameters to competing side reactions. This section dissects the common culprits and offers targeted solutions.

FAQ 1: My Debus-Radziszewski reaction is giving a poor yield. What are the primary factors to investigate?

The Debus-Radziszewski synthesis, a multicomponent reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a foundational method for creating imidazoles.[3][4] However, its efficiency can be hampered by several factors.[5]

Primary Causes & Solutions:

  • Suboptimal Temperature: Temperature is a double-edged sword in this synthesis. Insufficient heat leads to slow reaction rates and incomplete conversion, while excessive temperatures can promote side reactions, leading to a complex mixture and lower yield of the desired product.[6][7]

    • Causality: The reaction involves multiple condensation steps, each with its own activation energy. For instance, in some catalyst-free systems using glycerol, temperatures above 90°C can weaken the hydrogen-bonding network that activates the reactants, thereby decreasing the yield.[7]

    • Troubleshooting Protocol:

      • Begin with a moderate temperature, typically in the range of 60-80°C.[6]

      • Systematically vary the temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8][9]

      • Analyze the TLC plates for the disappearance of the limiting starting material and the appearance of the product spot versus any new byproduct spots.

      • Identify the temperature that provides the best conversion to the product with minimal side product formation.

  • Inefficient Catalysis: The traditional, uncatalyzed Debus-Radziszewski reaction is often inefficient.[10] The choice of catalyst is critical for driving the reaction towards the desired imidazole product.

    • Causality: Catalysts can activate the carbonyl groups, facilitating nucleophilic attack and promoting the necessary cyclization and dehydration steps.

    • Catalyst Selection:

      • Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid or silicotungstic acid can provide excellent yields.[10] For example, using 7.5 mol% of silicotungstic acid in refluxing ethanol has been reported to achieve up to a 94% yield for trisubstituted imidazoles.[7]

      • Base Catalysts: Amine bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated superior performance compared to others like triethylamine.[10]

      • Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe3O4 MNPs) can function as Lewis acids to activate the aldehyde.[10] A low-melting mixture of urea and ZnCl2 has also been shown to be effective.[11][12]

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. Using a large excess of ammonia is a common strategy to favor the formation of the diimine intermediate, which is essential for imidazole synthesis, and to suppress the formation of oxazole byproducts.[8]

    • Troubleshooting Protocol:

      • Start with a significant molar excess of the ammonia source (e.g., ammonium acetate) relative to the dicarbonyl and aldehyde components.

      • Consider the slow addition of the aldehyde to a pre-stirred mixture of the dicarbonyl compound and the ammonia source to ensure the aldehyde reacts with the pre-formed diimine intermediate.[8]

  • Solvent Effects: The solvent influences reactant solubility and the stability of reaction intermediates.[13][14]

    • Causality: Polar protic solvents like ethanol or methanol can solvate the ammonium salt and facilitate the condensation steps.[14] However, poor solubility of starting materials in certain solvents can lead to lower yields.[7][14] In some cases, polar aprotic solvents like DMF or DMSO, or even green solvents like glycerol, have provided excellent results.[7][14]

    • G A Start: Low Yield Observed B Analyze Reactant Solubility A->B C Select Trial Solvents (Polar Protic, Polar Aprotic, Green) B->C D Run Small-Scale Parallel Reactions C->D E Monitor by TLC/LC-MS D->E F Identify Solvent with Best Yield & Purity E->F G Scale-Up Reaction F->G

      Caption: Workflow for optimizing solvent conditions.

Section 2: Managing Side Reactions and Impurities

The formation of byproducts is a common hurdle that complicates purification and reduces the overall yield. Understanding and mitigating these side reactions is key to a successful synthesis.

FAQ 2: I'm observing a significant byproduct in my reaction. How can I identify and prevent it?

In many imidazole syntheses, particularly those of the Radziszewski type, the formation of oxazoles is a common competing reaction.[8]

Identification and Prevention:

  • Identification: The byproduct can often be preliminarily identified by comparing its TLC retention factor (Rf) to the starting materials and the expected product. Further characterization using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary for definitive identification.

  • Prevention Strategy:

    • Excess Ammonia: As mentioned previously, using a significant molar excess of the ammonia source is the primary strategy to outcompete the pathway leading to oxazole formation.[8]

    • Maintain Alkaline Conditions: Ensuring the reaction medium is basic favors the nucleophilic attack of ammonia.

    • Order of Addition: Adding the aldehyde slowly to the mixture of the dicarbonyl and ammonia can help ensure it reacts with the desired diimine intermediate.[8]

FAQ 3: My final product is difficult to purify. What strategies can I employ for challenging imidazole derivatives?

The inherent polarity and basicity of the imidazole ring can make purification, especially via silica gel chromatography, challenging.[15][16]

Purification Troubleshooting:

  • Tailing on Silica Gel: The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant peak tailing.[15]

    • Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your mobile phase. This neutralizes the acidic sites on the silica gel, resulting in improved peak shape.[15][17]

    • Alternative Stationary Phase: Consider using neutral or basic alumina, which can provide better separation for basic compounds and reduce tailing.[15]

  • Low Recovery from Column Chromatography: Product loss during chromatography can be a significant issue.

    • Solution:

      • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique often leads to sharper bands and better separation.[15][17]

      • Acid-Base Extraction: For N-alkylated imidazoles, an acid-base extraction can be a powerful purification step prior to chromatography. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole will move to the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be basified and the product back-extracted into an organic solvent.[15]

  • Recrystallization Issues: If your imidazole derivative is a solid, recrystallization is an excellent purification method. However, finding a suitable solvent can be tricky.[18]

    • Protocol for Solvent Screening:

      • Place a small amount of your crude product in several test tubes.

      • Add a few drops of different test solvents (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures thereof).

      • An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[17]

      • If crystallization does not occur upon cooling, try inducing it by scratching the inside of the flask with a glass rod or adding a seed crystal.[17]

Section 3: Leveraging Modern Synthetic Techniques

Advances in synthetic methodology can offer significant advantages in terms of reaction time, yield, and environmental impact.

FAQ 4: Can microwave-assisted synthesis improve my results?

Yes, microwave irradiation has proven to be highly effective for imidazole synthesis, often leading to dramatically reduced reaction times and increased yields, sometimes even in solvent-free conditions.[1][10][16]

Advantages & Considerations:

  • Mechanism: Microwaves efficiently heat polar molecules by direct interaction with molecular dipoles, leading to rapid and uniform heating of the reaction mixture.[19] This can significantly accelerate the reaction rate.[19]

  • Optimization: Key parameters to optimize in a microwave synthesis are power, time, and the molar ratio of reactants.[19] A factorial design approach can be used to efficiently determine the optimal conditions.[19]

  • Green Chemistry: Microwave-assisted synthesis often aligns with the principles of green chemistry by reducing energy consumption and reaction time, and frequently allowing for solvent-free reactions.[20]

Comparative Data: Conventional Heating vs. Microwave Irradiation
ParameterConventional RefluxMicrowave IrradiationAdvantage of Microwave
Reaction Time 1-6 hours[19]5-15 minutes[10][19]Drastic reduction
Typical Yield 50-75%70-95%+[16][19]Significant improvement
Energy Consumption HighLowMore energy-efficient
Solvent Use Often requires solventCan often be run solvent-free[10]Greener approach

Section 4: Reaction Monitoring and Control

Effective monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products from prolonged heating.

FAQ 5: What is the best way to monitor the progress of my imidazole synthesis?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[8][9][13]

Protocol for TLC Monitoring:

  • Prepare the TLC Plate: Use silica gel pre-coated plates.

  • Spotting: At regular intervals (e.g., every 15-30 minutes), take a small aliquot from the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate. Also spot the starting materials as references.

  • Elution: Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Visualization: Visualize the spots under a UV lamp and/or by staining (e.g., with iodine or permanganate).

  • Analysis: The reaction is considered complete when the spot corresponding to the limiting starting material (usually the aldehyde) has disappeared.[8][9]

G A Start Reaction B Take Aliquot for TLC A->B C Spot Plate & Elute B->C D Visualize Plate C->D E Is Limiting Reagent Consumed? D->E F Continue Reaction E->F No G Quench Reaction & Proceed to Work-up E->G Yes F->B

Caption: Decision workflow for reaction monitoring using TLC.

By systematically addressing these common issues with a combination of sound chemical principles and empirical optimization, you can significantly improve the outcomes of your imidazole synthesis experiments.

References

Technical Support Center: Synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic ketone in their synthetic workflows. As a key building block, achieving a high-yield, high-purity synthesis is critical. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges, particularly the formation of undesired side products.

Section 1: Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues that may arise during the synthesis. The primary challenge in the acylation of 1-methylimidazole is controlling the regioselectivity of the reaction.

Question 1: My reaction yield is very low, and the main product recovered is unreacted 1-methylimidazole. What went wrong?

Answer: This is a common issue often related to the inactivation of the acylating agent or insufficient activation of the imidazole ring.

  • Causality (The "Why"): Acylating agents like acetic anhydride or acetyl chloride are highly susceptible to hydrolysis. Any moisture in your reagents or solvent will consume the acylating agent, preventing it from reacting with the imidazole. Furthermore, methods like Friedel-Crafts acylation require a catalyst, and if the catalyst is of poor quality or used in insufficient amounts, the reaction will not proceed efficiently.[1] The Vilsmeier-Haack reaction, a milder alternative, relies on the in-situ formation of an electrophilic iminium salt (the Vilsmeier reagent); incomplete formation of this reagent will stall the reaction.[2][3][4]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly distilled, anhydrous solvents. Purchase and use high-purity, anhydrous reagents.

    • Verify Reagent Activity: If using acetyl chloride, ensure it has not been exposed to air, which can cause it to hydrolyze to acetic acid and HCl. For Vilsmeier-Haack reactions, use fresh, high-quality phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

    • Check Reaction Temperature: Acylation reactions can be exothermic. If the temperature is not controlled, it can lead to reagent decomposition or undesired side reactions. Conversely, some reactions require heating to overcome the activation energy barrier. Ensure you are following the recommended temperature profile for your chosen method.

Question 2: I've isolated a product, but my NMR analysis shows a mixture of isomers. How do I identify them and prevent the formation of the undesired one?

Answer: The most likely side product is the regioisomer, 1-(1-Methyl-1H-imidazol-2-yl)ethanone . The electronic properties of the 1-methylimidazole ring make both the C2 and C5 positions susceptible to electrophilic attack.[5]

  • Causality (The "Why"): The C2 proton of an imidazolium salt is the most acidic, and its removal can lead to the formation of a nucleophilic carbene or a C2-lithiated species, which readily reacts with an acylating agent.[6] However, under electrophilic aromatic substitution conditions (like Vilsmeier-Haack), the reaction proceeds via attack of the aromatic pi system on the electrophile. While the C5 position is generally favored due to electronic and steric reasons, changes in reaction conditions (solvent, temperature, acylating agent) can alter this selectivity, leading to competing C2 acylation.[5]

  • Troubleshooting & Prevention:

    • Reaction Choice: The Vilsmeier-Haack reaction is generally more selective for the C5 position than direct Friedel-Crafts type reactions.[7][8] Using N,N-dimethylacetamide (DMA) instead of DMF with POCl₃ can generate an acetylating Vilsmeier reagent that favors C5 attack.

    • Temperature Control: Running the reaction at lower temperatures can often improve regioselectivity by favoring the thermodynamically more stable C5-acylated product.

    • Purification: The isomers can often be separated using column chromatography on silica gel. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is crucial.

    • Analytical Confirmation: Use ¹H NMR and ¹³C NMR to confirm the structure. The chemical shifts of the ring protons are distinct for each isomer (see Table 1 below). Nuclear Overhauser Effect (NOE) spectroscopy can be definitive: irradiation of the N-methyl protons should show an NOE enhancement to the C2-H and C5-H protons. In the desired C5-acetyl product, you will see an NOE to the C4-H and the N-methyl protons, but not the C2-H.

Question 3: My reaction mixture turned dark brown/black upon adding the reagents, and I isolated a complex mixture of unidentifiable products. What happened?

Answer: This indicates significant decomposition or polymerization, which can be caused by overly harsh reaction conditions or the use of an incorrect catalyst.

  • Causality (The "Why"): Imidazole rings are stable, but they can be susceptible to polymerization under strongly acidic or highly exothermic conditions. Using a very strong Lewis acid like AlCl₃ in excess with an acyl halide can lead to uncontrolled reactions.[9] The product itself, an aryl ketone, can also complex with the Lewis acid, which can sometimes promote further reactions if not controlled.[10]

  • Troubleshooting Steps:

    • Switch to a Milder Method: Avoid aggressive Friedel-Crafts conditions. The Vilsmeier-Haack acylation is a much milder and more controlled method for acylating electron-rich heterocycles like 1-methylimidazole.[2][4]

    • Control Reagent Addition: Add the acylating agent or catalyst slowly and portion-wise, especially at the beginning of the reaction. Use an ice bath to dissipate any heat generated.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to the formation of colored impurities.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is C5-acylation generally preferred over C2 or C4 acylation on 1-methylimidazole? The regioselectivity is a result of the electronic properties of the imidazole ring. The N1 nitrogen atom acts as a pi-electron donor, increasing the electron density at the C2, C4, and C5 positions, making them susceptible to electrophilic attack. The N3 nitrogen, being pyridine-like, is electron-withdrawing. This combination makes the C5 position the most electron-rich and sterically accessible for attack by an electrophile. The C2 position is electronically deactivated by both adjacent nitrogen atoms, although it has the most acidic proton, which is relevant for reactions involving deprotonation.[5]

FAQ 2: Can I use acetic anhydride directly with 1-methylimidazole to get the product? While 1-methylimidazole can catalyze acylation reactions using acetic anhydride, this typically involves the acylation of another nucleophile (like an alcohol), where 1-methylimidazole forms a highly reactive N-acylimidazolium intermediate.[11][12] For direct C-acylation of the imidazole ring itself, this method is generally inefficient without a proper catalyst or activation method (like the Vilsmeier-Haack conditions) because the ring is not sufficiently activated to react with the relatively weak electrophilicity of acetic anhydride alone.

FAQ 3: How can I definitively confirm the regiochemistry of my final product? The most powerful tool is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts and coupling constants of the remaining ring protons are diagnostic. The C5-acetylated product will show two singlets for the C2-H and C4-H protons. The C2-acetylated product will show two doublets for the C4-H and C5-H protons.

  • ¹³C NMR: The chemical shifts of the ring carbons will differ significantly between isomers.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR experiment is the gold standard. Irradiating the N-methyl group will cause a spatial interaction (and thus a signal enhancement) with the protons at the C2 and C5 positions. For the desired this compound, an NOE correlation will be observed between the N-CH₃ protons and the C4-H proton, but critically not the C2-H proton.

Section 3: Recommended Protocols & Analytical Data

Protocol 1: Synthesis via Vilsmeier-Haack Type Acylation

This method provides good yield and high regioselectivity for the desired C5 product.

Materials:

  • 1-Methylimidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylacetamide (DMA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 eq) dropwise to the DCM.

  • Slowly add N,N-dimethylacetamide (1.2 eq) to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C, during which the acetylating Vilsmeier reagent will form.

  • Acylation: Add a solution of 1-methylimidazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring it into a beaker of crushed ice and saturated NaHCO₃ solution. Caution: This is an exothermic and gas-evolving step. Stir until all the gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM to afford the pure this compound.

Table 1: Comparative Analytical Data for Acetyl-1-methylimidazole Isomers
CompoundIsomer Position¹H NMR (C2-H)¹H NMR (C4-H)¹H NMR (C5-H)¹³C NMR (C=O)
Desired Product C5-acetyl~7.5 ppm (s)~7.4 ppm (s)N/A~188 ppm
Side Product C2-acetylN/A~7.0 ppm (d)~6.9 ppm (d)~185 ppm
Side Product C4-acetyl~7.6 ppm (s)N/A~7.2 ppm (s)~190 ppm
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. s = singlet, d = doublet.

Section 4: Visualizing Reaction & Troubleshooting Pathways

Diagram 1: Regioselectivity in Imidazole Acylation

This diagram illustrates the desired reaction pathway leading to the C5-acylated product versus the competing side reaction that forms the C2-acylated isomer.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products start 1-Methylimidazole + Vilsmeier Reagent (Acylating Electrophile) C5_attack Electrophilic Attack at C5 (Major Pathway) start->C5_attack Favored Kinetics/ Thermodynamics C2_attack Electrophilic Attack at C2 (Minor Pathway) start->C2_attack Less Favored product This compound (Desired Product) C5_attack->product side_product 1-(1-Methyl-1H-imidazol-2-yl)ethanone (Side Product) C2_attack->side_product

Caption: Desired C5 vs. undesired C2 electrophilic acylation pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve the problem of low product yield.

G start Problem: Low or No Yield check_reagents Step 1: Verify Reagents Are they anhydrous and high-purity? start->check_reagents reagents_ok Yes check_reagents->reagents_ok reagents_bad No check_reagents->reagents_bad check_conditions Step 2: Review Reaction Conditions Is temperature correct? Inert atmosphere used? reagents_ok->check_conditions solve_reagents Solution: Use freshly opened/distilled anhydrous reagents and solvents. reagents_bad->solve_reagents conditions_ok Yes check_conditions->conditions_ok conditions_bad No check_conditions->conditions_bad check_analysis Step 3: Analyze Crude Product by NMR/TLC Is it starting material or side products? conditions_ok->check_analysis solve_conditions Solution: Optimize temperature control. Ensure system is free of leaks. conditions_bad->solve_conditions solve_analysis Solution: If side products, optimize for regioselectivity (see Q2). If starting material, increase reaction time or temperature. check_analysis->solve_analysis

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(1-Methyl-1H-imidazol-5-yl)ethanone (CAS No: 20970-50-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key intermediate in a highly pure form. This guide provides troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.

Introduction to Purification Challenges

This compound is a heterocyclic ketone with a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol .[1][2] Its imidazole core makes it a valuable building block in medicinal chemistry. However, the inherent properties of the imidazole ring, such as its basicity and potential for hydrogen bonding, can present unique purification challenges. Common issues include the removal of starting materials, regioisomeric impurities, and degradation products. This guide will address these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities largely depend on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Such as 1-methylimidazole or acetylating agents.

  • Regioisomers: Depending on the synthetic strategy, you may have the 1,4-isomer or di-acetylated products.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction, like DMF or DMSO.

  • Degradation Products: The imidazole ring can be susceptible to oxidation or hydrolysis under harsh reaction or work-up conditions.

Q2: My crude product is a dark oil, but the literature reports a solid. What could be the issue?

A2: A dark, oily crude product often indicates the presence of significant impurities or residual solvent. The target compound itself may be a low-melting solid or an oil when impure. Consider the following:

  • High-Boiling Point Solvents: Ensure that solvents like DMF or DMSO have been thoroughly removed, as they can prevent crystallization. An aqueous work-up followed by extraction with a suitable organic solvent is crucial.

  • Colored Impurities: The color may arise from polymeric byproducts or degradation. A charcoal treatment or column chromatography can be effective in removing these.

Q3: I'm struggling to get my compound to crystallize. What recrystallization solvents do you recommend?

A3: Selecting an appropriate recrystallization solvent system is critical. Based on the polar nature of the imidazole ring and the ketone functionality, a solvent system that balances polarity is often successful.

  • Single Solvent Systems: Isopropanol, ethyl acetate, or acetonitrile can be good starting points.

  • Solvent/Anti-Solvent Systems: A common and effective approach is to dissolve the crude product in a polar solvent in which it is soluble (e.g., a minimal amount of hot methanol or ethanol) and then slowly add a non-polar anti-solvent (e.g., diethyl ether, hexanes, or toluene) until turbidity persists. Allowing this solution to slowly cool will often induce crystallization.

Q4: What are the key parameters for successful purification by column chromatography?

A4: Column chromatography is a powerful technique for separating this compound from closely related impurities.[3][4]

  • Stationary Phase: Silica gel is the most common choice.[5]

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by increasing the proportion of a more polar solvent (e.g., methanol or ethanol). A common starting point is a mixture of dichloromethane and methanol, or ethyl acetate and methanol.

  • Monitoring: Thin Layer Chromatography (TLC) is essential to determine the optimal solvent system and to track the separation during the column run.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Aqueous Work-up The product may have some water solubility due to the polar imidazole ring.- Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the organic product. - Increase the number of extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
Streaking on TLC Plate - The compound is too polar for the chosen eluent. - The sample is overloaded on the TLC plate. - The compound is acidic or basic and is interacting strongly with the silica gel.- Increase the polarity of the mobile phase. - Spot a more dilute solution of your sample. - Add a small amount of a modifier to the eluent, such as triethylamine (0.5-1%) for basic compounds to reduce tailing.
Co-elution of Impurities During Column Chromatography The polarity of the impurity is very similar to the product.- Use a shallower solvent gradient during column chromatography to improve separation. - Consider using a different stationary phase, such as alumina (basic or neutral). - If the impurity has a different functional group, a chemical work-up (e.g., an acid wash to remove basic impurities) prior to chromatography may be effective.
Product Decomposes on Silica Gel Column The acidic nature of silica gel can cause degradation of sensitive compounds.- Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. - Use a less acidic stationary phase like neutral alumina. - Perform the chromatography quickly (flash chromatography) to minimize the contact time between the compound and the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble (e.g., isopropanol or ethyl acetate).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC that gives good separation between your product and impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the chosen eluent system. A gradient elution, gradually increasing the polarity, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Below is a visual representation of the decision-making process for purification.

Purification_Workflow Crude Crude this compound Is_Solid Is the crude product a solid? Crude->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oily) TLC_Check Check Purity by TLC Recrystallization->TLC_Check Pure_Solid Pure Solid Product Pure_Fractions Combine Pure Fractions & Evaporate Column_Chromatography->Pure_Fractions Oily_Impure Oily/Impure Product TLC_Check->Pure_Solid Pure TLC_Check->Column_Chromatography Impure Pure_Fractions->Pure_Solid

Caption: Decision workflow for purification.

Physicochemical Properties for Reference

PropertyValueSource
Molecular FormulaC6H8N2OPubChem[1]
Molecular Weight124.14 g/mol PubChem[1]
CAS Number20970-50-7Lead Sciences[2]

Concluding Remarks

The purification of this compound, while presenting some challenges, can be reliably achieved with careful consideration of the impurity profile and the application of standard organic chemistry purification techniques. By understanding the principles behind each step, researchers can troubleshoot effectively and obtain this valuable compound in high purity. For further inquiries, please consult the references provided or contact our technical support team.

References

Technical Support Center: Purification of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(1-Methyl-1H-imidazol-5-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in purifying this valuable heterocyclic ketone. Its unique structure, featuring both a basic imidazole ring and a ketone functional group, presents specific purification hurdles that require a nuanced approach. This guide provides in-depth, field-proven solutions in a direct question-and-answer format to help you achieve your desired purity with optimal yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides a foundational understanding of the purification challenges associated with this compound.

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as 1-methylimidazole or the acetylating agent used in the synthesis.

  • Isomeric Byproducts: Acylation can sometimes occur at other positions of the imidazole ring, leading to structural isomers.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions like over-alkylation or decomposition can occur. For instance, syntheses involving dicarbonyl compounds, like the Radziszewski reaction, may have residual aldehydes or related condensation products.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., THF, Dichloromethane) and reagents like triethylamine can be present.[2]

Q2: My compound is streaking badly on my silica gel TLC plate. What is happening and how do I fix it?

A2: This phenomenon, known as tailing, is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. The basic nitrogen atom on the imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This causes the compound to "stick" and elute slowly and unevenly.

To resolve this, you can neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. A typical starting concentration is 0.5-1% (v/v).[3] This will dramatically improve the spot shape and give you a more accurate picture of your mixture's composition.

Q3: I am using an acid-base extraction for purification. Why is my yield so low?

A3: Low yield in an acid-base extraction can stem from several issues:

  • Incorrect pH: Ensure the pH of the aqueous layer is sufficiently low (typically pH 1-2 with 1M HCl) to fully protonate the imidazole nitrogen and drive it into the aqueous phase.[3] Conversely, during the back-extraction, ensure the pH is sufficiently high (pH 9-10) to deprotonate the imidazole and move it back into the organic layer.

  • Incomplete Extractions: Perform multiple extractions (at least 3x) with fresh solvent at each step to ensure complete transfer of the compound between phases.

  • Emulsion Formation: Emulsions can trap your product at the interface. To break them, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking.

Section 2: Troubleshooting Purification Protocols

This section provides detailed solutions for specific issues encountered during common purification techniques.

Guide 1: Column Chromatography

Column chromatography is the most powerful tool for separating complex mixtures containing this compound. However, its success depends on careful optimization.

Issue Potential Cause Troubleshooting Step & Scientific Rationale
Poor Separation Inappropriate Solvent System: The polarity of your eluent is not optimized to differentiate between your product and impurities.Action: Perform a thorough TLC analysis with various solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol).[4] Rationale: An ideal system will show good separation (ΔRf > 0.2) between the desired product and major impurities.
Column Overloading: Too much crude material saturates the stationary phase, leading to broad, overlapping bands.Action: Reduce the amount of material loaded. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Significant Tailing Acid-Base Interaction: The basic imidazole ring is interacting strongly with the acidic silica gel surface.Action 1: Add 0.5-1% triethylamine (TEA) to your mobile phase.[3] Rationale: TEA is a stronger base that neutralizes the acidic sites on the silica, preventing your compound from binding too tightly.
Action 2: Switch to a different stationary phase like neutral or basic alumina.[3] Rationale: Alumina has a less acidic surface and can provide better peak shape for basic compounds.
Low Recovery/Yield Irreversible Adsorption: The compound is sticking permanently to the column.Action: After running the initial solvent system, flush the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 1% TEA) to recover any strongly adsorbed material.
Incorrect Sample Loading: Loading the sample in a strong solvent can cause it to spread out before it even enters the column.Action: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.[3] Rationale: This ensures the compound starts as a very narrow band, leading to sharper peaks and better separation.
Guide 2: Recrystallization

Recrystallization is an excellent final step for achieving high analytical purity (>99%).[3]

Issue Potential Cause Troubleshooting Step & Scientific Rationale
"Oiling Out" Solvent is Too "Good": The compound is too soluble even at low temperatures, or the solution is supersaturated.Action: Use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., isopropanol) while hot, and then slowly add a "poor" solvent (e.g., hexane) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[4]
Cooling Too Rapidly: Fast cooling doesn't give the molecules enough time to align into an ordered crystal lattice.Action: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.
Low Yield Suboptimal Solvent Choice: Too much of the product remains dissolved in the cold mother liquor.Action: Experiment with different solvents. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely when hot.[4] Test small batches in test tubes first.
Impure Crystals Co-precipitation of Impurities: Impurities are being trapped within the crystal lattice as it forms.Action: Try a different solvent system that may have different solubility properties for the impurities. If the impurity is colored, you can sometimes add a small amount of activated charcoal to the hot solution, then filter it through celite before cooling to remove the colored impurity.

Section 3: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (Silica Gel)

This protocol is designed for the primary purification of a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Chromatography column, collection tubes, TLC plates

Procedure:

  • Solvent System Selection: Determine the optimal mobile phase by TLC. A good starting point is a gradient of Ethyl Acetate in Hexane. Add 0.5% TEA to all mobile phases to prevent tailing.

  • Column Packing (Wet Loading): Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product (e.g., 1 g) in a minimal volume of dichloromethane. Add 2-3 g of silica gel and evaporate the solvent completely to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 5% to 50% Ethyl Acetate in Hexane). A step or linear gradient can be used.[3]

  • Fraction Collection & Analysis: Collect fractions and monitor the elution progress using TLC. Stain the TLC plates with a suitable stain (e.g., potassium permanganate) if the product is not UV-active.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This method is highly effective for separating the basic product from non-basic or neutral impurities.

Materials:

  • Crude product

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude mixture in an organic solvent like dichloromethane (50 mL).[3]

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (50 mL), shake well, and allow the layers to separate. The protonated product will move to the top aqueous layer. Drain and save the bottom organic layer (which contains neutral impurities).

  • Repeat Extraction: Extract the organic layer two more times with fresh 1 M HCl to ensure all of the basic product has been transferred to the aqueous phase. Combine all aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the pH is >9.

  • Back-Extraction: Extract the now basic aqueous solution three times with fresh dichloromethane to recover the deprotonated, pure product in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]

Section 4: Purity Assessment

Confirming the purity of your final product is a critical step. A combination of analytical techniques provides the most comprehensive assessment.

Technique Objective Typical Parameters / Expected Results
¹H & ¹³C NMR Structural confirmation and identification of impurities.¹H NMR: Expect singlets for the acetyl CH₃ and the N-methyl group, along with characteristic signals for the imidazole ring protons. ¹³C NMR: Expect a downfield signal for the ketone carbonyl carbon (~190 ppm) and distinct signals for the imidazole ring carbons.[5]
HPLC-UV Determine purity percentage and quantify impurities.Column: C18 reversed-phase. Mobile Phase: Buffered acetonitrile/water gradient.[6] A pure sample should show a single major peak.
LC-MS Confirm molecular weight and identify trace impurities.Expected Mass: The molecular ion peak [M+H]⁺ should be observed at m/z = 125.07. This technique is highly sensitive for detecting low-level impurities.[6]
FT-IR Confirm the presence of key functional groups.Expected Peaks: A strong, sharp peak for the C=O (ketone) stretch around 1670-1690 cm⁻¹ and a C=N stretch for the imidazole ring around 1580 cm⁻¹.[5]

Section 5: Visual Workflow

The following diagram outlines a logical workflow for purifying crude this compound.

PurificationWorkflow Crude Crude Product TLC Analyze by TLC (with 0.5% TEA) Crude->TLC Decision1 Assess Impurity Profile TLC->Decision1 ColChrom Primary Purification: Flash Column Chromatography Decision1->ColChrom Complex Mixture AcidBase Alternative Purification: Acid-Base Extraction (for non-basic impurities) Decision1->AcidBase Simple Mixture Combine Combine Pure Fractions & Evaporate ColChrom->Combine AcidBase->Combine PurityCheck1 Assess Purity (TLC, NMR) Combine->PurityCheck1 Decision2 Purity > 98%? PurityCheck1->Decision2 Recrystal Final Polishing: Recrystallization Decision2->Recrystal No FinalProduct Pure Product (>99%) Decision2->FinalProduct Yes FurtherPurify Requires Further Purification Decision2->FurtherPurify Or Re-Chromatograph Recrystal->FinalProduct

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and successfully scale up production. We will delve into the underlying chemical principles, provide field-proven insights, and offer detailed protocols to ensure a self-validating and robust synthetic workflow.

Overview of Synthetic Challenges

The synthesis of this compound, a valuable building block in pharmaceutical research, presents a significant regioselectivity challenge. The imidazole ring has multiple reactive sites, and controlling the position of acylation is paramount. Direct Friedel-Crafts acylation of 1-methylimidazole is often problematic, leading to mixtures of C2, C4, and C5-acylated products, as well as potential N-acylation of any unmethylated imidazole starting material.[1] Therefore, a more controlled, multi-step approach is typically required to achieve high purity and yield of the desired C5 isomer.

The most reliable strategy involves a regioselective halogenation of the imidazole ring, followed by a metal-halogen exchange and subsequent quenching with an acetylating agent. This guide will focus on troubleshooting this specific, scalable pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield or Stalled Reaction during Bromination (Step 1)

  • Q: My initial bromination of 1-methylimidazole is giving low yields of 5-bromo-1-methylimidazole, with significant starting material remaining. What is causing this?

    A: This issue typically stems from three primary factors: reagent purity, reaction temperature, or insufficient activation.

    • Reagent Quality: N-Bromosuccinimide (NBS) is the reagent of choice for this selective bromination. Ensure your NBS is pure and has not decomposed. Old or discolored NBS can be less reactive. It can be recrystallized from water if necessary.

    • Temperature Control: The reaction is typically run at or below room temperature. Running the reaction at too low a temperature can slow the rate significantly, while excessive heat can lead to over-bromination (dibromo- and tribromo-imidazole formation) and other side products.

    • Solvent Choice: Acetonitrile or Dichloromethane (DCM) are common solvents. Ensure they are anhydrous, as water can react with NBS and interfere with the reaction.

Issue 2: Poor Regioselectivity and Isomer Formation

  • Q: I am isolating a mixture of bromo-isomers instead of the clean 5-bromo product. How can I improve C5 selectivity?

    A: While NBS favors C5 bromination in this system, contamination with other isomers can occur. The C2 position is the most acidic proton on the imidazole ring, making it susceptible to deprotonation and subsequent reaction.[2]

    • Controlled Reagent Addition: Add the NBS solution slowly and portion-wise to the solution of 1-methylimidazole. This maintains a low concentration of the electrophile and favors the kinetically preferred C5 position. A rapid addition can lead to localized heating and reduced selectivity.

    • Avoid Strong Bases: Do not add a base during the bromination step. The goal is electrophilic aromatic substitution, not a deprotonation-halogenation sequence, which would favor the C2 position.

Issue 3: Failure of the Grignard Formation / Metal-Halogen Exchange (Step 2)

  • Q: When I add magnesium or n-butyllithium to my 5-bromo-1-methylimidazole, the reaction does not initiate, or I get a complex mixture of products. What is going wrong?

    A: This is the most critical and moisture-sensitive step. Success hinges on maintaining strictly anhydrous and anaerobic conditions.

    • Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents like THF or Diethyl Ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The 5-bromo-1-methylimidazole starting material must also be completely dry.

    • Inert Atmosphere: The entire reaction must be conducted under a positive pressure of an inert gas like Argon or Nitrogen.[3] Any oxygen present can quench the organometallic intermediate.

    • Magnesium Activation (for Grignard): If using magnesium turnings, they may have an oxide layer that prevents reaction. Activate them before use with a small crystal of iodine or 1,2-dibromoethane.

    • Temperature for Lithiation: For metal-halogen exchange with n-BuLi, the reaction must be performed at low temperatures (-78 °C, typically in a dry ice/acetone bath) to prevent side reactions, such as the base attacking the solvent or other electrophilic sites on the imidazole ring.[2]

Issue 4: Low Yield and Side Products during Acylation (Step 3)

  • Q: After adding my acetylating agent (acetyl chloride), I get a low yield of the desired ketone and a significant amount of dark, tarry material. How can I optimize the acylation?

    A: This often points to issues with temperature control, the choice of acetylating agent, or improper quenching.

    • Maintain Low Temperature: Add the acetylating agent dropwise to the cold (-78 °C) solution of your organometallic intermediate.[2] Allowing the reaction to warm up prematurely will cause the highly reactive intermediate to decompose or polymerize.

    • Acetylating Agent Choice: Acetyl chloride is highly reactive.[4] While effective, it can sometimes be too harsh. Consider using a less reactive agent like N,N-dimethylacetamide or acetic anhydride, which can lead to a cleaner reaction profile.[5] 1-Acetylimidazole itself is a potent but gentle acetylating agent that can be used in sensitive applications.[6][7][8]

    • Quenching Protocol: Once the acylation is complete (monitored by TLC), the reaction must be quenched carefully, still at low temperature, by the slow addition of a saturated aqueous solution of ammonium chloride.[2] Quenching with pure water can be too exothermic and may hydrolyze the product or cause side reactions.

Issue 5: Product Purification and Isolation

  • Q: The final product is difficult to purify. It streaks on my TLC plate, and column chromatography gives poor separation. What purification strategy do you recommend?

    A: this compound is a polar, basic compound, which can complicate standard silica gel chromatography.

    • Column Chromatography Modification:

      • Tailing Reduction: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia (by using a solvent system saturated with aqueous ammonia), to your eluent. This deactivates the acidic silanol groups on the silica gel, preventing the basic product from sticking and tailing.

      • Solvent System: A gradient of ethyl acetate in hexanes is often a good starting point. If the product is still not eluting, switch to a more polar system like dichloromethane/methanol.

    • Aqueous Workup: During the workup, a thorough extraction is crucial. Ensure you extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM) to maximize recovery.[9] Washing the combined organic layers with brine helps to remove residual water before drying.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected yield for a scaled-up synthesis?

    • A1: With proper optimization and control over the critical steps (metal-halogen exchange and acylation), a scalable yield of 50-65% (over the final two steps) is achievable. The initial bromination step typically proceeds with yields in the 85-95% range.[2]

  • Q2: How do I best monitor the reaction progress at each step?

    • A2: Thin-Layer Chromatography (TLC) is the most convenient method.[10] Use a UV lamp (254 nm) for visualization. For the organometallic intermediate, you can carefully quench a small aliquot and run a TLC to check for the disappearance of the starting 5-bromo-1-methylimidazole. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of reaction conversion.

  • Q3: What are the critical safety precautions for this synthesis?

    • A3: The use of n-Butyllithium requires extreme caution. It is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. All transfers must be done under an inert atmosphere using proper syringe or cannula techniques. Acetyl chloride is corrosive and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Q4: Can I use acetic anhydride instead of acetyl chloride?

    • A4: Yes, acetic anhydride is a suitable alternative and is less volatile and corrosive than acetyl chloride.[4] The reaction mechanism with N-methylimidazole as a catalyst can proceed through a general base catalysis pathway.[11] However, it may require slightly longer reaction times or gentle warming to achieve full conversion.

Detailed Experimental Protocol

This protocol describes a representative synthesis pathway. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Step 1: Synthesis of 5-Bromo-1-methylimidazole
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile (5-10 mL per gram of imidazole).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous acetonitrile.

  • Reaction: Add the NBS solution dropwise to the stirred 1-methylimidazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., 10% MeOH in DCM).

  • Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can often be used directly in the next step or purified by column chromatography.

Step 2 & 3: Synthesis of this compound via Lithiation-Acylation
  • Preparation: Assemble a flame-dried, three-neck flask equipped with a stirrer, a thermometer, and a nitrogen inlet. Add the 5-bromo-1-methylimidazole (1.0 eq) and dissolve it in anhydrous THF (10-15 mL per gram).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.[2] Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the reaction mixture, again keeping the temperature at -78 °C.[2] A precipitate may form.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the mixture back down to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.[2]

  • Work-up & Isolation: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, modified with 1% triethylamine, to afford the pure product.

Data & Visualization

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Analytical Data (Predicted)
This compoundC₆H₈N₂O124.1420970-50-7¹H NMR (CDCl₃): δ ~7.5 (s, 1H), ~7.1 (s, 1H), ~3.7 (s, 3H), ~2.4 (s, 3H). IR (cm⁻¹): ~1670 (C=O stretch).[12][13]

Experimental Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Lithiation cluster_2 Step 3: Acylation & Purification 1-Methylimidazole 1-Methylimidazole NBS, MeCN, 0°C to RT NBS, MeCN, 0°C to RT 1-Methylimidazole->NBS, MeCN, 0°C to RT 5-Bromo-1-methylimidazole 5-Bromo-1-methylimidazole NBS, MeCN, 0°C to RT->5-Bromo-1-methylimidazole Workup n-BuLi, THF, -78°C n-BuLi, THF, -78°C 5-Bromo-1-methylimidazole->n-BuLi, THF, -78°C 5-Lithio-1-methylimidazole\n(Intermediate) 5-Lithio-1-methylimidazole (Intermediate) n-BuLi, THF, -78°C->5-Lithio-1-methylimidazole\n(Intermediate) Acetyl Chloride, -78°C to RT Acetyl Chloride, -78°C to RT 5-Lithio-1-methylimidazole\n(Intermediate)->Acetyl Chloride, -78°C to RT Quench (NH4Cl) Quench (NH4Cl) Acetyl Chloride, -78°C to RT->Quench (NH4Cl) Purification Purification Quench (NH4Cl)->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

G Start Low Yield or Failed Reaction Check_Reagents Verify Reagent Purity (NBS, n-BuLi, Solvent) Start->Check_Reagents Reagent Issue? Check_Conditions Confirm Anhydrous & Anaerobic Conditions Start->Check_Conditions Setup Issue? Check_Temp Check Temperature Control (-78°C Maintained?) Start->Check_Temp Control Issue? Check_Purification Optimize Purification (Basic Modifier?) Start->Check_Purification Isolation Issue? Solution1 Recrystallize NBS, Use Fresh n-BuLi, Distill Solvents Check_Reagents->Solution1 Solution2 Flame-Dry Glassware, Use Inert Gas (Ar/N2) Check_Conditions->Solution2 Solution3 Calibrate Thermometer, Use Proper Cooling Bath Check_Temp->Solution3 Solution4 Add 1% Et3N to Eluent, Use MeOH/DCM Gradient Check_Purification->Solution4

References

Technical Support Center: Improving Regioselectivity in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the regioselective synthesis of imidazoles. As a privileged structure in medicinal chemistry, the precise placement of substituents on the imidazole core is critical for modulating pharmacological activity.[1] This guide provides researchers, chemists, and drug development professionals with in-depth, field-proven insights and practical troubleshooting strategies to achieve high regioselectivity in their synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the control of regioselectivity in common imidazole syntheses.

Q1: What are the primary factors that control regioselectivity in imidazole synthesis?

A1: Regioselectivity is a function of a complex interplay between several factors. Understanding and manipulating these is key to directing the reaction toward the desired isomer. The primary determinants are:

  • Electronic Effects: The inherent electron distribution in both the starting materials and reaction intermediates is crucial. For instance, in the N-alkylation of an unsymmetrically substituted imidazole, an electron-withdrawing group at the C4(5) position will deactivate the adjacent N3 nitrogen, making the more distant N1 nitrogen the preferred site for electrophilic attack.[2]

  • Steric Hindrance: The size of substituents on the reactants can dictate the reaction pathway. Bulky groups can block the approach of a reagent to a nearby reactive site, thereby favoring substitution at a less sterically encumbered position.[2][3] This is a powerful tool for controlling the outcome of N-alkylation and C-H functionalization reactions.

  • Reaction Mechanism: The intrinsic mechanism of the chosen synthetic route (e.g., Debus-Radziszewski, Marckwald, Van Leusen) predisposes the reaction to form specific substitution patterns. Each named reaction follows a different pathway of bond formation, which is the ultimate determinant of the final regiochemical outcome.[3]

  • Reaction Conditions: The choice of catalyst, solvent, base, and temperature can profoundly influence the regiomeric ratio.[2][3] Catalysts can stabilize one transition state over another, solvents can affect the tautomeric equilibrium of the imidazole ring, and temperature can overcome activation barriers, sometimes leading to different product distributions.[2][3]

Q2: Which named reactions for imidazole synthesis are most reliable for achieving high regiocontrol?

A2: While many methods exist, several named reactions are renowned for their ability to provide specific regioisomers consistently:

  • Van Leusen Imidazole Synthesis: This is a premier method for the regioselective preparation of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[3][4] It proceeds via the reaction of a tosylmethyl isocyanide (TosMIC) reagent with an imine, offering a predictable and high-yielding pathway to these specific substitution patterns.[4]

  • Marckwald Synthesis: This classical method, involving the cyclization of α-amino carbonyl compounds with reagents like cyanates or isothiocyanates, is effective for creating specific substitution patterns.[3][5][6] Its regiochemical outcome is directly controlled by the structure of the starting α-amino ketone or aldehyde.

  • Multi-step Regiospecific Syntheses: For particularly challenging substitution patterns, such as 1,4-disubstituted imidazoles, multi-step sequences often provide the highest degree of regiocontrol. A notable example involves a sequence starting from a glycine derivative to form a 2-azabuta-1,3-diene intermediate, which then cyclizes with complete regioselectivity upon addition of an amine.[7][8]

Q3: How do catalysts and reaction conditions steer the regiochemical outcome?

A3: Catalysts and conditions are not merely for accelerating reactions; they are powerful tools for directing them.

  • Catalyst Selection: In multicomponent reactions like the Debus-Radziszewski synthesis, Lewis and Brønsted acids (e.g., CuI, FeCl₃, zeolites) can preferentially coordinate to one of the carbonyls in an unsymmetrical dicarbonyl reactant, thereby activating it for the initial condensation and guiding the subsequent cyclization to favor one regioisomer.[3][9] Magnetically recoverable nanocatalysts are also emerging as a sustainable option for enhancing both reaction rates and selectivity.[10]

  • Solvent and Base: The polarity of the solvent can influence which tautomeric form of an intermediate is present in higher concentration, thus affecting the site of a subsequent reaction. The choice of base is also critical; for example, in palladium-catalyzed C-H arylations of imidazoles, switching from a carbonate to an alkoxide base can invert the selectivity between the C2 and C5 positions.[2]

  • Energy Input: The use of microwave irradiation has been shown to improve yields and shorten reaction times in many imidazole syntheses.[3][4] In some cases, the rapid, uniform heating provided by microwaves can also influence the product distribution compared to conventional heating, potentially favoring the thermodynamically controlled product.

Troubleshooting Guide: Common Regioselectivity Issues

This section provides a problem-and-solution framework for specific experimental challenges.

Problem 1: Poor regioselectivity in a Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl.

You are attempting to synthesize a 2,4,5-trisubstituted imidazole using an unsymmetrical dicarbonyl (e.g., 1-phenyl-1,2-propanedione), an aldehyde, and ammonium acetate, but you are obtaining a mixture of the two possible regioisomers.

Causality & Solution: The Debus-Radziszewski reaction involves the condensation of an ammonia source with a dicarbonyl and an aldehyde.[11][12] With an unsymmetrical dicarbonyl, the initial condensation can occur at either carbonyl group, leading to two different diimine intermediates and, consequently, a mixture of products. To control this, you must influence which carbonyl reacts first.

Troubleshooting Workflow:

G start Problem: Poor Regioselectivity (Debus-Radziszewski) strategy1 Strategy 1: Catalyst Screening start->strategy1 strategy2 Strategy 2: Modify Reaction Conditions start->strategy2 strategy3 Strategy 3: Analyze Electronic Effects start->strategy3 outcome Improved Regioisomeric Ratio strategy1->outcome Lewis acids (CuI, FeCl3) or zeolites may favor one transition state. strategy2->outcome Microwave irradiation or new solvent may alter selectivity. strategy3->outcome If one carbonyl is significantly more electron-deficient, exploit this for selective initial attack.

Caption: Troubleshooting workflow for poor regioselectivity.

Recommended Actions:

  • Introduce a Catalyst: The classic reaction is often uncatalyzed. Experiment with Lewis acids like CuI, CuCl₂·2H₂O, or FeCl₃.[3][9] These can coordinate to one carbonyl oxygen, making it more electrophilic and promoting selective initial attack by ammonia.

  • Optimize Reaction Conditions:

    • Solvent: Test a range of solvents with varying polarities. A change in solvent can alter the relative energies of the competing transition states.

    • Microwave Irradiation: Switch from conventional reflux to microwave heating. This can sometimes dramatically alter the product ratio and significantly reduce reaction times.[3]

  • Leverage Electronic Effects: Analyze your dicarbonyl substrate. If one carbonyl is attached to a more electron-withdrawing group, it will be inherently more electrophilic. Lowering the reaction temperature might enhance the selectivity for the more reactive site.

Data Summary: Catalyst and Solvent Effects on a Model Reaction

EntryCatalyst (mol%)SolventTime (min)Yield (%)Regioisomeric Ratio (A:B)
1NoneEthanol1206555:45
2CuI (10)Ethanol458275:25
3CuI (10)Butanol259085:15
4FeCl₃ (10)MeCN607880:20
5CuI (10)Butanol (MW)59290:10

Ratio A:B corresponds to the desired vs. undesired regioisomer. Data is illustrative.

Problem 2: My goal is a 1,4-disubstituted imidazole, but my current method yields the 1,5-isomer or a mixture.

Synthesizing 1,4-disubstituted imidazoles regioselectively is a common challenge, as many direct condensation methods favor other isomers.

Causality & Solution: This issue arises because the reaction pathways for forming 1,4- and 1,5-disubstituted imidazoles are often energetically similar. To achieve absolute control, a synthetic strategy that unambiguously forms the bonds in the correct sequence is required. A highly effective method involves building the ring from a glycine derivative, which pre-determines the final substitution pattern.[7]

Recommended Protocol: See Protocol 1: Regioselective Synthesis of 1,4-Disubstituted Imidazoles via Azadiene Intermediate for a detailed, step-by-step procedure that offers complete regioselectivity.[7] This method is tolerant of a wide range of steric and electronic variations on the amine component, making it broadly applicable.[7]

Problem 3: Low yield or side products in a Van Leusen synthesis of a 1,5-disubstituted imidazole.

You are using TosMIC and an imine to synthesize a 1,5-disubstituted imidazole, but the reaction is inefficient.

Causality & Solution: The Van Leusen reaction is a powerful tool but is sensitive to reaction conditions.[4] The key steps are the deprotonation of TosMIC to form an anion, its nucleophilic attack on the imine, and subsequent intramolecular cyclization.[4] Incomplete imine formation, incorrect base strength, or suboptimal temperature can all lead to low yields and the formation of byproducts.

Simplified Van Leusen Mechanism:

G TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Imine R'-CH=N-R Adduct Intermediate Adduct Imine->Adduct Base Base (K₂CO₃) Base->TosMIC Deprotonation Anion->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 1,5-Disubstituted Imidazole Cyclized->Product Elimination of Tos-H & Taut.

Caption: Simplified mechanism of the Van Leusen reaction.

Recommended Actions:

  • Ensure Complete Imine Formation: The imine is often generated in situ. If yields are low, consider pre-forming the imine. This can be done by mixing the aldehyde and amine, sometimes with gentle heating (e.g., microwave at 60 °C for 4 minutes without solvent) or stirring in methanol, before adding the other reagents.[3][4]

  • Optimize Base and Solvent: Potassium carbonate (K₂CO₃) is the most common and effective base. Ensure it is anhydrous. Acetonitrile or methanol are typically good solvents.

  • Temperature Control: While some reactions proceed at room temperature, others require reflux. However, running the reaction at a lower temperature (e.g., 0 °C) can sometimes prevent side reactions, though it may require longer reaction times.[4]

  • Microwave Assistance: For the cycloaddition step, microwave irradiation can significantly improve yields and reduce reaction times from hours to minutes.[4]

See Protocol 2: Optimized Van Leusen Synthesis of a 1,5-Disubstituted Imidazole for a detailed procedure.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,4-Disubstituted Imidazoles via Azadiene Intermediate Adapted from D. L. Boger et al. This protocol provides complete regioselectivity for 1,4-disubstituted products.[7]

Step 1: Synthesis of the 2-Azabuta-1,3-diene Intermediate

  • To a solution of methyl glycinate hydrochloride (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add triethylamine (2.2 equiv) and cool to 0 °C.

  • Add dimethylformamide dimethyl acetal (DMF-DMA) (2.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude azadiene intermediate. This is often used directly in the next step without further purification.

Step 2: Transamination and Cyclization

  • Dissolve the crude azadiene intermediate from Step 1 in glacial acetic acid.

  • Add the desired primary amine (e.g., benzylamine) (1.1 equiv).

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Basify the aqueous solution to pH ~9-10 with a saturated Na₂CO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted imidazole.

Protocol 2: Optimized Van Leusen Synthesis of a 1,5-Disubstituted Imidazole This one-pot, two-step microwave-assisted protocol is highly efficient for generating 1-substituted 5-aryl imidazoles.[4]

  • Step 1 (Imine Formation): In a microwave-safe vessel, combine the aromatic aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv).

  • Heat the neat mixture in a microwave reactor at 60 °C for 4 minutes.

  • Step 2 (Cycloaddition): To the vessel containing the pre-formed imine, add tosylmethyl isocyanide (TosMIC) (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and acetonitrile (as solvent).

  • Seal the vessel and heat the reaction mixture under microwave irradiation (e.g., 120-150 °C) for 10-20 minutes. Monitor pressure and temperature to ensure safety.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1,5-disubstituted imidazole.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted imidazoles. This guide provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address specific challenges encountered during experimental work. The content herein is structured to offer not just procedural steps, but also the underlying scientific reasoning to empower your synthetic strategies.

Section 1: Low or No Product Yield

Low or nonexistent yields are among the most common frustrations in organic synthesis. This section dissects the potential causes and offers systematic solutions for improving the outcome of your imidazole synthesis.

Question 1: My Radziszewski/Debus-Radziszewski reaction is yielding very little or no imidazole product. What are the likely causes and how can I fix it?

Answer:

The Debus-Radziszewski synthesis, a multicomponent reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine), is a cornerstone of imidazole synthesis.[1][2] However, its success is highly sensitive to several factors. Poor yields are a known issue with the classical version of this reaction.[3] Here’s a breakdown of potential culprits and corresponding troubleshooting steps:

Potential Cause 1: Purity of Starting Materials The purity of your dicarbonyl compound, aldehyde, and ammonia source is paramount. Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can interfere with the reaction.

  • Troubleshooting:

    • Verify Purity: Always check the purity of your starting materials by an appropriate analytical method (e.g., NMR, GC-MS) before use.

    • Purify Aldehydes: If necessary, distill or recrystallize the aldehyde immediately before the reaction to remove any oxidized impurities.[4]

    • Ammonia Source: Ensure you are using a reliable source of ammonia, such as ammonium acetate, and that it is dry.

Potential Cause 2: Inefficient Reaction Conditions The classic Debus-Radziszewski reaction often requires harsh conditions and long reaction times, which can lead to decomposition of starting materials or products.[5] Optimizing reaction parameters is crucial.[6]

  • Troubleshooting:

    • Solvent Choice: The polarity of the solvent can significantly affect reaction rates and yields.[7] While polar protic solvents like ethanol or methanol are commonly used, polar aprotic solvents like DMF or DMSO have also been shown to be effective, particularly in catalyzed versions.[7][8]

    • Temperature and Time: Systematically vary the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal endpoint and avoid product degradation.[4]

    • Catalyst Screening: The use of a catalyst can dramatically improve yields and reduce reaction times. A wide array of catalysts have been reported, including Lewis acids (e.g., Zn(BF₄)₂, Fe₃O₄ nanoparticles), Brønsted acids (e.g., lactic acid, silicotungstic acid), and solid supports.[3][9][10][11]

Experimental Protocol: Catalyst Screening for a Trial Radziszewski Reaction

  • Setup: In parallel reaction vials, place your 1,2-dicarbonyl (1 mmol), aldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Solvent Addition: To each vial, add 5 mL of a different solvent (e.g., ethanol, DMSO, toluene).

  • Catalyst Addition: To separate vials, add a catalytic amount (e.g., 10 mol%) of different catalysts (e.g., ZnCl₂, lactic acid, Amberlyst A-15). Include a no-catalyst control.

  • Reaction: Heat the reactions to a set temperature (e.g., 80 °C) and monitor by TLC at regular intervals.

  • Analysis: Compare the product formation across the different conditions to identify the optimal catalyst and solvent system for your specific substrates.

Question 2: I am attempting a Van Leusen imidazole synthesis and observing poor conversion. What should I investigate?

Answer:

The Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for preparing 1,4,5-trisubstituted imidazoles.[12][13] Low conversion often points to issues with the base, the reactivity of the imine, or the stability of the TosMIC reagent.

Potential Cause 1: Ineffective Base The choice and strength of the base are critical for the deprotonation of TosMIC and subsequent cyclization steps.

  • Troubleshooting:

    • Base Strength: If using a weaker base like K₂CO₃, consider switching to a stronger base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an alkoxide like potassium tert-butoxide, especially if your substrates are less reactive.

    • Solubility: Ensure the base is soluble in the chosen reaction solvent.

Potential Cause 2: Imine Formation and Stability The reaction proceeds via the formation of an imine from an aldehyde and an amine. If the imine does not form efficiently or is unstable, the subsequent reaction with TosMIC will be hampered.

  • Troubleshooting:

    • In Situ vs. Pre-formed Imine: You can either generate the imine in situ or pre-form and isolate it before reacting with TosMIC. Pre-forming the imine can sometimes improve yields by ensuring its presence before the addition of the isocyanide.

    • Water Scavenging: Imine formation is a condensation reaction that releases water. The presence of water can hydrolyze the imine back to the starting materials. Consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

Logical Workflow for Troubleshooting Low Yield

G Start Low or No Product Yield CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions PurificationIssues Address Purification Challenges Start->PurificationIssues SideReactions Investigate Side Reactions Start->SideReactions PurityVerified PurityVerified CheckPurity->PurityVerified Purity Confirmed PurifyReactants PurifyReactants CheckPurity->PurifyReactants Impure Solvent Solvent OptimizeConditions->Solvent Solvent Temperature Temperature OptimizeConditions->Temperature Temperature Catalyst Catalyst OptimizeConditions->Catalyst Catalyst Time Time OptimizeConditions->Time Time PurityVerified->OptimizeConditions PurifyReactants->CheckPurity YieldImproved YieldImproved Solvent->YieldImproved Yield Improved Temperature->YieldImproved Catalyst->YieldImproved Time->YieldImproved G Reactants Dicarbonyl + Aldehyde + NH3 DesiredProduct Substituted Imidazole Reactants->DesiredProduct Desired Pathway SideProduct1 Oxazole Byproduct Reactants->SideProduct1 Competing Pathway SideProduct2 Polymerization Reactants->SideProduct2 Decomposition

References

Technical Support Center: Synthesis of N-Methylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Methylimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of N-methylimidazoles. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Pitfalls in N-Methylimidazole Synthesis

This section addresses specific issues that may arise during the synthesis of N-methylimidazoles in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in N-methylimidazole synthesis can stem from several factors, from incomplete reactions to product loss during workup. Here’s a breakdown of potential causes and solutions:

  • Incomplete Deprotonation: The N-methylation of imidazole typically proceeds via deprotonation of the imidazole ring, followed by nucleophilic attack on the methylating agent.[1] Incomplete deprotonation of the imidazole starting material is a common reason for low conversion.

    • Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. For laboratory-scale synthesis, sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is highly effective.[2] Alternatively, sodium hydroxide or sodium methoxide can be used, but ensure the reaction goes to completion, which can be monitored by Thin Layer Chromatography (TLC).[1][3]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction.

    • Solution: While many protocols suggest room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion, especially with less reactive methylating agents. However, be cautious, as higher temperatures can also promote side reactions.[4]

  • Moisture Contamination: Imidazole and many reagents used in its methylation are hygroscopic. Water in the reaction mixture can quench the base and react with the methylating agent, leading to lower yields.

    • Solution: Use anhydrous solvents and dry glassware. If using sodium hydride, ensure it is fresh and properly handled under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Extraction: N-methylimidazole has some water solubility, which can lead to its loss in the aqueous layer during workup.

    • Solution: Perform multiple extractions (3-4 times) with an appropriate organic solvent like dichloromethane or ethyl acetate to maximize product recovery.[2] Salting out the aqueous layer with brine can also help to reduce the solubility of N-methylimidazole and improve extraction efficiency.

Question 2: I am observing the formation of a significant amount of a byproduct. How can I identify and minimize it?

Answer:

A common byproduct in N-methylation of imidazoles is the formation of a quaternary imidazolium salt.[4] This occurs when the newly formed N-methylimidazole undergoes a second methylation.

  • Cause: This side reaction is more prevalent with highly reactive methylating agents like methyl iodide or dimethyl sulfate, or when using an excess of the methylating agent.[4]

  • Identification: The imidazolium salt is ionic and will likely have very different solubility and chromatographic properties compared to the desired N-methylimidazole. It is often much more polar and may remain in the aqueous layer during extraction or stick to the baseline on a normal-phase TLC plate. It can be characterized by NMR spectroscopy, observing a downfield shift of the imidazole ring protons and the presence of two distinct methyl group signals.

  • Minimization Strategies:

    • Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the methylating agent (e.g., 1.1:1 ratio of imidazole to methylating agent).[4]

    • Slow Addition of Methylating Agent: Add the methylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to maintain a low instantaneous concentration, thus disfavoring the second methylation.

    • Choice of Methylating Agent: If possible, consider using a less reactive methylating agent.

Question 3: I am working with an unsymmetrically substituted imidazole and obtaining a mixture of regioisomers. How can I control the regioselectivity of the methylation?

Answer:

Regioselectivity is a critical challenge in the N-alkylation of unsymmetrical imidazoles.[5][6] The methylation can occur on either of the two nitrogen atoms, leading to a mixture of products that can be difficult to separate.[6] The outcome is influenced by electronic and steric factors.[5]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring will deactivate the adjacent nitrogen, favoring methylation at the more distant nitrogen.[5] Conversely, electron-donating groups can activate the adjacent nitrogen.

  • Steric Hindrance: Bulky substituents on the imidazole ring will sterically hinder the approach of the methylating agent to the nearby nitrogen, favoring methylation at the less hindered nitrogen.[5][7]

Strategies for Controlling Regioselectivity:

  • Directed Synthesis using Protecting Groups: A reliable method to achieve high regioselectivity is to use a protecting group strategy. For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group can direct arylation and subsequent N-alkylation to specific positions.[8]

  • Exploiting Steric Hindrance: When one nitrogen is significantly more sterically hindered than the other, direct methylation may provide acceptable selectivity for the less hindered isomer.[7][9]

  • Kinetic vs. Thermodynamic Control: The choice of base and reaction conditions can sometimes influence the product ratio. Deprotonation with a strong, non-nucleophilic base at low temperature often favors the kinetically controlled product.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing N-methylimidazole?

A1: Industrially, N-methylimidazole is primarily produced through two main routes: the acid-catalyzed methylation of imidazole with methanol and the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.[10][11]

Q2: What safety precautions should I take when working with methylating agents like methyl iodide and dimethyl sulfate?

A2: Methyl iodide and dimethyl sulfate are toxic and potentially carcinogenic.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Q3: How can I purify the final N-methylimidazole product?

A3: The purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: For larger quantities, vacuum distillation is an effective method for purifying N-methylimidazole, which has a boiling point of approximately 198 °C at atmospheric pressure.[12]

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is a common technique.[13]

  • Extraction: A thorough aqueous workup with multiple extractions can remove many inorganic salts and water-soluble byproducts.[1]

Q4: How can I confirm the identity and purity of my synthesized N-methylimidazole?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of N-methylimidazole and identifying any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for assessing purity and identifying volatile impurities.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the product.[15][16]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of N-Methylimidazole using Methyl Iodide

This protocol details a common and reliable method for the synthesis of N-methylimidazole on a laboratory scale.[1][3]

Materials:

  • Imidazole (5.0 g)

  • Sodium hydroxide (8.0 g)

  • Methyl iodide (10.0 mL)

  • Ethanol (100 mL)

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of imidazole in 100 mL of ethanol.

  • To the stirring solution, add 8.0 g of sodium hydroxide and continue stirring until it is completely dissolved.

  • Carefully add 10.0 mL of methyl iodide to the flask.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Add an equal volume of water to the separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methylimidazole.

  • The crude product can be further purified by vacuum distillation.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification Imidazole Imidazole Deprotonation Deprotonation (NaOH in Ethanol) Imidazole->Deprotonation Imidazolide_anion Imidazolide anion Deprotonation->Imidazolide_anion Methylation Methylation (Methyl Iodide) Imidazolide_anion->Methylation N_Methylimidazole_crude Crude N-Methylimidazole Methylation->N_Methylimidazole_crude Extraction Aqueous Workup & Extraction N_Methylimidazole_crude->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Pure_Product Pure N-Methylimidazole Purification->Pure_Product

Caption: Workflow for the synthesis and purification of N-methylimidazole.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Yes Check_Reaction_Time_Temp Suboptimal Time/Temp? Start->Check_Reaction_Time_Temp No Use_Stronger_Base Solution: - Use stronger base (e.g., NaH) - Ensure anhydrous conditions Check_Deprotonation->Use_Stronger_Base Optimize_Conditions Solution: - Increase reaction time - Gently heat (monitor for byproducts) Check_Reaction_Time_Temp->Optimize_Conditions Check_Workup Product loss during workup? Check_Reaction_Time_Temp->Check_Workup No Improve_Extraction Solution: - Multiple extractions - Use brine to 'salt out' Check_Workup->Improve_Extraction Byproduct_Formation Byproduct Formation? Check_Workup->Byproduct_Formation No Quaternary_Salt Quaternary Imidazolium Salt? Byproduct_Formation->Quaternary_Salt Yes Regioisomer_Mixture Mixture of Regioisomers? Byproduct_Formation->Regioisomer_Mixture No Control_Stoichiometry Solution: - Use slight excess of imidazole - Slow addition of methylating agent Quaternary_Salt->Control_Stoichiometry Unsymmetrical_Imidazole Unsymmetrical Imidazole? Regioisomer_Mixture->Unsymmetrical_Imidazole Yes Directed_Synthesis Solution: - Use protecting group strategy - Exploit steric/electronic effects Unsymmetrical_Imidazole->Directed_Synthesis

Caption: Decision tree for troubleshooting N-methylimidazole synthesis.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Analysis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly imidazole derivatives, form the backbone of numerous therapeutic agents. This guide provides an in-depth analysis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone, a key building block, with a focus on its characterization using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative analysis, integrating predicted data with experimental findings for structurally analogous compounds, to offer a robust framework for spectral interpretation. Furthermore, we will explore alternative analytical techniques to provide a comprehensive characterization workflow.

The Subject Molecule: this compound

This compound (C₆H₈N₂O, CAS No: 20970-50-7) is a substituted imidazole featuring a methyl group at the N1 position and an acetyl group at the C5 position.[1] Its structural integrity is crucial for its intended use in synthetic chemistry and drug design. Accurate characterization ensures the desired isomeric purity and serves as a foundational dataset for quality control and regulatory submissions.

Molecular Structure:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~20-50 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal acq2 Shim magnet coils for optimal field homogeneity acq1->acq2 acq3 Set acquisition parameters: - Pulse program: zgpg30 - Number of scans: ≥ 1024 - Spectral width: ~220 ppm acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to FID proc2 Phase correct the spectrum proc1->proc2 proc3 Apply baseline correction proc2->proc3 proc4 Reference spectrum to TMS at 0 ppm proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

References

A Comparative Guide to the Infrared Spectroscopy of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Infrared (IR) spectroscopy remains a fundamental and powerful technique for identifying functional groups and probing the molecular architecture of synthesized molecules. This guide provides an in-depth analysis of the infrared spectrum of 1-(1-Methyl-1H-imidazol-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry.

In the absence of a publicly available, fully characterized experimental spectrum for this specific isomer, this guide presents a comprehensive, predicted spectral analysis grounded in established spectroscopic principles. This theoretical framework is then objectively compared with the experimental spectra of analogous compounds—acetophenone and 2-acetylpyridine—to provide a robust guide for researchers working with similar molecular scaffolds.

The Vibrational Landscape of this compound: A Predicted Analysis

The infrared spectrum of a molecule is a unique fingerprint, revealing the various ways its bonds stretch, bend, and vibrate upon absorbing infrared radiation. The structure of this compound incorporates several key functional groups whose vibrational modes are expected to give rise to characteristic absorption bands.

Key Structural Features and Their Expected IR Signatures:

  • Carbonyl (C=O) Group: The most prominent feature in the spectrum is anticipated to be the strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone. For aromatic and heterocyclic ketones, this peak typically appears in the range of 1700-1660 cm⁻¹.[1] Conjugation with the imidazole ring is expected to lower this frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).

  • Imidazole Ring: The C=N and C=C stretching vibrations within the imidazole ring are expected to produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region.

  • C-H Bonds: The spectrum will also feature C-H stretching and bending vibrations. Aromatic/heterocyclic C-H stretching bands are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups (N-CH₃ and acetyl-CH₃) will appear just below 3000 cm⁻¹. Bending vibrations for the methyl groups are expected in the 1460-1375 cm⁻¹ region.

  • C-N Bonds: The stretching vibrations of the C-N bonds within the imidazole ring and connecting the ring to the methyl group will contribute to the fingerprint region of the spectrum (typically below 1400 cm⁻¹).

Based on these principles, a predicted IR spectrum for this compound is summarized in the table below.

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~3120 - 3080Imidazole Ring C-H StretchMedium to Weak
~2980 - 2870Methyl (N-CH₃ and CO-CH₃) C-H Asymmetric & Symmetric StretchMedium
~1675 - 1665 Ketone C=O Stretch (Conjugated) Strong, Sharp
~1580 - 1450Imidazole Ring C=C and C=N StretchesMedium to Strong
~1460 - 1420Methyl C-H Asymmetric Bending (Scissoring)Medium
~1375Methyl C-H Symmetric Bending (Umbrella Mode)Medium
~1300 - 1200Imidazole Ring In-plane Bending & C-N StretchMedium
Below 1000Imidazole Ring Out-of-plane BendingMedium to Strong

Comparative Spectral Analysis: Contextualizing the Data

To validate our predicted analysis and provide a practical guide for spectral interpretation, we will compare the expected spectrum of this compound with the experimental FTIR spectra of two well-characterized ketones: acetophenone and 2-acetylpyridine.

  • Acetophenone (C₆H₅COCH₃): A simple aromatic ketone, it serves as a baseline for understanding the influence of a phenyl ring on the carbonyl stretch.

  • 2-Acetylpyridine (C₅H₄NCOCH₃): A heterocyclic ketone with a nitrogen atom in the six-membered ring, providing a closer structural analogy to our target molecule.

CompoundCarbonyl (C=O) Stretch (cm⁻¹)Key Distinguishing Features
This compound (Predicted) ~1675 - 1665 - Multiple medium-strong bands between 1580-1450 cm⁻¹ from the imidazole ring C=C and C=N stretches. - C-H stretches for both aromatic/heterocyclic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) regions.
Acetophenone (Experimental) ~1685- Aromatic C=C stretching bands around 1600 and 1450 cm⁻¹. - Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
2-Acetylpyridine (Experimental) ~1700- Pyridine ring C=C and C=N stretching vibrations, often appearing at slightly different frequencies than benzene derivatives. - Aromatic C-H stretches above 3000 cm⁻¹.

Analysis of the Comparison:

The key diagnostic band, the carbonyl stretch, is expected to be at a lower frequency in this compound compared to both acetophenone and 2-acetylpyridine. This is attributable to the electron-donating nature of the N-methylated imidazole ring, which increases the resonance delocalization of the carbonyl group, thereby weakening the C=O bond and lowering its vibrational frequency.

The fingerprint region (below 1500 cm⁻¹) for the target molecule will likely be more complex than that of acetophenone due to the additional C-N bonds and varied bending modes within the five-membered imidazole ring.

Experimental Protocols for High-Fidelity Spectral Acquisition

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument operation. Two common methods for the analysis of solid samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide.

Step-by-Step Methodology:

  • Material Preparation: Dry spectroscopic grade KBr powder in an oven at ~110°C for 2-3 hours to remove absorbed moisture. Store the dried KBr in a desiccator.

  • Sample Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid sample with 100-200 mg of the dried KBr. The goal is to achieve a fine, homogeneous powder to minimize light scattering.

  • Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will form a thin, transparent, or translucent pellet.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Method

ATR is a surface-sensitive technique that requires minimal sample preparation. It is ideal for rapid analysis of solid and liquid samples.

Step-by-Step Methodology:

  • Instrument Setup: Ensure the ATR crystal (commonly diamond, zinc selenide, or germanium) is clean. Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure Good Contact: Use the instrument's pressure clamp to press the solid sample firmly against the crystal. This is crucial for obtaining a high-quality spectrum.

  • Spectral Acquisition: Acquire the sample spectrum. The IR beam interacts with the sample at the point of contact with the crystal via an evanescent wave.

  • Cleaning: After analysis, thoroughly clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization of Key Vibrational Modes

To further clarify the origins of the primary absorption bands, the following diagram illustrates the key stretching and bending vibrations within this compound.

Figure 1: Key vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound is characterized by a strong carbonyl absorption anticipated around 1670 cm⁻¹, indicative of a ketone conjugated with an electron-rich heterocyclic ring. Additional key features include C-H stretching vibrations for both the imidazole ring and methyl groups, and a complex series of absorptions in the fingerprint region corresponding to the imidazole ring's skeletal vibrations. By comparing this predicted spectral data with that of acetophenone and 2-acetylpyridine, researchers can gain valuable insights for identifying and characterizing this and related compounds. The provided experimental protocols for KBr pellet and ATR-FTIR analysis offer robust methodologies for obtaining high-quality data for such solid-state compounds. This guide serves as a comprehensive resource, blending theoretical prediction with practical, comparative analysis to support the research and development endeavors of scientists in the field.

References

A Senior Application Scientist's Guide to the Elemental Analysis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. The elemental composition of a compound is a fundamental property that confirms its identity and purity. This guide provides an in-depth technical overview of the elemental analysis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone, a substituted imidazole of interest in medicinal chemistry. We will explore the theoretical basis, present a detailed experimental protocol for its analysis, and compare its expected elemental composition with that of its structural isomers.

The Critical Role of Elemental Analysis in Pharmaceutical Research

This compound, with the chemical formula C6H8N2O, is a member of the nitrogen-containing heterocyclic class of compounds.[1][2] Such compounds are of significant interest in pharmaceutical research due to their diverse biological activities.[3][4] Elemental analysis serves as a crucial quality control step after synthesis to verify that the empirical formula of the synthesized compound matches its theoretical formula.[5][6] This is not merely a perfunctory check; it is a validation of the synthetic route and a confirmation of the compound's purity, both of which are critical for the reliability of subsequent biological and pharmacological studies. An accepted deviation of experimental from calculated elemental analysis results is typically within 0.3%.[5]

Comparative Analysis: Theoretical Composition of Isomeric Acetyl-N-methylimidazoles

To appreciate the precision required in elemental analysis, it is instructive to compare the theoretical elemental composition of this compound with its structural isomers, 1-(1-Methyl-1H-imidazol-2-yl)ethanone and 1-(1-Methyl-1H-imidazol-4-yl)ethanone. While these isomers share the same molecular formula (C6H8N2O) and molecular weight (124.14 g/mol ), their distinct structures can sometimes influence the results of other analytical techniques.[1][7][8] However, for elemental analysis, their theoretical compositions are identical.

Table 1: Theoretical Elemental Composition of Acetyl-N-methylimidazole Isomers

CompoundMolecular FormulaCarbon (C) %Hydrogen (H) %Nitrogen (N) %Oxygen (O) %
This compoundC6H8N2O58.056.5022.5712.89
1-(1-Methyl-1H-imidazol-2-yl)ethanoneC6H8N2O58.056.5022.5712.89
1-(1-Methyl-1H-imidazol-4-yl)ethanoneC6H8N2O58.056.5022.5712.89

Note: While experimental data for this compound is not widely available in the public domain, the values in Table 1 represent the theoretical percentages against which experimental results would be benchmarked.

The Gold Standard: CHN Combustion Analysis

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis.[5][6] This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx)—are then passed through a series of traps and detectors to quantify their amounts. The nitrogen oxides are typically reduced to dinitrogen (N2) before detection.

Experimental Workflow for CHN Combustion Analysis

The following diagram illustrates the typical workflow for the CHN analysis of a solid organic compound like this compound.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenize Sample Weighing 2. Accurately Weigh 1-3 mg Sample->Weighing Encapsulation 3. Encapsulate in Tin Foil Weighing->Encapsulation Autosampler 4. Load into Autosampler Encapsulation->Autosampler Combustion 5. Combustion at ~1000°C in O2 Autosampler->Combustion Reduction 6. Reduction of NOx to N2 Combustion->Reduction Separation 7. Gas Chromatographic Separation Reduction->Separation Detection 8. Thermal Conductivity Detection (TCD) Separation->Detection Integration 9. Signal Integration Detection->Integration Calculation 10. Calculation of %C, %H, %N Integration->Calculation Report 11. Generate Report Calculation->Report

Caption: Workflow for CHN combustion analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps that ensure accuracy and precision, in line with ICH Q2(R1) guidelines for analytical procedure validation.[9][10][11]

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to obtain accurate and reproducible results. The sample must be homogeneous and free of solvent and moisture.

  • Procedure:

    • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle.

    • Dry the sample under vacuum at a temperature below its melting point to remove any residual solvents or moisture.

    • Using a microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule.

    • Fold the tin capsule to securely enclose the sample and form a small, compact ball.

2. Instrument Setup and Calibration:

  • Rationale: The instrument must be calibrated with a certified standard to ensure the accuracy of the measurements.

  • Procedure:

    • Set the combustion furnace to approximately 950-1000°C and the reduction furnace to 650-750°C.

    • Ensure a steady flow of high-purity helium carrier gas and oxygen.

    • Perform a leak test on the system to ensure its integrity.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Analyze multiple, accurately weighed portions of the standard to establish a calibration curve.

3. Sample Analysis:

  • Rationale: The encapsulated sample is introduced into the combustion furnace, where it undergoes rapid and complete combustion.

  • Procedure:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The autosampler will drop the sample into the combustion furnace.

    • The combustion products (CO2, H2O, and NOx) are swept by the helium carrier gas through the reduction furnace, where NOx is converted to N2.

    • The gases then pass through a gas chromatographic column to separate N2, CO2, and H2O.

    • The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

4. Data Analysis and Interpretation:

  • Rationale: The instrument's software calculates the percentage of each element based on the integrated detector signals and the sample weight.

  • Procedure:

    • The instrument's software will integrate the peaks corresponding to N2, CO2, and H2O.

    • Using the calibration data, the software calculates the mass of each element in the sample.

    • The elemental composition is reported as a weight percentage.

    • Compare the experimental results to the theoretical values in Table 1. The difference should be within ±0.3% for the analysis to be considered acceptable.

Trustworthiness and Validation

The protocol described above is designed to be a self-validating system. The use of a certified standard for calibration ensures the accuracy of the measurements. Running multiple analyses of the same sample allows for the assessment of precision. Furthermore, the analysis of a known compound as a control sample alongside the unknown sample can further validate the performance of the instrument and the method on a given day. For use in a regulated environment, the entire analytical procedure should be formally validated according to the guidelines set forth by the International Council for Harmonisation (ICH), specifically guideline Q2(R1), which outlines the requirements for validation of analytical procedures.[9][10][11]

Concluding Remarks for the Practicing Scientist

The elemental analysis of this compound is a straightforward yet critical step in its characterization. While its theoretical elemental composition is identical to its structural isomers, this analysis provides an unambiguous confirmation of its empirical formula and a reliable measure of its purity. The CHN combustion analysis method, when performed with careful attention to sample preparation, instrument calibration, and data interpretation, provides the high-quality, reproducible data required for advancing drug discovery and development programs. Adherence to established protocols and validation guidelines ensures the scientific integrity of the data and its acceptance by regulatory bodies.

References

A Comparative Guide to the Chemical Reactivity of Diazole Isomers: Imidazole vs. Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula—The Significance of Isomerism in Azole Chemistry

To the medicinal chemist and materials scientist, the molecular formula C₃H₄N₂ is not a monolithic entity but a gateway to a world of isomeric diversity, headlined by its two most prominent members: imidazole and pyrazole. While sharing the same atoms, their unique arrangement within a five-membered aromatic ring dictates a cascade of differences in their electronic architecture, physicochemical properties, and, most critically, their chemical reactivity. Imidazole, with its 1,3-nitrogen arrangement, is a cornerstone of biological systems, famously forming the side chain of the amino acid histidine and participating in countless enzymatic reactions.[1][2][3] Pyrazole, its 1,2-isomer, is a stalwart in agrochemicals, pharmaceuticals, and coordination chemistry.[4][5]

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher, offering a comparative analysis of the reactivity of these two fundamental diazoles. We will dissect the electronic and steric factors that govern their behavior in key chemical transformations, provide quantitative data for direct comparison, and present validated experimental protocols to empower your own investigations. Our objective is to explain the causality behind their distinct chemical personalities, providing a robust framework for rational design and synthesis in drug discovery and materials science.

Part 1: Fundamental Physicochemical Properties—The Electronic Basis of Reactivity

The reactivity of any aromatic heterocycle is fundamentally governed by the distribution of electrons within its π-system and the availability of lone pairs. For imidazole and pyrazole, the positioning of the two nitrogen atoms creates profound differences in these electronic landscapes.

1.1 Basicity and Nucleophilicity: The Role of the sp² Nitrogen

Both isomers possess a "pyridine-like" sp²-hybridized nitrogen with a lone pair of electrons residing in the plane of the ring, making it available for protonation or reaction with electrophiles. However, imidazole is significantly more basic than pyrazole.[4]

  • Imidazole (pKa of conjugate acid ≈ 7.0): The 1,3-arrangement of nitrogens allows the positive charge in the protonated imidazolium cation to be delocalized symmetrically across both nitrogen atoms, reminiscent of an amidine system.[1][6] This high degree of resonance stabilization in the conjugate acid makes the parent imidazole a stronger base and a more potent nucleophile.

  • Pyrazole (pKa of conjugate acid ≈ 2.5): In the protonated pyrazolium ion, the positive charge is less effectively delocalized. The adjacent "pyrrole-like" nitrogen, with its lone pair contributing to the aromatic sextet, offers minimal stabilization to the now electron-deficient sp² nitrogen.

This difference in basicity is not merely academic; it dictates the feasibility and conditions of N-alkylation, N-acylation, and coordination to metal centers.

1.2 Acidity: The Reactivity of the N-H Proton

Both isomers also feature a "pyrrole-like" nitrogen bearing a proton. The acidity of this proton determines the ease of deprotonation to form the corresponding anion.

  • Imidazole (pKa ≈ 14.5): Deprotonation yields the imidazolide anion, a symmetric and resonance-stabilized species.[3]

  • Pyrazole (pKa ≈ 14.2): Pyrazole is of comparable acidity to imidazole, forming the pyrazolide anion upon deprotonation.

While their acidities are similar, the resulting anions have different coordination properties and reactivities, a factor often exploited in organometallic chemistry.

1.3 Aromaticity and Electron Distribution

Computational studies and experimental data confirm that both are aromatic, fulfilling Hückel's rule with a 6π-electron system.[7][8] However, the electron density is not uniform. In imidazole, the C4-C5 bond has more double-bond character than the C2-N bonds, while the overall ring is considered electron-rich, making it highly susceptible to electrophilic attack.[1][9] Pyrazole is also electron-rich but is generally considered less so than imidazole, leading to a lower overall reactivity towards electrophiles.[4]

Diagram 1: Structural and Electronic Comparison of Diazole Isomers

A visual summary of the key structural features and lone pair orientations in imidazole and pyrazole.

EAS_Mechanism Electrophilic Aromatic Substitution (EAS) Pathway cluster_imidazole Imidazole Reactivity cluster_pyrazole Pyrazole Reactivity I_start Imidazole + E+ I_C4_attack Attack at C4/C5 (Favored) I_start->I_C4_attack Major Pathway I_C2_attack Attack at C2 (Disfavored) I_start->I_C2_attack Minor Pathway I_sigma_C4 Stable Sigma Complex (Charge delocalized) I_C4_attack->I_sigma_C4 I_sigma_C2 Unstable Sigma Complex (Charge near N3+) I_C2_attack->I_sigma_C2 I_product 4(5)-Substituted Imidazole I_sigma_C4->I_product -H+ P_start Pyrazole + E+ P_C4_attack Attack at C4 (Favored) P_start->P_C4_attack Major Pathway P_C35_attack Attack at C3/C5 (Disfavored) P_start->P_C35_attack Minor Pathway P_sigma_C4 Stable Sigma Complex P_C4_attack->P_sigma_C4 P_product 4-Substituted Pyrazole P_sigma_C4->P_product -H+ P_sigma_C35 Less Stable Sigma Complex P_sigma_C35->P_sigma_C35 Workflow

References

analytical methods for the characterization of imidazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Analytical Imperative for Imidazole Derivatives

Imidazole and its derivatives represent a cornerstone of medicinal chemistry and materials science.[1] As constituents of crucial biomolecules like the amino acid histidine and as the core scaffold of numerous antifungal agents, anti-infective drugs, and specialty polymers, their precise characterization is non-negotiable.[1][2] Whether for quality control in pharmaceutical formulations, pharmacokinetic studies in biological matrices, or monitoring environmental contaminants, a robust analytical workflow is paramount for ensuring safety, efficacy, and reproducibility.[1][3]

This guide is structured to walk you through the logical progression of characterization, from initial structural confirmation to detailed physicochemical profiling. We will explore the causality behind why a specific technique is chosen over another and provide self-validating protocols that ensure data integrity.

The Characterization Workflow: A Strategic Overview

A comprehensive analysis of an imidazole derivative typically involves a multi-technique approach. The choice and sequence of methods depend on the analytical question: Is it a novel compound needing full structural elucidation? Is it a known compound requiring quantification in a complex matrix? Or are its thermal properties critical for formulation development?

Below is a logical workflow that illustrates a typical characterization pathway.

Characterization Workflow cluster_0 Primary Characterization cluster_1 Quantitative Analysis cluster_2 Physicochemical Profiling Synthesis Synthesis Structural_Elucidation Structural Elucidation (NMR, MS, IR) Synthesis->Structural_Elucidation Novel Compound Quantification Quantification in Matrix (HPLC-UV, LC-MS/MS) Synthesis->Quantification API in Formulation Method_Development Method Development & Validation (HPLC, GC) Structural_Elucidation->Method_Development Known Compound Thermal_Analysis Thermal Properties (DSC, TGA) Structural_Elucidation->Thermal_Analysis Method_Development->Quantification LC_MS_MS_Workflow Sample Sample HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

References

A Comparative Guide to the Purity Assessment of 1-(1-Methyl-1H-imidazol-5-yl)ethanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active molecules, the purity of intermediates is paramount. This guide provides an in-depth analysis of the purity assessment of 1-(1-Methyl-1H-imidazol-5-yl)ethanone, a key building block in medicinal chemistry, utilizing High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the development of a robust HPLC method, compare its performance with potential alternatives, and provide detailed experimental protocols grounded in authoritative pharmacopeial standards.

Introduction: The Significance of Purity for this compound

This compound is a heterocyclic ketone featuring a substituted imidazole ring.[1][2] The imidazole moiety is a common scaffold in numerous pharmaceuticals due to its diverse biological activities.[3][4] Consequently, the purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Potential impurities, arising from starting materials, side reactions, or degradation, can alter the pharmacological and toxicological profile of the end product. Therefore, a precise and reliable analytical method for purity determination is a critical component of quality control in the drug development process.

Method Development: A Scientifically Grounded Approach to HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy.[5][6][7] The development of an effective HPLC method for this compound requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.

2.1. Rationale for Chromatographic Conditions

  • Column Selection: A reversed-phase C18 column is the stationary phase of choice for moderately polar compounds like this compound. The nonpolar C18 stationary phase allows for the separation of the analyte from both more polar and less polar impurities based on their differential partitioning with the mobile phase. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance between resolution and analysis time.

  • Mobile Phase Composition: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is optimal for separating a range of impurities with varying polarities.

    • Aqueous Phase: A phosphate buffer (e.g., 0.025 M KH2PO4) adjusted to an acidic pH (e.g., 3.20 with phosphoric acid) is employed to ensure the consistent ionization state of the imidazole ring, leading to sharp and symmetrical peaks.[8][9]

    • Organic Modifier: Acetonitrile is a common and effective organic modifier in reversed-phase HPLC. A gradient starting with a lower concentration of acetonitrile allows for the retention and separation of polar impurities, while a gradual increase in acetonitrile concentration facilitates the elution of the main analyte and any nonpolar impurities.

  • Detection Wavelength: Based on the UV absorbance profile of imidazole-containing compounds, a detection wavelength in the range of 210-300 nm is typically effective.[8][9][10] Diode-array detection (DAD) is advantageous as it allows for the simultaneous monitoring of multiple wavelengths and can provide information about the spectral purity of the peaks. For this compound, a wavelength of 230 nm is a suitable starting point.

2.2. Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the steps for the purity assessment of this compound by HPLC. This workflow is designed to be self-validating by incorporating system suitability tests as mandated by pharmacopeial guidelines.[11][12][13]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation (A: Buffered Water, B: Acetonitrile) equilibration System Equilibration prep_mobile->equilibration prep_standard Standard Preparation (Reference Standard in Diluent) sst System Suitability Test (SST) prep_standard->sst prep_sample Sample Preparation (Test Sample in Diluent) injection Sample/Standard Injection prep_sample->injection equilibration->sst Check System Readiness sst->injection If SST Passes separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Purity Calculation (% Area Normalization) integration->quantification report Generate Report quantification->report

Caption: HPLC workflow for purity assessment.

Detailed Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 25 mM potassium dihydrogen phosphate solution in HPLC-grade water and adjust the pH to 3.2 with phosphoric acid. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard and Sample Preparation:

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

    • Reference Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

    • Test Sample Solution: Accurately weigh and dissolve the test sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 230 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • System Suitability: Before sample analysis, perform replicate injections of the reference standard solution to verify the system's performance. Key parameters to assess include:

    • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.[11]

    • Theoretical Plates: Should be greater than 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0% for replicate injections.

  • Data Analysis:

    • Integrate the peaks in the chromatograms of the test sample solution.

    • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main component.

Performance Comparison: HPLC vs. Alternative Techniques

While HPLC is the preferred method for this analysis, it is valuable to understand its performance in the context of other potential analytical techniques.

Analytical TechniquePrincipleAdvantages for this compound AnalysisLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7]High resolution for separating closely related impurities. Excellent quantitative accuracy and precision. Versatile for a wide range of compound polarities.Requires solvent consumption. Can have longer analysis times compared to some techniques.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Suitable for volatile and thermally stable compounds. Can be very sensitive with appropriate detectors.Requires derivatization for non-volatile compounds. High temperatures may cause degradation of some analytes.
Capillary Electrophoresis (CE) Separation based on differential migration of charged species in an electric field.High separation efficiency. Requires very small sample volumes and minimal solvent.Can have lower sensitivity compared to HPLC. Reproducibility can be a challenge.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and low-cost screening tool.[5][6]Primarily a qualitative or semi-quantitative technique. Lower resolution compared to HPLC.

Justification for HPLC's Superiority: For the comprehensive purity assessment of a pharmaceutical intermediate like this compound, HPLC provides the optimal balance of resolution, sensitivity, and quantitative capability. Its ability to separate a wide range of potential impurities, both polar and nonpolar, makes it the most reliable and robust choice for ensuring the quality and safety of the final drug product.

Trustworthiness: A Self-Validating System

The trustworthiness of this analytical method is established through adherence to internationally recognized validation guidelines, such as those from the International Council for Harmonisation (ICH).[14][15][16][17] The described protocol incorporates self-validating elements:

  • System Suitability Testing (SST): As outlined in pharmacopeias like the USP and Ph. Eur., SST ensures that the chromatographic system is performing adequately on the day of analysis.[18][19][20][21] This is a prerequisite for generating valid analytical data.

  • Method Validation: A full validation of this method would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness, in accordance with ICH Q2(R1).[14][15][16][17] This rigorous process provides documented evidence that the method is suitable for its intended purpose.

Validation_Pyramid cluster_top Method Suitability cluster_middle Quantitative Performance cluster_base Fundamental Characteristics Robustness Robustness Accuracy Accuracy Robustness->Accuracy Precision Precision (Repeatability, Intermediate) Robustness->Precision Linearity Linearity & Range Accuracy->Linearity Precision->Linearity Specificity Specificity Linearity->Specificity LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ

Caption: Key parameters of analytical method validation.

Conclusion

This guide has detailed a robust and scientifically sound HPLC method for the purity assessment of this compound. By following the principles of systematic method development and validation, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The presented HPLC method, with its high resolving power and quantitative accuracy, stands as the superior choice compared to alternative analytical techniques for this application.

References

Safety Operating Guide

Personal protective equipment for handling 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1-(1-Methyl-1H-imidazol-5-yl)ethanone

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure that you, my fellow researchers and drug development professionals, can utilize these materials with the utmost confidence and safety. This guide provides essential, field-tested directives for handling this compound. Our approach is not just to list procedures but to build a self-validating system of safety by explaining the causality behind each recommendation.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the intrinsic hazards of a compound is the critical first step in constructing a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our choice of personal protective equipment. The primary risks associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound poses a moderate risk upon acute exposure through ingestion, skin contact, eye contact, and inhalation. The "Warning" signal word further underscores the need for diligent protective measures. Our entire PPE strategy is logically derived from mitigating these specific risks.

Core Personal Protective Equipment (PPE) Directives

A comprehensive PPE strategy is non-negotiable. The following directives are designed to provide a multi-layered defense against the hazards identified above.

Eye and Face Protection: Your First Line of Defense

Given the H319 classification ("Causes serious eye irritation"), direct contact with even a small quantity of this compound can result in significant injury.

  • Mandatory Equipment: Wear chemical safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]

  • Expert Rationale: Standard safety glasses are insufficient as they do not protect against splashes from the side. The liquid nature of this compound increases the risk of accidental splashes during routine handling, such as pipetting or transfers. In situations with a higher risk of splashing, the use of a full face shield in addition to safety goggles is strongly recommended.[3]

Skin and Body Protection: An Impermeable Barrier

The designation H315 ("Causes skin irritation") necessitates robust protection to prevent any contact with the skin.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile rubber (NBR) gloves are a suitable choice, tested according to EN 374 standards.[3] Always check the manufacturer's specifications for breakthrough time and chemical compatibility.

    • Causality: The structure of substituted imidazoles allows for potential dermal absorption and local irritation. Double-gloving is a prudent measure, especially for prolonged handling, as it provides an additional layer of protection in case the outer glove is compromised.[4]

  • Body Protection: A standard laboratory coat must be worn to protect against incidental contact.[5] For procedures with a higher risk of spillage, consider a chemically resistant apron over the lab coat.

  • Best Practice: Remove gloves using the proper technique (skin-to-skin, glove-to-glove) to avoid contaminating your hands. Contaminated clothing should be removed immediately and washed before reuse.[6][7]

Respiratory Protection: Ensuring Clean Air

The H335 classification ("May cause respiratory irritation") points to the risk of inhaling vapors or aerosols.[6]

  • Engineering Controls: The primary method for respiratory protection is to use proper engineering controls. Always handle this compound inside a certified chemical fume hood.[2][8] This ensures that any vapors are effectively captured and exhausted away from your breathing zone.

  • Personal Respiratory Equipment: In the rare event that engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is required.[1][2]

  • Procedural Integrity: Avoid actions that could generate aerosols, such as rapid pipetting or vigorous mixing in an open container.

Quantitative Safety Data Summary

For quick reference, the following table summarizes the key safety and physical data for this compound.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[9]
Molecular Weight 124.14 g/mol Sigma-Aldrich, PubChem[9]
Physical Form LiquidSigma-Aldrich
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich
Signal Word WarningSigma-Aldrich
Hazard Statements H302, H315, H319, H335Sigma-Aldrich

Step-by-Step Operational Protocol

Adherence to a strict, sequential protocol ensures that safety measures are integrated into every step of the workflow.

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational. Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

  • Handling: Conduct all transfers, measurements, and reactions within the fume hood. Use caution to avoid splashes and the generation of aerosols. Keep the container tightly closed when not in use.[6]

  • Spill Management: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[6] Ensure adequate ventilation.

  • Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[1][6] Decontaminate the work surface within the fume hood.

  • Waste Disposal: Dispose of unused material and contaminated consumables (e.g., gloves, pipette tips) in a dedicated, labeled hazardous waste container.[5] Do not discharge to sewer systems.[10] All disposal must comply with local, state, and federal regulations.[6]

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of the operational protocol, emphasizing the integration of safety checkpoints.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_start Verify Fume Hood Functionality don_ppe Don Required PPE: - Goggles - Nitrile Gloves - Lab Coat prep_start->don_ppe handle_chem Perform All Work Inside Fume Hood don_ppe->handle_chem Proceed to Handling keep_closed Keep Container Closed When Not In Use handle_chem->keep_closed spill Spill Occurs? handle_chem->spill decontaminate Decontaminate Work Surfaces keep_closed->decontaminate Task Complete dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->decontaminate No spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->decontaminate

Caption: Workflow for Safely Handling this compound.

Emergency First Aid Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation occurs, get medical advice.[1][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[11]

By integrating these safety protocols and understanding the rationale behind them, you can build a culture of safety in your laboratory. This not only protects you and your colleagues but also ensures the integrity and success of your vital research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.